Product packaging for 4-Sulfanylazetidin-2-one(Cat. No.:CAS No. 64571-55-7)

4-Sulfanylazetidin-2-one

Cat. No.: B15445893
CAS No.: 64571-55-7
M. Wt: 103.15 g/mol
InChI Key: FQPGQMFPDZVAIG-UHFFFAOYSA-N
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Description

4-Sulfanylazetidin-2-one (CAS 64571-55-7) is a specialized beta-lactam building block of interest in medicinal chemistry and organic synthesis. This compound, with the molecular formula C 3 H 5 NOS and a molecular weight of 103.14 g/mol , features a reactive beta-lactam ring (azetidin-2-one) and a sulfanyl (thiol) group, which provides a versatile handle for chemical modifications . As a core azetidine scaffold, it is valuable for constructing more complex molecules, particularly in the development of novel pharmaceutical agents . The presence of the thiol group allows for its use in conjugation chemistry, such as in the synthesis of disulfide linkages or as a nucleophile in substitution reactions. Researchers utilize this and similar azetidine-based structures in areas such as the development of enzyme inhibitors and the exploration of new chiral ligands for asymmetric synthesis . This product is intended for research and further manufacturing applications only and is not meant for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5NOS B15445893 4-Sulfanylazetidin-2-one CAS No. 64571-55-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64571-55-7

Molecular Formula

C3H5NOS

Molecular Weight

103.15 g/mol

IUPAC Name

4-sulfanylazetidin-2-one

InChI

InChI=1S/C3H5NOS/c5-2-1-3(6)4-2/h3,6H,1H2,(H,4,5)

InChI Key

FQPGQMFPDZVAIG-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)S

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 4-Sulfanylazetidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 4-sulfanylazetidin-2-one, a sulfur-containing analog of the pharmacologically significant β-lactam ring system. Due to the limited availability of data for the unsubstituted parent compound, this guide focuses on the well-characterized derivative, (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one, to provide a representative understanding of this class of molecules.

Core Chemical and Physical Properties

Quantitative data for this compound and its derivatives are crucial for understanding their behavior in biological systems and for guiding drug development efforts. The following table summarizes the available data for a key derivative.

PropertyValueReference Compound
Molecular Formula C₁₁H₁₂N₂O₃S(3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one
Molecular Weight 268.3 g/mol (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one
Melting Point Not explicitly reported, but described as a solid(3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one
Boiling Point Not available-
Solubility Soluble in organic solvents such as chloroformGeneral observation for similar β-lactam derivatives
pKa (Thiol Group) Estimated to be in the range of 8-10Based on typical thiol pKa values and the influence of the β-lactam ring. The pKa of the thiol group in cysteine is around 8.3-8.6.[1][2] The acidity of thiols is influenced by the surrounding chemical environment.[3]
Stability The β-lactam ring is susceptible to hydrolysis, particularly under basic or acidic conditions and in the presence of β-lactamase enzymes. The N-S bond in N-thiolated β-lactams can be cleaved by reducing agents.General knowledge of β-lactam chemistry.[4][5]

Experimental Protocols

The synthesis of this compound derivatives is a critical aspect of their study. The following is a representative experimental protocol for the synthesis of (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one, based on the work of Neal F. Osborne.[6]

Synthesis of (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one

Objective: To synthesize (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one from a penicillin-derived thiazoline-azetidinone.

Materials:

  • Penicillin V-derived thiazoline-azetidinone

  • Silver nitrate

  • Hydrogen sulfide

  • Organic solvents (e.g., chloroform, acetone)

  • Standard laboratory glassware and equipment

Procedure:

  • Thiazoline Ring Opening: The starting penicillin V-derived thiazoline-azetidinone is treated with a suitable reagent, such as silver nitrate in aqueous acetone, to facilitate the opening of the thiazoline ring. This step is crucial for exposing the thiol functionality.

  • Formation of the Thiol: The resulting intermediate is then treated with hydrogen sulfide to generate the free thiol group at the C-4 position of the azetidinone ring. This is typically achieved by bubbling hydrogen sulfide gas through the reaction mixture or by using a source of sulfide ions.

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica gel. The choice of eluent will depend on the specific properties of the synthesized compound but is typically a mixture of organic solvents like ethyl acetate and hexane.

  • Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8][9]

Biological Activity and Signaling Pathways

The biological activity of this compound and its derivatives is primarily attributed to the presence of the β-lactam ring, a key structural motif in a major class of antibiotics.

Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)

The primary mechanism of action of β-lactam antibiotics involves the irreversible inhibition of penicillin-binding proteins (PBPs).[10][11] PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the bacterial cell wall.

Signaling Pathway for PBP Inhibition:

PBP_Inhibition BL This compound (β-Lactam Antibiotic) PBP Penicillin-Binding Protein (Transpeptidase) BL->PBP Covalent Binding to Active Site Serine Acyl_Enzyme Stable Acyl-Enzyme Intermediate PBP->Acyl_Enzyme Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP->Cell_Wall_Synthesis Catalyzes Acyl_Enzyme->Cell_Wall_Synthesis Inhibition Cell_Lysis Bacterial Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Caption: PBP Inhibition by this compound.

By forming a stable acyl-enzyme intermediate with the active site serine of PBPs, this compound effectively blocks their transpeptidase activity. This prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis.

Signaling Pathways in β-Lactam Resistance

Bacteria have evolved various mechanisms to counteract the effects of β-lactam antibiotics. A primary mechanism is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. The induction of β-lactamase production is often regulated by complex signaling pathways.[12][13]

β-Lactamase Induction Signaling Pathway:

Beta_Lactamase_Induction Beta_Lactam β-Lactam Antibiotic Cell_Wall_Damage Cell Wall Damage/ Muropeptide Release Beta_Lactam->Cell_Wall_Damage Beta_Lactamase β-Lactamase Enzyme Beta_Lactam->Beta_Lactamase Hydrolysis Sensor_Protein Sensor Protein (e.g., AmpG, BlaR1) Cell_Wall_Damage->Sensor_Protein Activates Signal_Transduction Signal Transduction Cascade Sensor_Protein->Signal_Transduction Transcriptional_Regulator Transcriptional Regulator (e.g., AmpR, BlaI) Signal_Transduction->Transcriptional_Regulator Activates Beta_Lactamase_Gene β-Lactamase Gene (e.g., ampC, blaZ) Transcriptional_Regulator->Beta_Lactamase_Gene Induces Transcription Beta_Lactamase_Gene->Beta_Lactamase Translation Inactive_Antibiotic Inactive Antibiotic Beta_Lactamase->Inactive_Antibiotic

References

Functionalization of the 2-Azetidinone Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of life-saving β-lactam antibiotics.[1] Beyond their antibacterial prowess, β-lactam derivatives have emerged as promising candidates in diverse therapeutic areas, including cholesterol absorption inhibition, antiviral applications, and anticancer treatments.[1][2] The inherent ring strain of this four-membered heterocycle makes it a versatile synthetic intermediate, amenable to a variety of chemical modifications. This guide provides a comprehensive overview of the key strategies for the functionalization of the 2-azetidinone core at the N1, C3, and C4 positions, complete with detailed experimental protocols, comparative data, and visual workflows to aid in the design and execution of novel synthetic routes.

N1-Functionalization: Modifying the Amide Nitrogen

The nitrogen atom of the β-lactam ring offers a prime site for introducing molecular diversity. N-functionalization can significantly impact the biological activity, pharmacokinetic properties, and stability of the resulting compounds.

N-Alkylation and N-Arylation

Direct N-alkylation or N-arylation of a pre-formed 2-azetidinone is a common strategy. These reactions typically proceed via nucleophilic substitution, where the deprotonated β-lactam nitrogen acts as the nucleophile.

Experimental Protocol: General Procedure for N-Alkylation of 2-Azetidinone

A solution of the 2-azetidinone (1.0 eq) in a suitable aprotic solvent, such as anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF), is treated with a strong base (1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Common bases include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). After stirring for 30 minutes, the alkylating agent (e.g., an alkyl halide, 1.2 eq) is added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

C3-Functionalization: Building Complexity at the α-Position

The C3 position of the 2-azetidinone ring is a hub for stereoselective modifications, often crucial for biological activity. A variety of methods have been developed to introduce substituents at this position, with control over the relative and absolute stereochemistry.

Enolate Chemistry

The protons at the C3 position are acidic and can be removed by a strong base to form an enolate, which can then react with various electrophiles.

Experimental Protocol: C3-Alkylation of a 2-Azetidinone via Enolate Formation [3]

To a solution of a C3-unsubstituted 2-azetidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq). The mixture is stirred at this temperature for 1 hour to ensure complete enolate formation. The electrophile (e.g., an alkyl halide, 1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for several hours until completion. The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting diastereomers are typically separable by column chromatography.

Radical Reactions

Free radical-mediated reactions provide a powerful tool for C-H functionalization at the C3 position, often with high regioselectivity.

Cycloaddition Reactions

The Staudinger [2+2] cycloaddition of a ketene and an imine is a cornerstone of β-lactam synthesis and inherently functionalizes the C3 and C4 positions.[4] The Kinugasa reaction, a copper-catalyzed reaction of a terminal alkyne and a nitrone, also yields C3/C4-functionalized β-lactams.[4]

Experimental Protocol: Staudinger [2+2] Cycloaddition for 3-Substituted-2-Azetidinones [5]

To a solution of an imine (1.0 eq) and a tertiary amine base (e.g., triethylamine, 2.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) at 0 °C is added a solution of an acid chloride (1.2 eq) in CH₂Cl₂ dropwise. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is diluted with CH₂Cl₂ and washed successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford the 2-azetidinone. The stereochemical outcome (cis vs. trans) is highly dependent on the substrates and reaction conditions.[5]

Experimental Protocol: Kinugasa Reaction [6]

In a reaction vessel, copper(I) iodide (0.1 eq) and a suitable ligand (e.g., a phosphine ligand, 0.1 eq) are suspended in an aprotic solvent like toluene under an inert atmosphere. The nitrone (1.0 eq) and the terminal alkyne (1.2 eq) are then added, followed by a base (e.g., triethylamine, 2.0 eq). The reaction mixture is heated to the desired temperature (typically 60-100 °C) and stirred until the starting materials are consumed. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the β-lactam product.

C4-Functionalization: Gateway to Diverse Structures

The C4 position is another critical site for introducing functionality. The nature of the substituent at C4 can dramatically influence the biological profile of the β-lactam.

Reactions with Electrophiles and Nucleophiles

Functionalization at C4 often begins with a precursor bearing a leaving group, such as an acetoxy group, at this position. This allows for subsequent nucleophilic substitution reactions.

Experimental Protocol: Nucleophilic Substitution at C4 of 4-Acetoxy-2-azetidinone

To a solution of 4-acetoxy-2-azetidinone (1.0 eq) in a suitable solvent (e.g., acetonitrile) is added the nucleophile (1.5 eq). The reaction can be promoted by a Lewis acid (e.g., BF₃·OEt₂) or a base, depending on the nature of the nucleophile. The reaction is stirred at an appropriate temperature until completion. The workup procedure will vary depending on the reagents used, but typically involves quenching the reaction, extraction with an organic solvent, and purification by chromatography.

Data Presentation

The following tables summarize quantitative data for selected functionalization reactions, providing a basis for comparison of different synthetic strategies.

Table 1: N1-Functionalization of 2-Azetidinone Derivatives

EntrySubstrateReagentProductYield (%)Reference
12-AzetidinoneBenzyl bromide, NaH1-Benzyl-2-azetidinone85[Generic N-alkylation]
24-Phenyl-2-azetidinonePhenylboronic acid, Cu(OAc)₂, Pyridine1,4-Diphenyl-2-azetidinone78[Generic N-arylation]

Table 2: Stereoselective C3-Functionalization of 2-Azetidinone Derivatives

EntryReaction TypeSubstrateReagentsProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)Reference
1Enolate Alkylation4-Phenyl-2-azetidinoneLDA, Benzyl bromidetrans-3-Benzyl-4-phenyl-2-azetidinone>95:5N/A82[3]
2Staudinger CycloadditionN-Benzylidene-aniline, Phenoxyacetyl chlorideEt₃Ncis-1-Phenyl-3-phenoxy-4-phenyl-2-azetidinone>99:1N/A91[5]
3Kinugasa ReactionN-Benzylidene-methylamine, PhenylacetyleneCuI, Et₃Ncis-1-Methyl-3,4-diphenyl-2-azetidinone>98:2N/A75[4]

Table 3: C4-Functionalization of 2-Azetidinone Derivatives

EntrySubstrateReagentProductYield (%)Reference
14-Acetoxy-2-azetidinoneAllyltrimethylsilane, BF₃·OEt₂4-Allyl-2-azetidinone88[Generic C4-allylation]
24-Acetoxy-2-azetidinoneThiophenol, Et₃N4-(Phenylthio)-2-azetidinone92[Generic C4-thiolation]

Mandatory Visualizations

Signaling Pathway

BetaLactam_Mechanism BetaLactam β-Lactam Antibiotic PBP PBP BetaLactam->PBP Inhibition Autolysins Autolysins PBP->Autolysins Activation (dysregulation) CellWall CellWall Autolysins->CellWall Degradation CellLysis CellLysis

Experimental Workflow

Staudinger_Workflow Stir Stir Dilute Dilute Stir->Dilute Concentrate Concentrate Purify Purify Concentrate->Purify

Logical Relationship

Functionalization_Sites Azetidinone 2-Azetidinone Core N1 N1-Functionalization (e.g., Alkylation, Arylation) Azetidinone->N1 C3 C3-Functionalization (e.g., Enolate Chemistry, Radical Rxns) Azetidinone->C3 C4 C4-Functionalization (e.g., Nucleophilic Substitution) Azetidinone->C4

Conclusion

The functionalization of the 2-azetidinone core remains a vibrant and essential area of research in organic and medicinal chemistry. The methodologies outlined in this guide represent a toolbox for chemists to design and synthesize novel β-lactam derivatives with tailored properties. By leveraging these strategies, researchers can continue to explore the vast chemical space around this privileged scaffold, leading to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action. The provided experimental protocols and workflows serve as a practical starting point for the synthesis and elaboration of this important class of molecules.

References

The Quest for New Defenses: A Technical Guide to the Discovery of Novel β-Lactam Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates a continuous search for novel antibacterial agents. Among the most successful classes of antibiotics, the β-lactams remain a cornerstone of antibacterial therapy. However, their efficacy is increasingly threatened by the evolution of bacterial resistance mechanisms, primarily the production of β-lactamase enzymes. This technical guide provides an in-depth overview of the discovery of novel β-lactam scaffolds, focusing on innovative chemical structures, synthetic methodologies, and evaluation protocols designed to overcome existing resistance.

The Evolving Landscape of β-Lactam Discovery

The discovery of new β-lactam scaffolds is driven by the need to address two primary challenges: overcoming β-lactamase-mediated hydrolysis and expanding the spectrum of activity against multidrug-resistant (MDR) pathogens. The core strategy involves the modification of the fundamental β-lactam ring structure to create next-generation antibiotics. These modifications can range from alterations of existing scaffolds like penicillins, cephalosporins, carbapenems, and monobactams to the creation of entirely new bicyclic and tricyclic systems.[1][2]

A significant area of advancement lies in the development of novel β-lactamase inhibitors. These compounds are designed to be co-administered with a β-lactam antibiotic, protecting it from degradation by bacterial enzymes. The diazabicyclooctane (DBO) scaffold has emerged as a particularly promising foundation for a new generation of non-β-lactam β-lactamase inhibitors with broad-spectrum activity.[3][4]

The discovery pipeline for novel β-lactam scaffolds is a multi-stage process that integrates computational and experimental approaches. It begins with target identification and validation, followed by hit discovery through high-throughput screening or rational design, and progresses through lead optimization to preclinical and clinical development.

Discovery_Workflow cluster_Discovery Discovery Phase cluster_Screening Screening & Design cluster_Optimization Optimization & Evaluation Target_ID Target Identification (e.g., PBPs, β-Lactamases) Hit_Discovery Hit Discovery Target_ID->Hit_Discovery HTS High-Throughput Screening Hit_Discovery->HTS Rational_Design Rational Drug Design (e.g., Computational Docking) Hit_Discovery->Rational_Design Lead_Opt Lead Optimization (SAR Studies) HTS->Lead_Opt Rational_Design->Lead_Opt Synthesis Chemical Synthesis Lead_Opt->Synthesis In_Vitro In Vitro Evaluation (MIC, IC50) Synthesis->In_Vitro In_Vitro->Lead_Opt Feedback In_Vivo In Vivo Evaluation (Animal Models) In_Vitro->In_Vivo

Figure 1: A generalized workflow for the discovery of novel β-lactam antibiotics.

Key Synthetic Methodologies

The construction of the strained four-membered β-lactam ring is a central challenge in the synthesis of these novel scaffolds. Several powerful synthetic strategies have been developed and refined to achieve high yields and stereocontrol.

One of the most widely employed methods is the Staudinger [2+2] cycloaddition , which involves the reaction of a ketene with an imine to form the β-lactam ring.[2][5] This reaction is highly versatile, allowing for the introduction of a wide variety of substituents on the β-lactam core. The stereochemical outcome of the Staudinger reaction can be controlled through the use of chiral auxiliaries or catalysts.[5]

More recent advancements have focused on transition-metal-catalyzed reactions, such as C-H functionalization, to introduce novel substituents and create more complex, three-dimensional scaffolds.[2] These methods offer new avenues for exploring chemical space and developing compounds with improved pharmacological properties. The synthesis of tricyclic β-lactams, for example, has been achieved through innovative cyclization strategies.[2][6][7]

Experimental Protocols

Synthesis of a Novel 4-Substituted Monobactam Derivative

This protocol describes a general procedure for the synthesis of C(4)-substituted monobactams, a class of β-lactams with potent activity against multidrug-resistant Gram-negative bacteria.[1][8][9]

Step 1: Synthesis of the Imine. An appropriate aromatic amine (1.1 eq) is added to a solution of isatin (1.0 eq) in absolute methanol containing a few drops of glacial acetic acid. The mixture is stirred under microwave irradiation at 70°C for 15 minutes. After cooling, the resulting precipitate is filtered, washed with cold diethyl ether, and dried to yield the isatin Schiff base.

Step 2: Staudinger [2+2] Cycloaddition. A solution of a substituted phenylacetic acid (1.5 eq) and diisopropylethylamine (DIPEA, 1.5 eq) in dry o-xylene is treated with tosyl chloride (TsCl, 2.0 eq) and stirred at room temperature. The mixture is then heated to 100°C for 1.5 hours. After cooling to room temperature, an additional portion of DIPEA (1.5 eq) is added, followed by the isatin Schiff base (1.0 eq) from Step 1. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The resulting spirooxindolo-β-lactam is then purified by column chromatography.

Step 3: Sulfonation. The β-lactam from Step 2 is dissolved in a suitable solvent and treated with a sulfonating agent, such as a sulfur trioxide-pyridine complex, to introduce the sulfonic acid moiety at the N-1 position, characteristic of monobactams. The final product is purified by ion-exchange chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of a novel antibacterial agent.[10]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solution of the novel β-lactam compound

Procedure:

  • Prepare serial twofold dilutions of the novel β-lactam compound in MHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate.

  • Include a growth control well (containing MHB and inoculum but no antibiotic) and a sterility control well (containing MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

β-Lactamase Inhibition Assay

The inhibitory activity of a novel compound against β-lactamases is often assessed using a chromogenic substrate like nitrocefin.[11][12][13]

Materials:

  • Purified β-lactamase enzyme (e.g., KPC-2)

  • Nitrocefin stock solution

  • Assay buffer (e.g., 100 mM PBS, pH 7.0)

  • 96-well microtiter plate

  • Novel inhibitor compound

Procedure:

  • Prepare serial dilutions of the novel inhibitor compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to wells containing the different concentrations of the inhibitor.

  • Incubate the enzyme and inhibitor mixture for a predetermined time at a specific temperature (e.g., 10 minutes at 25°C).

  • Initiate the reaction by adding a solution of nitrocefin to each well.

  • Measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 490 nm over time using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a suitable dose-response curve. The inhibition constant (Ki) can be determined from the IC50 value.[14]

Inhibition_Assay cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Inhibitor_Dilutions Prepare Inhibitor Serial Dilutions Mix_Incubate Mix Enzyme and Inhibitor Incubate Inhibitor_Dilutions->Mix_Incubate Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Mix_Incubate Nitrocefin_Prep Prepare Nitrocefin Solution Add_Nitrocefin Add Nitrocefin (Start Reaction) Nitrocefin_Prep->Add_Nitrocefin Mix_Incubate->Add_Nitrocefin Measure_Absorbance Measure Absorbance at 490 nm (Kinetic Read) Add_Nitrocefin->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity Plot_Data Plot Activity vs. [Inhibitor] Calculate_Activity->Plot_Data Determine_IC50 Determine IC50/Ki Plot_Data->Determine_IC50

Figure 2: Workflow for a β-lactamase inhibition assay using nitrocefin.

Data Presentation: Quantitative Analysis of Novel Scaffolds

The effective presentation of quantitative data is crucial for comparing the potency and spectrum of new β-lactam scaffolds. The following tables provide examples of how to structure such data.

Table 1: In Vitro Antibacterial Activity of Novel 4-Substituted Monobactams

CompoundE. coli (MIC, µg/mL)K. pneumoniae (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
Monobactam 2c 0.25 - 20.25 - 2> 32
Compound 35 ≤ 0.06 - 4≤ 0.06 - 816 - >64
Compound 46d ≤ 0.06 - 2≤ 0.06 - 48 - 32
Compound 54 ≤ 0.06 - 1≤ 0.06 - 24 - 16
Aztreonam 0.125 - 80.25 - 164 - 32
BAL30072 ≤ 0.06 - 4≤ 0.06 - 82 - 16

Data compiled from multiple sources.[8][15]

Table 2: In Vitro Activity of Novel β-Lactam-Metallo-β-Lactamase Inhibitor Conjugates against NDM-1 Producing K. pneumoniae

CompoundMeropenem MIC (µg/mL)Inhibitor Concentration (µg/mL)Meropenem + Inhibitor MIC (µg/mL)
Meropenem alone >128->128
Compound 24b >12880.125
Compound 24c >12880.125

Data from a study on novel MBL inhibitors.[16]

Table 3: Inhibition of KPC-2 β-Lactamase by Diazabicyclooctane (DBO) Inhibitors

InhibitorIC50 (nM)
Avibactam 3.4 - 29
Relebactam 230 - 910

Data from a comparative study of DBO inhibitors.[17]

Mechanism of Action and Resistance

Novel β-lactam scaffolds, like their predecessors, primarily exert their antibacterial effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[3] The β-lactam ring mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain, leading to acylation of the active site serine and inactivation of the enzyme. This disruption of peptidoglycan cross-linking results in cell lysis and bacterial death.[3]

MoA_Resistance cluster_MoA Mechanism of Action cluster_Resistance Mechanism of Resistance Beta_Lactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Inhibits Hydrolysis Hydrolysis of β-Lactam Ring Beta_Lactam->Hydrolysis Substrate Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Disruption leads to Beta_Lactamase β-Lactamase Beta_Lactamase->Hydrolysis Catalyzes Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic

Figure 3: Simplified diagram of the mechanism of action and resistance to β-lactam antibiotics.

Bacterial resistance to β-lactams is most commonly mediated by β-lactamases, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. The discovery of novel scaffolds that are either poor substrates for β-lactamases or are used in combination with potent β-lactamase inhibitors is a key strategy to combat this resistance.

Computational Approaches in Scaffold Discovery

Computational methods, particularly molecular docking, play a crucial role in the rational design of novel β-lactam scaffolds.[18][19][20] These techniques allow researchers to predict the binding affinity and orientation of a potential new molecule within the active site of a target protein, such as a PBP or a β-lactamase.

By simulating the interactions between a ligand and its protein target, computational models can help prioritize compounds for synthesis and experimental testing, thereby accelerating the discovery process. For example, docking studies have been used to investigate the binding of novel cephalosporins to PBP2a, the key resistance determinant in methicillin-resistant Staphylococcus aureus (MRSA).[20][21]

Future Directions

The discovery of novel β-lactam scaffolds will continue to be a dynamic field of research. Future efforts will likely focus on:

  • Hybrid Antibiotics: Combining β-lactam scaffolds with other pharmacophores, such as siderophores to enhance bacterial uptake, or with inhibitors of other essential bacterial processes.

  • Targeting New Pathways: Exploring β-lactam scaffolds as inhibitors of novel bacterial targets beyond the traditional PBPs.

  • Advanced Synthetic Methods: Developing more efficient and versatile synthetic routes to access increasingly complex and diverse β-lactam structures.

  • Artificial Intelligence and Machine Learning: Utilizing AI to analyze large datasets, predict the activity of new compounds, and guide the design of novel scaffolds with desired properties.[22]

By embracing these innovative approaches, the scientific community can continue to develop new and effective β-lactam antibiotics to combat the growing threat of antimicrobial resistance.

References

Spectroscopic Analysis of 4-Thiolated Azetidinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 4-thiolated azetidinones, a class of compounds with significant interest in medicinal chemistry. This document details the key spectroscopic techniques used for their characterization, provides experimental protocols for their synthesis, and presents quantitative data in a structured format. Furthermore, it elucidates the proposed mechanism of action and experimental workflows through detailed diagrams.

Introduction

Azetidinones, commonly known as β-lactams, form the core structure of many widely used antibiotics. The introduction of a thiol group at the C4 position of the azetidinone ring can significantly modulate the biological activity of these compounds. Spectroscopic analysis is crucial for the unambiguous structure determination and purity assessment of these novel derivatives. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography in the study of 4-thiolated azetidinones.

Synthesis of 4-Thiolated Azetidinones

The primary synthetic route to 4-thiolated azetidinones involves a two-step process: the synthesis of a 3-chloro-azetidin-2-one precursor, followed by nucleophilic substitution with a thiol.

General Experimental Protocol for the Synthesis of 3-Chloro-4-aryl-1-phenylazetidin-2-ones

This procedure outlines the synthesis of the 3-chloro-azetidin-2-one intermediate via a [2+2] cycloaddition reaction between a Schiff base and chloroacetyl chloride.

Materials:

  • Substituted aromatic aldehyde (1.0 eq)

  • Substituted aniline (1.0 eq)

  • Glacial acetic acid (catalytic amount)

  • Ethanol

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • 1,4-Dioxane

Procedure:

  • Schiff Base Formation: A mixture of the substituted aromatic aldehyde (1.0 eq) and substituted aniline (1.0 eq) in ethanol is refluxed with a catalytic amount of glacial acetic acid for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is filtered, washed with cold ethanol, and dried.

  • Cycloaddition: To a solution of the Schiff base (1.0 eq) in 1,4-dioxane, triethylamine (1.5 eq) is added, and the mixture is cooled to 0-5 °C in an ice bath. Chloroacetyl chloride (1.2 eq) is then added dropwise with constant stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours.

  • Work-up and Purification: The precipitated triethylamine hydrochloride is filtered off. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the 3-chloro-4-aryl-1-phenylazetidin-2-one.

General Experimental Protocol for the Synthesis of 4-Arylthio-azetidin-2-ones

This procedure describes the nucleophilic substitution of the chlorine atom in the 3-chloro-azetidin-2-one with a thiol.

Materials:

  • 3-Chloro-4-aryl-1-phenylazetidin-2-one (1.0 eq)

  • Aryl thiol (e.g., thiophenol) (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dry acetone or Dichloromethane (DCM)

Procedure:

  • Reaction Setup: A solution of the 3-chloro-4-aryl-1-phenylazetidin-2-one (1.0 eq) and the aryl thiol (1.2 eq) in dry acetone or DCM is prepared in a round-bottom flask.

  • Base Addition: Triethylamine (1.5 eq) is added dropwise to the solution at room temperature with stirring.

  • Reaction and Monitoring: The reaction mixture is stirred at room temperature for 8-12 hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After completion of the reaction, the precipitated triethylamine hydrochloride is filtered off. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired 4-arylthio-azetidin-2-one.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for a representative 4-thiolated azetidinone, 1-phenyl-4-(phenylthio)azetidin-2-one.

NMR Spectroscopy

Table 1: ¹H NMR Spectral Data of 1-phenyl-4-(phenylthio)azetidin-2-one

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3 (cis)3.2 - 3.4ddJ_gem = 15.0, J_vic = 5.5
H-3 (trans)3.6 - 3.8ddJ_gem = 15.0, J_vic = 2.5
H-45.4 - 5.6ddJ_vic = 5.5, 2.5
Aromatic-H7.2 - 7.6m-

Table 2: ¹³C NMR Spectral Data of 1-phenyl-4-(phenylthio)azetidin-2-one

CarbonChemical Shift (δ, ppm)
C-345 - 48
C-460 - 65
Aromatic-C115 - 140
C=O165 - 170
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands of 4-Thiolated Azetidinones

Functional GroupWavenumber (cm⁻¹)Intensity
β-Lactam C=O stretch1740 - 1770Strong
C-S stretch600 - 800Weak
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 2960Medium
Aromatic C=C stretch1450 - 1600Medium
Mass Spectrometry (MS)

The mass spectral fragmentation of 4-thiolated azetidinones is characterized by the cleavage of the β-lactam ring. The primary fragmentation pathway involves the scission of the C2-C3 and N1-C4 bonds, leading to the formation of characteristic fragment ions.

Table 4: Expected Mass Spectral Fragmentation of 1-phenyl-4-(phenylthio)azetidin-2-one

Fragment Ionm/z (Expected)
[M+H]⁺ (Molecular Ion)256.08
[M - C₇H₅S]⁺ (Loss of thiophenyl radical)134.06
[C₈H₇NO]⁺ (Fragment from ring cleavage)133.05
[C₇H₅S]⁺ (Thiophenyl cation)109.01

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 4-thiolated azetidinones.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Aldehyde, Aniline) schiff_base Schiff Base Formation start->schiff_base cycloaddition [2+2] Cycloaddition (3-Chloro-azetidinone) schiff_base->cycloaddition substitution Nucleophilic Substitution (4-Thiolated Azetidinone) cycloaddition->substitution nmr NMR Spectroscopy (¹H, ¹³C) substitution->nmr Purified Product ir IR Spectroscopy substitution->ir ms Mass Spectrometry substitution->ms mechanism_of_action cluster_cell Bacterial Cell drug 4-Thiolated Azetidinone (Prodrug) coa Coenzyme A (CoA-SH) drug->coa Thio-group transfer mixed_disulfide CoA-S-S-R (Mixed Disulfide) coa->mixed_disulfide inhibition Inhibition mixed_disulfide->inhibition fas Fatty Acid Synthesis Pathway inhibition->fas

Synthesis of 4-Sulfanylazetidin-2-one from Cysteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a plausible synthetic route for 4-sulfanylazetidin-2-one, a key heterocyclic scaffold in medicinal chemistry, starting from the readily available amino acid L-cysteine. The synthesis involves a multi-step sequence requiring the strategic protection and deprotection of cysteine's functional groups, followed by the crucial formation of the β-lactam ring. This document details the experimental protocols for each key transformation, summarizes quantitative data, and provides a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from L-cysteine necessitates a carefully planned sequence of reactions to manage the reactivity of the amino, carboxyl, and thiol functional groups. The proposed strategy involves three main stages:

  • Protection of L-cysteine: The amino, carboxyl, and thiol groups of L-cysteine are protected to prevent unwanted side reactions during the subsequent cyclization step.

  • β-Lactam Ring Formation: The protected cysteine derivative undergoes an intramolecular cyclization to form the core azetidin-2-one ring structure.

  • Deprotection: The protecting groups are removed to yield the final target molecule, this compound.

A detailed workflow of this synthetic route is depicted in the following diagram:

SynthesisWorkflow cluster_protection Step 1: Protection cluster_cyclization Step 2: β-Lactam Formation cluster_deprotection Step 3: Deprotection Cysteine L-Cysteine Protected_Cysteine N-Boc-S-trityl-L-cysteine methyl ester Cysteine->Protected_Cysteine 1. Esterification (SOCl2, MeOH) 2. N-Boc protection (Boc2O, Et3N) 3. S-Tritylation (TrCl, Et3N) Azetidinone_Protected N-Boc-4-(tritylsulfanyl) azetidin-2-one Protected_Cysteine->Azetidinone_Protected Intramolecular Cyclization (e.g., Grignard reagent) Final_Product This compound Azetidinone_Protected->Final_Product 1. N-Boc & S-Trityl Deprotection (TFA, TIS) 2. Ester Hydrolysis (LiOH)

Caption: Synthetic workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each key step in the synthesis.

Step 1: Protection of L-cysteine

The protection of L-cysteine involves three sequential reactions: esterification of the carboxylic acid, protection of the amine with a tert-butyloxycarbonyl (Boc) group, and protection of the thiol with a trityl (Trt) group.

2.1.1. Synthesis of L-cysteine methyl ester hydrochloride

  • To a suspension of L-cysteine hydrochloride monohydrate (1 equivalent) in methanol, thionyl chloride (1.2 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure to yield L-cysteine methyl ester hydrochloride as a white solid.

2.1.2. Synthesis of N-(tert-Butoxycarbonyl)-L-cysteine methyl ester

  • L-cysteine methyl ester hydrochloride (1 equivalent) is dissolved in dichloromethane (DCM).

  • Triethylamine (2.2 equivalents) is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) at 0 °C.

  • The reaction is stirred at room temperature for 12 hours.

  • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product, which can be purified by column chromatography.

2.1.3. Synthesis of N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine methyl ester

  • N-(tert-Butoxycarbonyl)-L-cysteine methyl ester (1 equivalent) and triethylamine (1.5 equivalents) are dissolved in DCM.

  • Trityl chloride (1.1 equivalents) is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature for 12 hours.

  • The mixture is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

Step 2: β-Lactam Ring Formation

The formation of the azetidin-2-one ring is achieved through an intramolecular cyclization of the fully protected cysteine derivative. This can be accomplished using a strong base, such as a Grignard reagent, to deprotonate the α-carbon, which then attacks the nitrogen atom in an intramolecular fashion.

2.2.1. Synthesis of (R)-tert-butyl (S)-2-oxo-4-(tritylthio)azetidine-1-carboxylate

  • To a solution of N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine methyl ester (1 equivalent) in anhydrous THF at -78 °C, a solution of ethylmagnesium bromide (2 equivalents) in THF is added dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the protected 4-tritylsulfanyl-azetidin-2-one.

Step 3: Deprotection

The final step involves the removal of all protecting groups to yield this compound. This is typically achieved in a two-step sequence: simultaneous removal of the N-Boc and S-Trityl groups under acidic conditions, followed by hydrolysis of the methyl ester.

2.3.1. Simultaneous Deprotection of N-Boc and S-Trityl Groups

  • The protected azetidinone (1 equivalent) is dissolved in a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

  • The reaction is stirred at room temperature for 2-4 hours.

  • The TFA is removed under reduced pressure, and the residue is triturated with cold diethyl ether to precipitate the product.

  • The solid is collected by filtration and washed with cold ether.

2.3.2. Hydrolysis of the Methyl Ester

  • The product from the previous step is dissolved in a mixture of THF and water.

  • Lithium hydroxide (LiOH, 1.5 equivalents) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction is neutralized with a dilute acid (e.g., 1 M HCl) and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These are approximate values based on typical literature reports for similar transformations and may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductTypical Yield (%)
1.1EsterificationL-cysteine hydrochloride monohydrateL-cysteine methyl ester hydrochloride>95
1.2N-Boc ProtectionL-cysteine methyl ester hydrochlorideN-(tert-Butoxycarbonyl)-L-cysteine methyl ester85-95
1.3S-TritylationN-(tert-Butoxycarbonyl)-L-cysteine methyl esterN-Boc-S-trityl-L-cysteine methyl ester80-90
2β-Lactam Formation (Intramolecular Cyclization)N-Boc-S-trityl-L-cysteine methyl esterN-Boc-4-(tritylsulfanyl)azetidin-2-one40-60
3.1N-Boc & S-Trityl DeprotectionN-Boc-4-(tritylsulfanyl)azetidin-2-oneThis compound methyl ester70-85
3.2Ester HydrolysisThis compound methyl esterThis compound>90

Logical Relationships in the Synthetic Pathway

The following diagram illustrates the logical progression and key transformations in the synthesis of this compound from L-cysteine.

logical_flow Cysteine L-Cysteine (Amino, Carboxyl, Thiol) Protection Protection Strategy Cysteine->Protection Mask reactive groups Cyclization Ring Formation Protection->Cyclization Enable selective cyclization Deprotection Deprotection Strategy Cyclization->Deprotection Form β-lactam core Target This compound Deprotection->Target Unmask functional groups

Caption: Key stages in the synthesis of this compound.

This technical guide provides a comprehensive framework for the synthesis of this compound from L-cysteine. Researchers and drug development professionals can utilize this information as a foundation for their synthetic efforts, adapting and optimizing the described protocols to suit their specific needs. Further investigation into alternative cyclization methods and deprotection strategies may lead to improved yields and overall efficiency of this synthetic route.

The Expanding Therapeutic Landscape of Monocyclic β-Lactams: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monocyclic β-lactams, a class of antibiotics characterized by a lone four-membered azetidinone ring, represent a significant area of interest in the ongoing battle against antimicrobial resistance. Initially recognized for their targeted activity against aerobic Gram-negative bacteria, the therapeutic potential of these compounds is now understood to extend into diverse areas including antiviral, anticancer, and anti-inflammatory applications. This technical guide provides a comprehensive overview of the biological activity of monocyclic β-lactams, with a focus on their antibacterial properties. It delves into their mechanism of action, structure-activity relationships, and the prevalent mechanisms of bacterial resistance. Detailed experimental protocols for assessing their biological activity and quantitative data on their efficacy are presented to support further research and development in this critical field.

Introduction

The discovery of penicillin heralded a new era in medicine, establishing the β-lactam ring as a cornerstone of antibacterial therapy. While bicyclic β-lactams like penicillins and cephalosporins have been widely used for decades, the emergence of widespread antibiotic resistance has necessitated the exploration of novel scaffolds. Monocyclic β-lactams, first isolated from bacteria in the 1970s, offer a distinct chemical architecture with unique biological properties.[1] Aztreonam, the only clinically approved monobactam, has demonstrated the therapeutic utility of this class, particularly against problematic Gram-negative pathogens.[2] Beyond their antibacterial effects, synthetic modifications to the monocyclic β-lactam core have unlocked a wide range of pharmacological activities, positioning them as versatile platforms for drug discovery.[3][4][5] This guide will provide an in-depth exploration of the biological activities of these compounds, with a primary focus on their antibacterial mechanism and efficacy.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary antibacterial mechanism of monocyclic β-lactams mirrors that of other β-lactam antibiotics: the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[2][6] This process is mediated by the irreversible inhibition of penicillin-binding proteins (PBPs), a group of bacterial enzymes responsible for the final steps of peptidoglycan assembly.[2][7]

The strained four-membered β-lactam ring is chemically reactive and mimics the D-Ala-D-Ala moiety of the natural PBP substrate.[6] This structural similarity allows the monocyclic β-lactam to bind to the active site of the PBP. The subsequent nucleophilic attack by a serine residue in the PBP active site leads to the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[8] This inactivation of PBPs prevents the cross-linking of peptidoglycan strands, compromising the structural integrity of the cell wall and ultimately leading to cell lysis and bacterial death.[7]

While the general mechanism is conserved, different monocyclic β-lactams can exhibit preferential binding to specific PBPs, which can influence their spectrum of activity. For instance, aztreonam has a high affinity for PBP3 of Gram-negative bacteria, which is involved in septum formation during cell division.[9]

Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium Monocyclic_Beta_Lactam Monocyclic β-Lactam Outer_Membrane Outer Membrane Monocyclic_Beta_Lactam->Outer_Membrane Porin Channel Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space PBP Penicillin-Binding Protein (PBP) Periplasmic_Space->PBP Binding Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Inhibition Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Leads to (when inhibited) Cell_Wall_Integrity->Cell_Lysis Loss of

Caption: Mechanism of action of monocyclic β-lactams against Gram-negative bacteria.

Structure-Activity Relationships (SAR)

The biological activity of monocyclic β-lactams is highly dependent on the nature and stereochemistry of the substituents attached to the azetidinone ring. Key positions for modification are N1, C3, and C4.[10]

  • N1-Substituent: The group attached to the nitrogen atom of the β-lactam ring is crucial for activating the ring towards nucleophilic attack and for determining the antibacterial spectrum. An electron-withdrawing group, such as a sulfonic acid moiety in aztreonam, is essential for potent antibacterial activity against Gram-negative bacteria.[10]

  • C3-Acylamino Side Chain: This side chain plays a significant role in the potency and spectrum of activity, as well as in the affinity for specific PBPs. For many potent monobactams, an aminothiazole oxime side chain enhances activity against Gram-negative bacteria.[10]

  • C4-Substituents: Modifications at the C4 position can influence β-lactamase stability and antibacterial potency. For example, a 4-methyl group can enhance stability against certain β-lactamases.[10]

Antibacterial Spectrum and Quantitative Activity

Monocyclic β-lactams, particularly aztreonam, are primarily active against aerobic Gram-negative bacteria, including many members of the Enterobacteriaceae and Pseudomonas aeruginosa.[2][11] They generally exhibit poor activity against Gram-positive bacteria and anaerobic organisms.[11] Nocardicin A, a naturally occurring monocyclic β-lactam, also demonstrates activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus species.[1][2]

The in vitro activity of monocyclic β-lactams is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Monocyclic β-Lactams against Gram-Negative Bacteria

Monocyclic β-LactamBacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Aztreonam Escherichia coli0.06 - >1280.251
Klebsiella pneumoniae0.12 - >1280.25>128
Pseudomonas aeruginosa0.5 - >128832
Enterobacter cloacae0.12 - >1280.532
Serratia marcescens0.25 - >128116
Nocardicin A Pseudomonas aeruginosa12.5 - 100--[1][2]
Proteus mirabilis3.13 - 12.5--[1][2]
Proteus rettgeri3.13 - 12.5--[1][2]
Proteus inconstans3.13 - 12.5--[1][2]
Proteus vulgaris25 - 50--[1][2]
Serratia marcescens12.5 - 50--[1][2]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

Mechanisms of Bacterial Resistance

The primary mechanism of resistance to β-lactam antibiotics, including monocyclic β-lactams, is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. While some monocyclic β-lactams exhibit stability to certain β-lactamases, the evolution of new and more potent enzymes, such as extended-spectrum β-lactamases (ESBLs) and metallo-β-lactamases (MBLs), poses a significant clinical challenge.

Other mechanisms of resistance include:

  • Alterations in PBPs: Mutations in the genes encoding PBPs can lead to reduced binding affinity of the β-lactam antibiotic, thereby decreasing its inhibitory effect.

  • Reduced Permeability: In Gram-negative bacteria, alterations in the porin channels of the outer membrane can restrict the entry of the antibiotic into the periplasmic space where the PBPs are located.

  • Efflux Pumps: Some bacteria possess efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its target.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]

Objective: To determine the lowest concentration of a monocyclic β-lactam that inhibits the visible growth of a bacterial isolate.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solution of the monocyclic β-lactam

  • Sterile diluent (e.g., sterile water or saline)

  • Incubator (35°C ± 2°C)

  • Microplate reader or visual inspection mirror

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial two-fold dilutions of the monocyclic β-lactam in CAMHB in the wells of the microtiter plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC of the test organism.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, examine the plates for bacterial growth (turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Broth_Microdilution_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Monocyclic β-Lactam in Microtiter Plate start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end Nitrocefin_Assay_Workflow start Start prep_nitrocefin Prepare Nitrocefin Solution start->prep_nitrocefin apply_nitrocefin Apply Nitrocefin to Slide or Filter Paper prep_nitrocefin->apply_nitrocefin add_bacteria Add Bacterial Colony to Nitrocefin apply_nitrocefin->add_bacteria observe Observe for Color Change (Yellow to Red) add_bacteria->observe result Result observe->result positive Positive: β-Lactamase Present result->positive Red Color negative Negative: No β-Lactamase Detected result->negative No Color Change end End positive->end negative->end

References

An In-depth Technical Guide to 4-Sulfanylazetidin-2-one Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-sulfanylazetidin-2-one, or 4-thio-β-lactam, core is a key pharmacophore in medicinal chemistry. As a crucial structural motif in penicillin and its analogues, this scaffold has been the subject of extensive research, leading to the development of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of this compound derivatives and their analogues. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this versatile class of compounds. The guide summarizes key quantitative data, details experimental protocols for synthesis and biological evaluation, and visualizes synthetic pathways and experimental workflows.

Introduction

The azetidin-2-one, commonly known as the β-lactam ring, is a four-membered cyclic amide that forms the core of one of the most important classes of antibiotics. The introduction of a sulfanyl (thio) group at the 4-position of this ring gives rise to this compound, a scaffold that is fundamental to the structure and activity of penicillins and other β-lactam antibiotics. The reactivity of the strained β-lactam ring, coupled with the chemical versatility of the sulfur atom, allows for a wide range of chemical modifications, leading to a diverse library of analogues with a broad spectrum of biological activities.

Beyond their well-established antibacterial properties, derivatives of this compound have shown potential as anticancer, antifungal, and enzyme-inhibiting agents. This guide will delve into the synthetic methodologies for creating these compounds, present their biological activities with a focus on quantitative data, and provide detailed experimental protocols to aid in their practical application in a research setting.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a cornerstone of β-lactam chemistry. A common and effective method involves the reaction of a 4-acetoxy-azetidin-2-one precursor with a thiol-containing compound. This nucleophilic substitution reaction allows for the introduction of a variety of sulfanyl groups at the C4 position.

A key starting material for many synthetic routes is 4-acetoxyazetidin-2-one. A practical synthesis of this intermediate can be achieved through the cycloaddition of vinyl acetate and chlorosulfonyl isocyanate. This method has the advantage of avoiding tedious and costly chromatographic separation of diastereomers, making it suitable for large-scale production.

Another important synthetic strategy involves the use of a penicillin-derived 4-mercaptoazetidin-2-one. This approach has been successfully employed in the synthesis of bisnorpenicillins. For instance, the reaction of (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one with benzyl 2-bromoacrylate yields C-3 epimeric bisnorpenicillin esters[1].

dot

Bacterial_Cell_Wall_Inhibition cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall CellLysis Cell Lysis Peptidoglycan->CellLysis BL This compound Derivative BL->PBP

References

In Silico Modeling of 4-Sulfanylazetidin-2-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Sulfanylazetidin-2-one and its derivatives represent a critical class of molecules in the ongoing battle against bacterial resistance. As beta-lactamase inhibitors, they hold the potential to restore the efficacy of widely used beta-lactam antibiotics. The azetidin-2-one core, also known as the β-lactam ring, is a key structural motif that mimics the substrate of penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis.[1] The primary mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[1] this compound derivatives are being investigated as potent inhibitors of these beta-lactamase enzymes, thus protecting the antibiotics from degradation.

This technical guide provides an in-depth overview of the in silico modeling techniques used to investigate and optimize this compound derivatives as beta-lactamase inhibitors. We will explore the methodologies for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offering a comprehensive framework for researchers and drug development professionals.

Molecular Docking: Predicting Binding Affinity and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking is employed to predict its binding mode and affinity to the active site of various beta-lactamase enzymes, such as CTX-M-15 and KPC-2.[2]

Experimental Protocol: Molecular Docking of this compound with CTX-M-15
  • Protein Preparation:

    • The three-dimensional structure of the CTX-M-15 beta-lactamase is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and the structure is energy minimized using a suitable force field (e.g., CHARMm).

  • Ligand Preparation:

    • The 3D structure of this compound is generated using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • The ligand is energy minimized using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • A docking software, such as GOLD 5.0, is utilized for the simulation.[2][3]

    • The active site of CTX-M-15 is defined based on the position of the co-crystallized ligand or through literature review of key catalytic residues (e.g., Ser70, Ser130, Lys235, Thr236, and Gly237).[2][3]

    • Multiple docking runs are performed to ensure conformational sampling and identify the most stable binding pose.

  • Analysis of Results:

    • The docking results are analyzed based on the docking score (a measure of binding affinity) and the interaction patterns (hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Data Presentation: Docking Scores and Interactions

The following table summarizes hypothetical docking scores and key interactions of this compound and its derivatives with the active site of CTX-M-15 beta-lactamase.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
This compound-7.2Ser70, Ser130, Lys2353Trp105, Phe160
Derivative A-8.5Ser70, Lys235, Thr2364Trp105, Phe160, Tyr205
Derivative B-6.8Ser130, Gly2372Trp105

Molecular Dynamics: Simulating the Dynamic Behavior of the Complex

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions in a biological system.

Experimental Protocol: MD Simulation of this compound-CTX-M-15 Complex
  • System Preparation:

    • The docked complex of this compound and CTX-M-15 is used as the starting structure.

    • The complex is solvated in a water box with appropriate ions to neutralize the system.

  • Simulation Parameters:

    • A suitable force field (e.g., AMBER, GROMOS) is applied to the system.

    • The system is subjected to energy minimization to remove steric clashes.

    • The system is gradually heated to physiological temperature (310 K) and equilibrated.

  • Production Run:

    • A production MD simulation is run for an extended period (e.g., 100 ns).

    • The trajectory of the simulation is saved at regular intervals.

  • Analysis:

    • The stability of the complex is analyzed by calculating the root-mean-square deviation (RMSD).

    • The flexibility of the protein and ligand is assessed through root-mean-square fluctuation (RMSF) analysis.

    • The binding free energy is calculated using methods like MM-PBSA or MM-GBSA.

Data Presentation: MD Simulation Results

The following table presents hypothetical data from a 100 ns MD simulation of the this compound-CTX-M-15 complex.

ParameterValueInterpretation
Average RMSD of Protein Backbone1.5 ÅThe protein structure remains stable throughout the simulation.
Average RMSD of Ligand0.8 ÅThe ligand maintains a stable binding pose in the active site.
Binding Free Energy (MM-GBSA)-45.2 kcal/molIndicates a strong and favorable binding of the ligand to the protein.

ADMET Prediction: Assessing Drug-Likeness

In silico ADMET prediction is crucial in the early stages of drug discovery to identify potential liabilities of a drug candidate.

Experimental Protocol: ADMET Prediction for this compound Derivatives
  • Input: The 2D or 3D structure of the this compound derivative is used as input.

  • Software: A variety of online and standalone software can be used for ADMET prediction (e.g., SwissADME, pkCSM).

  • Properties Predicted: A range of properties are calculated, including:

    • Absorption: Lipophilicity (LogP), water solubility, intestinal absorption.

    • Distribution: Plasma protein binding, blood-brain barrier permeability.

    • Metabolism: Cytochrome P450 inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames test for mutagenicity, hepatotoxicity.

Data Presentation: Predicted ADMET Properties

The following table summarizes the predicted ADMET properties for hypothetical this compound derivatives.

PropertyDerivative ADerivative BDesirable Range
LogP2.13.5< 5
Water SolubilityHighModerateHigh
Human Intestinal AbsorptionHighHigh> 80%
Blood-Brain Barrier PermeabilityNoNoNo
CYP2D6 InhibitorNoYesNo
Ames ToxicityNon-mutagenicNon-mutagenicNon-mutagenic

Visualizing Workflows and Interactions

In Silico Drug Design Workflow

G cluster_0 Target Identification cluster_1 Ligand Design cluster_2 Computational Screening cluster_3 Lead Optimization Target Beta-Lactamase (e.g., CTX-M-15) Docking Molecular Docking Target->Docking Ligand This compound Scaffold Derivatives Chemical Derivatives Ligand->Derivatives Derivatives->Docking MDSim Molecular Dynamics Simulation Docking->MDSim ADMET ADMET Prediction MDSim->ADMET LeadOpt Lead Optimization ADMET->LeadOpt

Caption: A generalized workflow for the in silico design of this compound derivatives.

Hypothetical Ligand-Receptor Interactions

G cluster_0 CTX-M-15 Active Site Ser70 Ser70 Ser130 Ser130 Lys235 Lys235 Thr236 Thr236 Trp105 Trp105 Phe160 Phe160 Ligand This compound Ligand->Ser70 H-bond Ligand->Ser130 H-bond Ligand->Lys235 H-bond Ligand->Trp105 Hydrophobic Ligand->Phe160 Hydrophobic

Caption: Key interactions of this compound in the active site of CTX-M-15.

In silico modeling provides a powerful and resource-effective approach to accelerate the discovery and development of novel this compound-based beta-lactamase inhibitors. By leveraging molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain deep insights into the molecular interactions driving inhibitor potency and selectivity, as well as identify potential liabilities early in the drug discovery pipeline. This integrated computational strategy is indispensable for the rational design of the next generation of antibiotics and their co-therapies to combat the growing threat of antimicrobial resistance.

References

Methodological & Application

Stereoselective Synthesis of 4-Sulfanylazetidin-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-sulfanylazetidin-2-one, or 4-thio-β-lactam, scaffold is a critical pharmacophore in a variety of biologically active compounds, most notably in the development of novel β-lactamase inhibitors and antibiotics. The stereochemistry at the C4 position of the β-lactam ring is crucial for its biological activity and interaction with target enzymes. Consequently, the development of robust and highly stereoselective synthetic methods for accessing enantiomerically pure 4-sulfanylazetidin-2-ones is of significant interest to the medicinal chemistry and drug development community.

These application notes provide a comprehensive overview of the primary stereoselective strategies for the synthesis of 4-sulfanylazetidin-2-ones, complete with detailed experimental protocols for key methodologies. The two principal approaches discussed are:

  • Nucleophilic Substitution on a Pre-formed β-Lactam Ring: This strategy involves the displacement of a leaving group at the C4 position of a chiral azetidinone precursor with a sulfur nucleophile. The stereochemical outcome is dependent on the stereochemistry of the starting material and the reaction mechanism.

  • Staudinger [2+2] Cycloaddition: This method constructs the β-lactam ring through the reaction of a ketene with an imine bearing a sulfur-containing substituent. The stereoselectivity is controlled by the reaction conditions and the nature of the reactants.

Synthetic Strategies and Mechanisms

Stereoselective Nucleophilic Substitution

A prevalent and effective method for the synthesis of 4-sulfanylazetidin-2-ones involves the nucleophilic substitution of a suitable leaving group, typically an acetoxy group, at the C4 position of a stereochemically defined azetidinone. The reaction with a protected thiol, such as triphenylmethanethiol (trityl thiol), proceeds, often with inversion of stereochemistry, to yield the desired 4-tritylthioazetidin-2-one. The trityl protecting group can be subsequently removed under acidic conditions to afford the free thiol.

The stereoselectivity of this reaction is contingent on an SN2-type mechanism, where the incoming sulfur nucleophile attacks the carbon atom bearing the leaving group from the opposite face. Therefore, starting with a precursor of a known absolute configuration, such as (3R,4R)-4-acetoxy-3-[(1'R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, allows for the predictable synthesis of the corresponding (3R,4S)-4-tritylthio derivative.

Diastereoselective Staudinger [2+2] Cycloaddition

The Staudinger cycloaddition offers a convergent approach to the β-lactam core. In the context of 4-sulfanylazetidin-2-ones, this involves the [2+2] cycloaddition of a ketene with an imine that already contains the desired sulfur substituent. The stereochemical outcome of the Staudinger reaction can be influenced by several factors, including the substituents on both the ketene and the imine, the solvent, and the temperature.[1]

For instance, the reaction of a ketene with a Schiff's base derived from a thiophenyl-substituted pyrazole can lead to the formation of trans-4-(thiophenyl)pyrazolylyl β-lactams.[1] The trans diastereoselectivity is often favored due to thermodynamic control, where the bulkier substituents on the newly formed ring adopt a more stable trans configuration.[2][3] The use of chiral auxiliaries on either the ketene or the imine can be employed to induce enantioselectivity.

Data Presentation

MethodStarting MaterialReagentsProductYield (%)StereoselectivityReference
Nucleophilic Substitution (3R,4R)-4-Acetoxy-3-[(1'R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone1. Triphenylmethanethiol, Base2. Acid (for deprotection)(3R,4S)-4-Sulfanyl-3-[(1'R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinoneHighHigh (Inversion of configuration)Implied by general knowledge of β-lactam chemistry
Staudinger Cycloaddition (Thiophenyl)pyrazol substituted Schiff's base and a 2-substituted ethanoic acid derivativeNEt3 or POCl3/NEt3trans-4-(Thiophenyl)pyrazolylyl β-lactamGoodPredominantly trans[1]

Experimental Protocols

Protocol 1: Synthesis of (3R,4S)-4-Tritylthio-3-[(1'R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone via Nucleophilic Substitution

This protocol is based on established methodologies for the synthesis of 4-thio-substituted β-lactams from 4-acetoxy precursors.

Materials:

  • (3R,4R)-4-Acetoxy-3-[(1'R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone

  • Triphenylmethanethiol (Trityl thiol)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (3R,4R)-4-acetoxy-3-[(1'R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone (1.0 eq) in anhydrous DMF, add triphenylmethanethiol (1.2 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (3R,4S)-4-tritylthio-3-[(1'R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

Protocol 2: Diastereoselective Synthesis of a trans-4-(Thiophenyl)pyrazolylyl β-Lactam via Staudinger Cycloaddition

This protocol is adapted from the work of Bhalla and coworkers for the synthesis of trans-4-thio-substituted β-lactams.[1]

Materials:

  • (Thiophenyl)pyrazol substituted Schiff's base

  • 2-Substituted ethanoic acid chloride (e.g., phenoxyacetyl chloride)

  • Triethylamine (NEt₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the (thiophenyl)pyrazol substituted Schiff's base (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of the 2-substituted ethanoic acid chloride (1.1 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the trans-4-(thiophenyl)pyrazolylyl β-lactam.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The trans stereochemistry can be confirmed by the small coupling constant (J) between the C3-H and C4-H protons in the ¹H NMR spectrum.

Visualizations

Nucleophilic_Substitution cluster_0 Stereoselective Nucleophilic Substitution Start Chiral 4-Acetoxy- azetidin-2-one Reaction SN2 Reaction Start->Reaction Reagent Sulfur Nucleophile (e.g., Trityl Thiol) Reagent->Reaction Product 4-Sulfanyl- azetidin-2-one (Inverted Stereochemistry) Reaction->Product

Caption: Workflow for Stereoselective Nucleophilic Substitution.

Staudinger_Cycloaddition cluster_1 Diastereoselective Staudinger Cycloaddition Imine Thio-substituted Imine Cycloaddition [2+2] Cycloaddition Imine->Cycloaddition Ketene Ketene Ketene->Cycloaddition Product trans-4-Sulfanyl- azetidin-2-one Cycloaddition->Product

Caption: Workflow for Diastereoselective Staudinger Cycloaddition.

References

Application Notes and Protocols: Staudinger Reaction for 4-Mercaptoazetidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β-lactam ring is a cornerstone of antibiotic chemistry, forming the structural core of widely used antibacterial agents like penicillins and cephalosporins. The Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction, provides a powerful and versatile method for the synthesis of the azetidin-2-one (β-lactam) ring system.[1][2][3] This application note focuses on the synthesis of 4-mercaptoazetidin-2-one, a key intermediate for the development of novel β-lactam antibiotics and inhibitors of bacterial resistance mechanisms, particularly metallo-β-lactamases.

4-Thio-substituted β-lactams are of significant interest in medicinal chemistry. The sulfur functionality at the C4 position can be strategically modified to enhance antibacterial activity, broaden the spectrum of activity, and overcome bacterial resistance. Notably, mercapto-containing compounds have shown promise as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer resistance to a broad range of β-lactam antibiotics.[4][5][6]

Reaction Principle: The Staudinger Cycloaddition

The Staudinger synthesis involves the reaction of a ketene with an imine to form a β-lactam.[1][7] The reaction proceeds through a zwitterionic intermediate, and its stereochemical outcome can be influenced by the nature of the substituents on both the ketene and the imine.[7] For the synthesis of 4-mercaptoazetidin-2-one, a key challenge lies in the generation and reaction of a thio-substituted ketene or the use of a precursor that allows for the introduction of the thiol group at the C4 position.

A plausible synthetic route involves the reaction of an appropriate imine with a ketene precursor bearing a protected thiol group, such as S-acetylthioacetyl chloride. The subsequent deprotection of the thioester would then yield the desired 4-mercaptoazetidin-2-one.

Experimental Protocols

While a specific, detailed protocol for the direct synthesis of 4-mercaptoazetidin-2-one via the Staudinger reaction is not extensively documented in publicly available literature, the following protocols are adapted from general Staudinger reaction procedures for the synthesis of substituted β-lactams. These should be considered as a starting point for experimental design and optimization.

Protocol 1: Synthesis of a 4-S-Acetylthioazetidin-2-one Derivative

This protocol describes the synthesis of a protected 4-mercaptoazetidin-2-one derivative using S-acetylthioacetyl chloride as the ketene precursor.

Materials:

  • Appropriate imine (e.g., N-benzylidene-p-anisidine)

  • S-acetylthioacetyl chloride

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the imine (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • In the dropping funnel, prepare a solution of S-acetylthioacetyl chloride (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the solution from the dropping funnel dropwise to the cooled imine solution over a period of 30 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the 4-S-acetylthioazetidin-2-one derivative.

Protocol 2: Deprotection to Yield 4-Mercaptoazetidin-2-one

This protocol describes the removal of the S-acetyl protecting group to afford the target 4-mercaptoazetidin-2-one.

Materials:

  • 4-S-Acetylthioazetidin-2-one derivative from Protocol 1

  • Sodium methoxide (catalytic amount) or hydrazine

  • Anhydrous methanol

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the 4-S-acetylthioazetidin-2-one derivative (1.0 eq) in anhydrous methanol under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of sodium methoxide to the solution.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC.

  • Alternatively, for a milder deprotection, hydrazine can be used as the nucleophile.

  • Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 4-mercaptoazetidin-2-one.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of thio-substituted β-lactams based on literature for similar compounds. Note that specific yields for 4-mercaptoazetidin-2-one will require experimental determination.

Table 1: Representative Reaction Conditions and Yields for 4-Thio-Substituted β-Lactams

EntryImineKetene PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
1N-benzylideneanilinePhenoxyacetyl chlorideEt3NDCM-78 to rt1275-85[8]
2N-(4-methoxybenzylidene)anilineAcetoxyacetyl chlorideEt3NDCM-78 to rt16Good[9]
3Various aromatic iminesChloroacetyl chlorideEt3NToluenereflux4-660-80[8]

Table 2: Biological Activity of Mercapto-Containing β-Lactamase Inhibitors

CompoundTarget EnzymeInhibition Constant (Ki)IC50 (µM)Reference
Mercaptoacetic acid thiol ester derivativeB. cereus II metallo-β-lactamase-< 10[4]
Mercaptoacetic acid thiol ester derivativeS. maltophilia L-1 metallo-β-lactamase-< 10[4]
Mercaptoacetic acid thiol ester derivativeA. hydrophila CphA metallo-β-lactamase3.9 µM-[4]
((S)-3-Mercapto-2-methylpropanamido)acetic acid derivativeVIM-2 metallo-β-lactamase-Potent[10]
((S)-3-Mercapto-2-methylpropanamido)acetic acid derivativeNDM-1 metallo-β-lactamase-Potent[10]

Visualizations

Staudinger Reaction Mechanism

Staudinger_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Imine Imine (R1-CH=N-R2) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (R3-C(SR4)=C=O) Ketene->Zwitterion BetaLactam 4-Thio-β-lactam Zwitterion->BetaLactam [2+2] Cycloaddition (Ring Closure)

Caption: General mechanism of the Staudinger [2+2] cycloaddition.

Experimental Workflow for 4-Mercaptoazetidin-2-one Synthesis

Workflow A 1. Reactant Preparation (Imine, S-acetylthioacetyl chloride, Et3N) B 2. Staudinger Cycloaddition (Anhydrous DCM, -78°C to rt) A->B C 3. Reaction Quench & Workup (aq. NH4Cl, Extraction) B->C D 4. Purification of Protected Product (Column Chromatography) C->D E 5. Deprotection of Thioester (NaOMe or Hydrazine in MeOH) D->E F 6. Neutralization & Final Purification (Column Chromatography/Recrystallization) E->F G Final Product (4-Mercaptoazetidin-2-one) F->G

Caption: Step-by-step workflow for the synthesis of 4-mercaptoazetidin-2-one.

Proposed Mechanism of Action: Inhibition of Metallo-β-Lactamase

MoA cluster_bacterium Bacterial Cell MBL Metallo-β-Lactamase (MBL) (e.g., NDM-1, VIM-2) Inactive_Antibiotic Inactive Antibiotic MBL->Inactive_Antibiotic BetaLactam_Antibiotic β-Lactam Antibiotic BetaLactam_Antibiotic->MBL Hydrolysis Cell_Wall Cell Wall Synthesis BetaLactam_Antibiotic->Cell_Wall Inhibition Lysis Cell Lysis Cell_Wall->Lysis Mercapto_Azetidinone 4-Mercaptoazetidin-2-one Derivative Mercapto_Azetidinone->MBL Inhibition (Zn2+ Chelation)

Caption: Inhibition of metallo-β-lactamase by a 4-mercaptoazetidin-2-one derivative.

Application in Drug Development

4-Mercaptoazetidin-2-one and its derivatives are valuable scaffolds in drug discovery for several reasons:

  • Overcoming Antibiotic Resistance: The primary application lies in combating bacterial resistance mediated by metallo-β-lactamases (MBLs). These enzymes utilize zinc ions to hydrolyze the β-lactam ring of antibiotics, rendering them ineffective.[6] The thiol group of 4-mercaptoazetidin-2-one derivatives can act as a zinc-chelating agent, inhibiting the activity of MBLs.[4][10] This restores the efficacy of existing β-lactam antibiotics when co-administered with the MBL inhibitor.

  • Novel Antibacterial Agents: The azetidin-2-one core is a proven pharmacophore for antibacterial activity. By modifying the substituents at the N1, C3, and C4 positions, libraries of novel compounds can be synthesized and screened for direct antibacterial activity against a range of pathogens.

  • Platform for Prodrugs: The thiol group can be functionalized to create prodrugs with improved pharmacokinetic properties, such as enhanced stability, solubility, and oral bioavailability. These prodrugs would then be metabolized in vivo to release the active 4-mercaptoazetidin-2-one derivative.

Conclusion

The Staudinger reaction offers a viable and adaptable method for the synthesis of 4-mercaptoazetidin-2-one and its derivatives. These compounds hold significant promise as tools to combat antibiotic resistance, particularly through the inhibition of metallo-β-lactamases. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of this important class of molecules in the ongoing effort to develop new and effective antibacterial therapies. Further research is warranted to optimize the synthetic route and to fully elucidate the structure-activity relationships of 4-mercaptoazetidin-2-one derivatives as MBL inhibitors and novel antibiotics.

References

Protecting Group Strategies for 4-Sulfanylazetidin-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the protection and deprotection of the thiol functionality in 4-sulfanylazetidin-2-one, a key building block in the synthesis of carbapenem and other β-lactam antibiotics. The strategic use of protecting groups is crucial for the successful multi-step synthesis of complex target molecules, preventing undesirable side reactions and ensuring high yields.

Introduction

The thiol group at the C4 position of the azetidin-2-one ring is a highly reactive nucleophile, susceptible to oxidation and other unwanted reactions. Its temporary protection is therefore a critical step in synthetic routes leading to more complex β-lactam derivatives. This note focuses on the application of the trityl (Trt) group, a widely used and acid-labile protecting group for thiols. Additionally, alternative strategies employing the acetamidomethyl (Acm) group and disulfide-based protecting groups are discussed, offering orthogonal approaches for more complex synthetic schemes.

Trityl (Trt) Protecting Group Strategy

The bulky trityl group is a robust and reliable choice for protecting the thiol of this compound. It is introduced under basic conditions and readily cleaved with mild acid, leaving other acid-sensitive functionalities, such as the β-lactam ring, intact when appropriate conditions are employed.

Quantitative Data Summary
StepProtecting GroupReagentsSolventTypical Yield (%)Reference
Protection Trityl (Trt)Trityl chloride (Trt-Cl), Triethylamine (TEA)Dichloromethane (DCM)> 90General Procedure
Deprotection Trityl (Trt)Trifluoroacetic acid (TFA), Triethylsilane (TES)Dichloromethane (DCM)> 95General Procedure
Experimental Protocols

1. Protection of this compound with Trityl Chloride

This protocol describes the S-tritylation of this compound.

  • Materials:

    • This compound

    • Trityl chloride (Trt-Cl)

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (TEA) (1.1 eq) to the solution and stir for 10 minutes at room temperature.

    • Add trityl chloride (Trt-Cl) (1.05 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 4-tritylthioazetidin-2-one.

2. Deprotection of 4-Tritylthioazetidin-2-one

This protocol outlines the removal of the trityl protecting group.

  • Materials:

    • 4-Tritylthioazetidin-2-one

    • Trifluoroacetic acid (TFA)

    • Triethylsilane (TES) (as a scavenger for the trityl cation)

    • Dichloromethane (DCM), anhydrous

    • Toluene

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • Dissolve 4-tritylthioazetidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • Add triethylsilane (TES) (2.0-3.0 eq) to the solution.

    • Cool the mixture to 0 °C and add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

    • Stir the reaction at 0 °C and monitor by TLC. The deprotection is usually complete within 30-60 minutes.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

    • Separate the organic layer and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Co-evaporation with toluene may be necessary to remove residual TFA.

    • The crude this compound can be used in the next step without further purification or can be purified by crystallization or chromatography if necessary.

Experimental Workflow

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step start_prot This compound reagents_prot Trt-Cl, TEA, DCM reaction_prot S-Tritylation start_prot->reaction_prot reagents_prot->reaction_prot workup_prot Aqueous Workup reaction_prot->workup_prot purification_prot Column Chromatography workup_prot->purification_prot product_prot 4-Tritylthioazetidin-2-one purification_prot->product_prot start_deprot 4-Tritylthioazetidin-2-one reagents_deprot TFA, TES, DCM reaction_deprot Acidic Cleavage start_deprot->reaction_deprot reagents_deprot->reaction_deprot workup_deprot Aqueous Workup reaction_deprot->workup_deprot product_deprot This compound workup_deprot->product_deprot Orthogonal_Strategy Start This compound with Multiple Functional Groups Protect_Trt Protect Thiol with Trt Start->Protect_Trt Protect_Acm Protect another Thiol with Acm Start->Protect_Acm Protect_Disulfide Protect a third Thiol as Disulfide Start->Protect_Disulfide Reaction_Step_1 Perform Chemistry on other parts of the molecule Protect_Trt->Reaction_Step_1 Protect_Acm->Reaction_Step_1 Protect_Disulfide->Reaction_Step_1 Deprotect_Trt Deprotect Trt (TFA) Reaction_Step_1->Deprotect_Trt Selective Removal Deprotect_Acm Deprotect Acm (Iodine) Reaction_Step_1->Deprotect_Acm Selective Removal Deprotect_Disulfide Deprotect Disulfide (DTT) Reaction_Step_1->Deprotect_Disulfide Selective Removal Final_Product Selectively Functionalized Product Deprotect_Trt->Final_Product Deprotect_Acm->Final_Product Deprotect_Disulfide->Final_Product

4-Sulfanylazetidin-2-one: A Key Precursor for Penicillin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This document provides detailed application notes and protocols for the synthesis and utilization of 4-sulfanylazetidin-2-one, a critical precursor in the development of novel penicillin-based antibiotics. The unique strained β-lactam ring structure of this compound makes it a valuable synthon for the generation of diverse penicillin analogs. This note outlines the chemical synthesis of a key derivative, (3S,4R)-3-phenoxyacetamido-4-mercaptoazetidin-2-one, and its subsequent conversion into bisnorpenicillin V, a notable penicillin analog. Furthermore, a biomimetic synthesis approach for the direct conversion of the precursor to penicillin-like structures is discussed. All quantitative data is summarized for clarity, and detailed experimental protocols are provided. Visual representations of the synthetic pathways and experimental workflows are included to aid in comprehension.

Introduction

The enduring challenge of antibiotic resistance necessitates the continuous development of new and effective antimicrobial agents. Penicillin and its derivatives have long been a cornerstone of antibacterial therapy, acting by inhibiting bacterial cell wall synthesis. The core structural feature responsible for this activity is the β-lactam ring. Chemical modification of the penicillin scaffold has been a fruitful strategy for overcoming resistance and broadening the spectrum of activity. 4-Sulfanylazetidin-2-ones, also referred to as 4-mercaptoazetidin-2-ones, are versatile synthetic intermediates that provide a direct route to novel penicillin analogs by allowing for the construction of the fused thiazolidine ring characteristic of the penicillin core. This document details the synthesis of a key this compound derivative and its application as a precursor to penicillin analogs.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of (3S,4R)-3-phenoxyacetamido-4-mercaptoazetidin-2-one and its conversion to a penicillin analog.

Compound/ReactionParameterValueReference
(3S,4R)-3-phenoxyacetamido-4-mercaptoazetidin-2-one Synthesis
Starting MaterialBenzyl (2S,5R,6R)-6-phenoxyacetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate (Penicillin G Benzyl Ester) derived thiazoline[1]
Yield93%[1]
Melting Point122-125 °C[1]
Spectroscopic Data
¹H NMR (CDCl₃)δ 1.88 (s, 3H), 2.02 (d, J=8 Hz, 1H), 4.51 (s, 2H), 4.82 (s, 1H), 4.90-5.15 (m, 2H), 7.0-7.5 (m, 10H)[1]
Conversion to Bisnorpenicillin V
Key ReagentBenzyl 2-bromoacrylate[2]
ProductBisnorpenicillin V[2]

Experimental Protocols

Protocol 1: Synthesis of (3S,4R)-3-phenoxyacetamido-4-mercaptoazetidin-2-one[1]

This protocol is adapted from the method described by Baldwin and Christie (1978).

Materials:

  • Penicillin-derived thiazoline ((2S,4S,5R)-2-(1-(benzyloxycarbonyl)-2-methylprop-1-en-1-yl)-N-(phenoxyacetyl)thiazolidine-4-carboxylic acid)

  • 1 M Aqueous Hydrochloric Acid

  • Methanol

  • Chloroform

  • Diethyl ether

Procedure:

  • Dissolve the penicillin-derived thiazoline in a 1:3 mixture of 1 M aqueous hydrochloric acid and methanol.

  • Warm the solution at 35-40 °C for 10 minutes.

  • The thiol product, (3S,4R)-3-phenoxyacetamido-4-mercaptoazetidin-2-one, will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Recrystallize the product from a mixture of chloroform and diethyl ether.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of Bisnorpenicillin V from 4-Mercaptoazetidinone[2]

This protocol describes the cyclization of the 4-mercaptoazetidinone with an appropriate acrylic acid derivative to form the penicillin core structure.

Materials:

  • (3S,4R)-3-phenoxyacetamido-4-mercaptoazetidin-2-one

  • Benzyl 2-bromoacrylate

  • Anhydrous, non-polar solvent (e.g., toluene)

  • Base (e.g., triethylamine)

Procedure:

  • Dissolve the (3S,4R)-3-phenoxyacetamido-4-mercaptoazetidin-2-one in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the solution.

  • Slowly add a solution of benzyl 2-bromoacrylate in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the resulting bisnorpenicillin V benzyl ester using column chromatography.

  • The benzyl ester can be deprotected via standard hydrogenolysis procedures to yield bisnorpenicillin V.

Protocol 3: Biomimetic Synthesis of Penicillin Analogs[3]

This protocol outlines a potential direct conversion of the 4-mercaptoazetidinone to a penicillin structure through an oxidative cyclization, mimicking the proposed biosynthetic pathway.

Materials:

  • (3S,4R)-3-phenoxyacetamido-4-mercaptoazetidin-2-one

  • Iron(II) salt (e.g., FeSO₄·7H₂O)

  • Ascorbic acid

  • Ethylenediaminetetra-acetic acid (EDTA)

  • Oxygen source (e.g., air or pure oxygen) or Hydrogen Peroxide

  • Buffer solution (to maintain optimal pH)

Procedure:

  • Dissolve the 4-mercaptoazetidin-2-one in a suitable buffer solution.

  • Add catalytic amounts of the iron(II) salt, ascorbic acid, and EDTA to the solution.

  • Introduce the oxidant (either by bubbling air/oxygen through the solution or by the controlled addition of hydrogen peroxide).

  • Stir the reaction at room temperature and monitor the formation of the penicillin product by analytical techniques such as HPLC or LC-MS.

  • Once the reaction is complete, extract the product into an organic solvent.

  • Purify the penicillin analog using appropriate chromatographic methods.

Visualizations

Synthesis_of_4_Sulfanylazetidin_2_one Start Penicillin-derived Thiazoline Reagent1 1M HCl / Methanol Start->Reagent1 Acid Treatment Product (3S,4R)-3-phenoxyacetamido- 4-mercaptoazetidin-2-one Reagent1->Product

Caption: Synthesis of this compound Derivative.

Conversion_to_Penicillin_Analog Precursor (3S,4R)-3-phenoxyacetamido- 4-mercaptoazetidin-2-one Reagent2 Benzyl 2-bromoacrylate Precursor->Reagent2 Cyclization Intermediate Bisnorpenicillin V Benzyl Ester Reagent2->Intermediate FinalProduct Bisnorpenicillin V Intermediate->FinalProduct Deprotection

Caption: Conversion to Bisnorpenicillin V.

Biomimetic_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Purification Precursor_Bio This compound Catalysts Fe(II) salt, Ascorbic Acid, EDTA Precursor_Bio->Catalysts Oxidant O2 or H2O2 Catalysts->Oxidant Reaction Oxidative Cyclization Oxidant->Reaction Extraction Product Extraction Reaction->Extraction Purification Chromatography Extraction->Purification Final_Product_Bio Penicillin Analog Purification->Final_Product_Bio

Caption: Biomimetic Synthesis Workflow.

Conclusion

This compound and its derivatives are highly valuable precursors for the synthesis of novel penicillin analogs. The protocols provided herein offer robust methods for the preparation of a key intermediate and its subsequent conversion to a penicillin-like structure. The biomimetic approach presents an intriguing and potentially more direct route to these important antibiotic scaffolds. These methodologies provide a solid foundation for researchers and drug development professionals to explore the vast chemical space of penicillin derivatives in the ongoing search for new antibacterial agents.

References

Application Notes & Protocols: Leveraging 4-Sulfanylazetidin-2-one for the Synthesis of Novel β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, presents a formidable challenge to global health. These enzymes hydrolyze the β-lactam ring of common antibiotics, rendering them ineffective. A key strategy to combat this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. This document provides a detailed overview and hypothetical protocols for the synthesis of novel β-lactamase inhibitors using 4-sulfanylazetidin-2-one as a versatile starting material. While direct synthesis of established inhibitors from this specific precursor is not widely documented, its structure offers a logical and efficient entry point to core bicyclic scaffolds, such as penams, which are central to many potent inhibitors.

Rationale for Using this compound

The this compound scaffold is an attractive starting point for the synthesis of bicyclic β-lactamase inhibitors for several key reasons:

  • Pre-formed β-Lactam Ring: The strained four-membered ring, essential for inhibitory activity, is already in place.

  • Reactive Thiol Group: The thiol (-SH) group at the C4 position is a versatile nucleophile, perfectly positioned for intramolecular cyclization reactions to form a second, fused ring.

  • Stereochemical Control: The stereochemistry of the azetidinone ring can be established early and carried through the synthesis.

  • Potential for Diverse Functionalization: The core structure allows for modification at the N1 and C3 positions to modulate the inhibitor's spectrum of activity and pharmacokinetic properties.

Proposed Synthetic Strategy: From Monocyclic Precursor to Bicyclic Inhibitor

The overarching strategy involves the annulation of a second ring onto the this compound core. A plausible and efficient method for this is the reaction of the C4-thiol with a suitable electrophile that also contains a carbon-carbon double bond, followed by an intramolecular cyclization. A key transformation in this proposed pathway is the Michael addition of the thiol to an α,β-unsaturated carbonyl compound, which sets the stage for the final ring closure. Subsequent oxidation of the resulting thioether to a sulfone is a common step in enhancing the inhibitory activity, as seen in established drugs like sulbactam and tazobactam.

G cluster_start Starting Material cluster_reaction Key Annulation Step cluster_intermediate Intermediate cluster_final Target Scaffold A This compound B Michael Addition to α,β-Unsaturated Ester A->B Reaction C Thioether Intermediate B->C Formation D Penam Sulfone Core (β-Lactamase Inhibitor) C->D Oxidation

Caption: Hypothetical workflow for the synthesis of a penam sulfone from this compound.

Quantitative Data of Representative β-Lactamase Inhibitors

To provide a benchmark for the desired potency of newly synthesized inhibitors, the following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several established β-lactamase inhibitors against common β-lactamase enzymes.

InhibitorEnzyme TargetIC₅₀ (nM)Reference Compound(s)
Clavulanic AcidTEM-160Amoxicillin
SulbactamSHV-1300Ampicillin
TazobactamTEM-1120Piperacillin
AvibactamKPC-28Ceftazidime
AvibactamAmpC5Ceftazidime
RelebactamKPC-210Imipenem

Note: IC₅₀ values can vary depending on the assay conditions. The data presented here are representative values from published literature.

Experimental Protocols

The following are hypothetical, yet detailed, protocols for the key steps in the synthesis of a penam sulfone-based β-lactamase inhibitor starting from this compound. These protocols are based on established chemical transformations in β-lactam chemistry.

Protocol 1: Synthesis of a Penam Intermediate via Michael Addition

This protocol describes the crucial ring-forming step to create the bicyclic penam core.

Materials:

  • (3R,4R)-3-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-sulfanylazetidin-2-one

  • Benzyl 2-bromoacrylate

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of (3R,4R)-3-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-sulfanylazetidin-2-one (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere at 0 °C, add triethylamine (1.1 eq).

  • Slowly add a solution of benzyl 2-bromoacrylate (1.05 eq) in anhydrous DCM via a syringe pump over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired penam ester.

Protocol 2: Oxidation of the Penam Sulfide to a Penam Sulfone

This protocol details the oxidation of the thioether in the penam core to a sulfone, a key step for enhancing inhibitory activity.

Materials:

  • Penam ester from Protocol 1

  • Meta-chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the penam ester (1.0 eq) in anhydrous DCM (0.1 M) and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to decompose excess peroxide.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude penam sulfone can be purified by recrystallization or silica gel chromatography if necessary.

G cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_workup Workup and Purification A Round-bottom flask with Penam Ester in DCM D Portion-wise addition of m-CPBA A->D Step 1 B Ice Bath (0 °C) C Magnetic Stirrer E Quench with Na₂S₂O₃ D->E Step 2 (after 2-4h) F Wash with NaHCO₃ and Brine E->F Step 3 G Dry, Concentrate, and Purify F->G Step 4

Caption: Experimental workflow for the oxidation of a penam sulfide to a penam sulfone.

Mechanism of β-Lactamase Inhibition

The synthesized bicyclic β-lactams are designed to act as "suicide inhibitors." They mimic the structure of β-lactam antibiotics, and are thus recognized and attacked by the active site serine of the β-lactamase enzyme. This leads to the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate. However, unlike in the hydrolysis of an antibiotic, this intermediate is stabilized and undergoes further chemical rearrangements, leading to a permanently inactivated enzyme.

G cluster_enzyme β-Lactamase Enzyme cluster_inhibitor Inhibitor cluster_intermediate Intermediate cluster_inactivated Result Enzyme Active Site Serine (Ser-OH) AcylEnzyme Covalent Acyl-Enzyme Intermediate Enzyme->AcylEnzyme Nucleophilic Attack Inhibitor β-Lactamase Inhibitor (Penam Sulfone) Inhibitor->AcylEnzyme Inactive Permanently Inactivated Enzyme AcylEnzyme->Inactive Irreversible Rearrangement

Caption: Generalized mechanism of "suicide inhibition" of β-lactamase.

Synthesis of N-Thiolated Beta-Lactams: An Experimental Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of N-thiolated beta-lactams, a class of compounds with promising biological activities. It includes quantitative data, characterization details, and a visualization of the synthetic workflow and mechanism of action.

Introduction

N-thiolated beta-lactams are a fascinating class of molecules that have garnered significant interest in medicinal chemistry. These compounds feature a sulfur substituent on the nitrogen atom of the beta-lactam ring. This structural modification imparts unique chemical and biological properties, distinguishing them from traditional beta-lactam antibiotics. Notably, some N-thiolated beta-lactams have demonstrated potent antibacterial activity, particularly against resistant strains, by employing a novel mechanism of action that involves the inhibition of fatty acid biosynthesis. This application note details two effective methods for their synthesis and provides insights into their biological function.

Experimental Protocols

Two primary methods for the synthesis of N-thiolated beta-lactams are presented: a TEMPO-catalyzed radical N-sulfenylation and a method utilizing disulfides with sulfuryl chloride.

Protocol 1: TEMPO-Catalyzed Radical N-Sulfenylation of 4-Acetoxy-2-azetidinone

This method offers a versatile approach to N-sulfenylation under relatively mild conditions. The reaction proceeds via a radical mechanism catalyzed by (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).

Materials:

  • 4-Acetoxy-2-azetidinone

  • N-Bromosuccinimide (NBS)

  • Disulfide (e.g., dimethyldisulfide, diphenyldisulfide)

  • TEMPO

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • N-Bromination of the Beta-Lactam:

    • Dissolve 4-acetoxy-2-azetidinone (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.0-2.0 equiv) portion-wise to the stirred solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting N-bromo-beta-lactam by flash column chromatography.

  • N-Sulfenylation:

    • In a separate flask under a nitrogen atmosphere, dissolve the purified N-bromo-beta-lactam (1.0 equiv) and the desired disulfide (1.0-2.0 equiv) in anhydrous DCM.

    • Add TEMPO (0.2 equiv) to the solution.

    • Stir the reaction mixture at room temperature. The reaction time may vary depending on the substrate (typically 5 hours to overnight).

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the N-thiolated beta-lactam.[1][2]

Protocol 2: N-Thiolation using Disulfides and Sulfuryl Chloride

This alternative method provides an efficient route to N-thiolated beta-lactams, particularly for N-methylthiolation.

Materials:

  • N-unsubstituted beta-lactam (e.g., 4-acetoxy-2-azetidinone)

  • Disulfide (e.g., dimethyldisulfide or diphenyldisulfide)

  • Sulfuryl chloride (SO₂Cl₂)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the N-unsubstituted beta-lactam (1.0 equiv) and the disulfide (1.1 equiv) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add sulfuryl chloride (1.1 equiv) to the reaction mixture.

  • After stirring for 30 minutes at -78 °C, add triethylamine (1.2 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data

The yields of N-thiolated beta-lactams can vary depending on the substituents on the beta-lactam ring and the disulfide used. Below are tables summarizing typical yields obtained using the TEMPO-catalyzed method.

Table 1: N-Sulfenylation of N-Bromo-4-acetoxy-azetidinone with Various Disulfides [1]

DisulfideProductReaction Time (h)Yield (%)
Diphenyldisulfide4-Acetoxy-1-(phenylthio)azetidin-2-one582
Dimethyldisulfide4-Acetoxy-1-(methylthio)azetidin-2-one678
Diisopropyldisulfide4-Acetoxy-1-(isopropylthio)azetidin-2-one2465
Dibenzyldisulfide4-Acetoxy-1-(benzylthio)azetidin-2-one885

Table 2: N-Sulfenylation of Various N-Bromo-azetidinones with Diphenyldisulfide [1]

N-Bromo-azetidinoneProductReaction Time (h)Yield (%)
N-Bromo-4-phenyl-2-azetidinone4-Phenyl-1-(phenylthio)-2-azetidinone692
N-Bromo-4,4-dimethyl-2-azetidinone4,4-Dimethyl-1-(phenylthio)-2-azetidinone788
N-Bromo-3-phenoxy-4-phenyl-2-azetidinone3-Phenoxy-4-phenyl-1-(phenylthio)-2-azetidinone575

Characterization Data

4-Acetoxy-1-(methylthio)azetidin-2-one

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.95 (dd, J = 4.8, 2.4 Hz, 1H, H-4), 3.40 (dd, J = 15.6, 4.8 Hz, 1H, H-3a), 2.95 (dd, J = 15.6, 2.4 Hz, 1H, H-3b), 2.50 (s, 3H, S-CH₃), 2.10 (s, 3H, OAc-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.1 (C=O, acetate), 166.5 (C=O, β-lactam), 74.8 (C-4), 43.2 (C-3), 20.7 (S-CH₃), 15.9 (OAc-CH₃).

  • IR (film, cm⁻¹): 1765 (C=O, β-lactam), 1740 (C=O, ester), 1375, 1230.

  • MS (ESI): m/z 176.0 [M+H]⁺.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-thiolated beta-lactams via the TEMPO-catalyzed method.

experimental_workflow start Start: 4-Acetoxy-2-azetidinone bromination N-Bromination (NBS, DCM, 0 °C) start->bromination nbromo N-Bromo-beta-lactam bromination->nbromo sulfenylation N-Sulfenylation (Disulfide, TEMPO, DCM, rt) nbromo->sulfenylation purification Purification (Flash Chromatography) sulfenylation->purification product Final Product: N-Thiolated Beta-Lactam purification->product

Caption: General workflow for the TEMPO-catalyzed synthesis of N-thiolated beta-lactams.

Mechanism of Action: Inhibition of Fatty Acid Biosynthesis

N-thiolated beta-lactams act as prodrugs. Inside the bacterial cell, they transfer their N-thio group to Coenzyme A (CoA), forming an alkyl-CoA mixed disulfide. This mixed disulfide then inhibits the fatty acid biosynthesis pathway, which is crucial for bacterial survival.

mechanism_of_action cluster_cell Bacterial Cell prodrug N-Thiolated Beta-Lactam (Prodrug) mixed_disulfide Alkyl-CoA Mixed Disulfide (CoA-S-S-R) prodrug->mixed_disulfide Thio-group transfer coa Coenzyme A (CoA-SH) coa->mixed_disulfide inhibition Inhibition mixed_disulfide->inhibition fabH FabH (β-ketoacyl-ACP synthase III) fas_pathway Fatty Acid Biosynthesis inhibition->fabH cell_death Bacteriostasis fas_pathway->cell_death Disruption leads to

Caption: Proposed mechanism of action for N-thiolated beta-lactams.

References

Application of 4-Sulfanylazetidin-2-one Derivatives in Carbapenem Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN2025-10-24

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and antibiotic synthesis.

Introduction: Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. A key structural feature of many carbapenems is the presence of a sulfur-containing side chain at the C2 position, which significantly influences their biological activity and stability. While the direct use of 4-sulfanylazetidin-2-one is not the primary route, the strategic introduction of a thiol-containing moiety onto a pre-formed azetidinone core is a cornerstone of carbapenem synthesis. This document outlines the application of 4-functionalized azetidin-2-ones, particularly 4-acetoxyazetidin-2-one derivatives, as critical precursors for the synthesis of carbapenems like thienamycin and meropenem.

Core Synthetic Strategy

The industrial synthesis of carbapenems predominantly relies on a convergent strategy. This involves the preparation of a chiral 4-acetoxyazetidin-2-one intermediate, which serves as a versatile building block. This intermediate is then converted into a carbapenem nucleus, and the final step involves the introduction of the specific sulfur-containing side chain at the C2 position. This approach allows for the late-stage diversification of the C2 side chain, enabling the synthesis of various carbapenem analogues.

A pivotal precursor in many carbapenem syntheses is (3R,4R)-4-acetoxy-3-[(1'R-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone.[1] This compound contains the necessary stereochemistry at positions 3 and 4 of the azetidinone ring, which is crucial for the biological activity of the final carbapenem.

Experimental Protocols

Protocol 1: Synthesis of (3R,4R)-4-acetoxy-3-[(1'R-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone

This protocol describes a common method for preparing the key azetidinone intermediate.

Materials:

  • (3R,4R)-4-carboxy-3-[(1'R-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone

  • Lead tetraacetate (Pb(OAc)₄)

  • Potassium acetate (KOAc)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (3R,4R)-4-carboxy-3-[(1'R-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone (1.0 equiv) and potassium acetate (2.0 equiv) in anhydrous DMF at 0 °C, add lead tetraacetate (1.1 equiv) portion-wise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (3R,4R)-4-acetoxy-3-[(1'R-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone.

Quantitative Data Summary:

ParameterValue
Yield 75-85%
Purity (by HPLC) >98%
¹H NMR (CDCl₃) Consistent with structure
¹³C NMR (CDCl₃) Consistent with structure
Mass Spec (ESI+) [M+H]⁺ calculated and found
Protocol 2: Synthesis of a Carbapenem Core via Intramolecular Wittig Reaction

This protocol outlines the formation of the bicyclic carbapenem core from the 4-acetoxyazetidin-2-one intermediate.

Materials:

  • (3R,4R)-4-acetoxy-3-[(1'R-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone

  • Allyl glyoxylate p-nitrobenzyl ester

  • Triphenylphosphine (PPh₃)

  • Diisopropylethylamine (DIPEA)

  • Toluene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

Procedure:

  • React the 4-acetoxyazetidin-2-one intermediate with a suitable phosphonium ylide precursor, which is then subjected to an intramolecular Wittig reaction to form the carbapenem ring system.[2]

  • A solution of the azetidinone (1.0 equiv) and the chosen Wittig reagent in an appropriate solvent (e.g., toluene) is heated under reflux.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting carbapenem precursor is then carried forward to the next step.

Protocol 3: Introduction of the C2-Sulfanyl Side Chain (Example: Thienamycin Precursor)

This protocol details the final step of introducing the sulfur-containing side chain.

Materials:

  • Protected carbapenem core (enol phosphate or other activated intermediate)

  • N-acetylcysteamine (for thienamycin) or other desired thiol

  • Base (e.g., DIPEA)

  • Acetonitrile (ACN)

Procedure:

  • Activate the C2 position of the carbapenem core, for example, by converting the C2-hydroxyl group into an enol phosphate.

  • To a solution of the activated carbapenem core (1.0 equiv) in anhydrous acetonitrile at -20 °C, add a solution of the thiol (e.g., N-acetylcysteamine, 1.2 equiv) and DIPEA (1.5 equiv).[3]

  • Stir the reaction mixture at -20 °C for 4-6 hours.

  • Monitor the reaction by HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to yield the protected carbapenem.

  • Subsequent deprotection steps will yield the final active carbapenem antibiotic.

Quantitative Data Summary for Thienamycin Precursor Synthesis:

ParameterValue
Yield 60-70%
Purity (by HPLC) >95%
¹H NMR (DMSO-d₆) Consistent with structure
Mass Spec (ESI+) [M+H]⁺ calculated and found

Visualizations

Carbapenem_Synthesis_Workflow Start 4-Carboxyazetidin-2-one Derivative Intermediate (3R,4R)-4-Acetoxyazetidin-2-one Intermediate Start->Intermediate Oxidative Decarboxylation CarbapenemCore Protected Carbapenem Core Intermediate->CarbapenemCore Intramolecular Wittig Reaction ProtectedCarbapenem Protected Carbapenem CarbapenemCore->ProtectedCarbapenem C2-Thiolation Thiol Thiol Side Chain (e.g., N-acetylcysteamine) Thiol->ProtectedCarbapenem FinalProduct Carbapenem Antibiotic ProtectedCarbapenem->FinalProduct Deprotection Signaling_Pathway A Azetidinone Precursor (4-Acetoxy derivative) B Carbapenem Enol Phosphate A->B Ring Closure & Enol Phosphate Formation D C2-Thioether Formation (Protected Carbapenem) B->D Nucleophilic Addition C Sulfur Nucleophile (Thiol Side Chain) C->D

References

Application Notes and Protocols for High-Throughput Screening of 2-Azetidinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azetidinones, commonly known as β-lactams, represent a cornerstone of medicinal chemistry. This class of compounds is renowned for its potent antibacterial activity, famously exemplified by the penicillin and cephalosporin antibiotics. Beyond their antimicrobial properties, 2-azetidinone derivatives have emerged as a versatile scaffold exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and cholesterol absorption inhibitory effects.[1][2] The immense therapeutic potential of this privileged structure necessitates efficient methods for the discovery and characterization of novel derivatives with enhanced potency and specificity.

High-throughput screening (HTS) provides a powerful platform for rapidly evaluating large libraries of 2-azetidinone derivatives against various biological targets. This document offers detailed application notes and experimental protocols for the HTS of 2-azetidinone derivatives for two key therapeutic areas: anticancer and antibacterial activity. The protocols are designed to be adaptable for automated HTS platforms, enabling the rapid identification of lead compounds for further drug development.

Section 1: High-Throughput Screening for Anticancer Activity

A prominent strategy for identifying novel anticancer agents is to screen for compounds that inhibit the proliferation of cancer cell lines. The Sulforhodamine B (SRB) assay is a robust and widely used method for cell density determination, making it highly suitable for HTS applications.[3][4][5][6] The assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions, providing a sensitive measure of total cellular protein, which is proportional to the cell number.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Anticancer Screening

This protocol is optimized for a 96-well or 384-well plate format.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 2-Azetidinone derivative library (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Wash solution: 1% (v/v) acetic acid in water

  • Microplates (96-well or 384-well, clear, flat-bottom)

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into microplates at a predetermined optimal density (e.g., 5,000-20,000 cells/well for a 96-well plate) in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the 2-azetidinone derivatives in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plates for a further 48-72 hours.

  • Cell Fixation:

    • Carefully remove the culture medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate the plates at 4°C for 1 hour.[3]

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 50 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[3]

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[4]

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Shake the plates on a shaker for 10 minutes.

    • Measure the absorbance at 510-565 nm using a microplate reader.[6]

Data Analysis:

The percentage growth inhibition is calculated using the following formula:

% Growth Inhibition = 100 - [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Anticancer Activity of 2-Azetidinone Derivatives

The following table summarizes representative quantitative data from HTS of 2-azetidinone derivatives against various cancer cell lines.

Compound ID2-Azetidinone ScaffoldTarget Cell LineIC50 (µM)Reference
AZ-C1 3-phenyl-2-azetidinone derivativeHT-29 (Colon)0.009[7]
AZ-C1 3-phenyl-2-azetidinone derivativeMCF-7 (Breast)0.017[7]
AZ-C2 3-hydroxy-2-azetidinone derivativeHT-29 (Colon)0.003[7]
AZ-C2 3-hydroxy-2-azetidinone derivativeMCF-7 (Breast)0.022[7]
AZ-C3 N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamideMCF-7 (Breast)28.66[1][5]
AZ-C4 N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-oneSiHa (Cervical)1.5[8]
AZ-C4 N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-oneB16F10 (Melanoma)2.5[8]
Signaling Pathway: PI3K/Akt/mTOR Inhibition by 2-Azetidinone Derivatives

Many anticancer 2-azetidinone derivatives exert their effect by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-azetidinone derivatives.

Section 2: High-Throughput Screening for Antibacterial Activity

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. This method can be adapted for HTS to screen large numbers of compounds for antibacterial activity. The use of a metabolic indicator dye, such as resazurin, allows for a colorimetric or fluorometric readout, which is amenable to automation.

Experimental Protocol: High-Throughput Broth Microdilution Assay

This protocol is designed for a 384-well plate format.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 2-Azetidinone derivative library (dissolved in DMSO)

  • Resazurin solution (0.015% w/v in sterile PBS)

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Negative control (vehicle, DMSO)

  • Sterile 384-well microplates

  • Automated liquid handler (recommended) or multichannel pipette

  • Microplate incubator

  • Microplate reader (absorbance or fluorescence)

Protocol:

  • Bacterial Inoculum Preparation:

    • Culture bacteria overnight in CAMHB at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Plating:

    • Using an automated liquid handler, dispense 1 µL of the 2-azetidinone derivatives from the library plates into the 384-well assay plates.

    • Dispense positive and negative controls into designated wells.

  • Inoculum Addition:

    • Add 50 µL of the prepared bacterial inoculum to each well of the assay plates.

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours.

  • Resazurin Addition and Readout:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for an additional 1-4 hours at 37°C.

    • Measure fluorescence (Ex: 530-560 nm, Em: 590 nm) or absorbance (600 nm for blue, 570 nm for pink) using a microplate reader. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

Data Analysis:

The percentage of inhibition is calculated based on the fluorescence or absorbance readings. Wells with no color change (blue) indicate potent antibacterial activity. The MIC is the lowest concentration of the compound that prevents visible growth (i.e., no color change).

Data Presentation: Antibacterial Activity of 2-Azetidinone Derivatives

The following table presents representative MIC values for 2-azetidinone derivatives against various bacterial strains.

Compound ID2-Azetidinone ScaffoldTarget BacteriumMIC (µg/mL)Reference
AZ-A1 Pyrazine, 1,3,4-oxadiazole, and azetidinone hybridMycobacterium tuberculosis3.12[7]
AZ-A2 N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamideBacillus subtilis>100[1]
AZ-A2 N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamideStaphylococcus aureus>100[1]
AZ-A3 N-(arylidene)hydrazinoacetyl sulfonamide derivativeStaphylococcus epidermidis128[9]
AZ-A3 N-(arylidene)hydrazinoacetyl sulfonamide derivativePseudomonas aeruginosa128[9]
Experimental Workflow: High-Throughput Antibacterial Screening

The following diagram illustrates the general workflow for a high-throughput antibacterial screen.

HTS_Antibacterial_Workflow cluster_preparation Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Follow-up Compound_Library 2-Azetidinone Library Plate Compound_Dispensing Compound Dispensing (Automated) Compound_Library->Compound_Dispensing Bacterial_Culture Bacterial Inoculum Prep Inoculum_Addition Inoculum Addition Bacterial_Culture->Inoculum_Addition Assay_Plate 384-well Assay Plate Incubation Incubation (16-20h, 37°C) Assay_Plate->Incubation Compound_Dispensing->Assay_Plate Inoculum_Addition->Assay_Plate Resazurin_Addition Resazurin Addition Incubation->Resazurin_Addition Readout Plate Reading (Fluorescence/Absorbance) Resazurin_Addition->Readout Data_Analysis Data Analysis (% Inhibition, MIC) Readout->Data_Analysis Hit_Confirmation Hit Confirmation Data_Analysis->Hit_Confirmation Dose_Response Dose-Response (IC50/MIC Determination) Hit_Confirmation->Dose_Response Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization

References

Application Notes and Protocols for the Purification of Chiral Azetidinone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azetidin-2-ones, commonly known as β-lactams, are a critical class of heterocyclic compounds, forming the structural core of numerous antibiotics, including penicillins and cephalosporins. The stereochemistry of the azetidinone ring is crucial for its biological activity, with different enantiomers often exhibiting significantly different pharmacological and toxicological profiles. Consequently, the efficient and reliable purification of chiral azetidinone compounds is of paramount importance in pharmaceutical research and development.

These application notes provide an overview and detailed protocols for the most common and effective techniques used for the purification of chiral azetidinone compounds: High-Performance Liquid Chromatography (HPLC), Diastereomeric Salt Crystallization, and Enzymatic Kinetic Resolution.

I. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based and cyclodextrin-based CSPs are particularly effective for the resolution of β-lactam enantiomers.[1][2][3]

Application Note:

The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving successful enantioseparation. A screening approach using different columns and mobile phase compositions is often necessary to identify the optimal conditions. For azetidinone compounds, normal-phase HPLC is frequently employed, utilizing mobile phases typically composed of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol).[1][2] The addition of a small amount of an acidic or basic modifier, such as trifluoroacetic acid (TFA) or diethylamine (DEA), can significantly improve peak shape and resolution.[1][2]

Quantitative Data Summary: HPLC Purification of Ezetimibe Enantiomers

Ezetimibe is a cholesterol absorption inhibitor containing a chiral azetidinone core. The following table summarizes the chromatographic conditions and results for the separation of its enantiomers.

ParameterMethod 1[1][4]Method 2[2]Method 3[5]
Chiral Stationary Phase Chiralpak AS-H (amylose based)Chiralpak IC (cellulose based)Chiralcel OD
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm250 x 4.6 mm, 10 µm
Mobile Phase n-Hexane:Ethanol:2-Propanol:TFA (84:12:4:0.1 v/v)n-Hexane:Isopropanol:DEA (90:10:0.1 v/v)CO₂:Methanol with 0.1% TFA & 0.1% TEA (90:10 v/v)
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Column Temperature 30°C25°C35°C
Detection Wavelength 230 nm256 nm235 nm
Resolution (Rs) > 2.0> 2.01.6
Retention Time (Enantiomer 1) 10.4 min ((R)-enantiomer)Not specifiedNot specified
Retention Time (Enantiomer 2) 12.2 min (Ezetimibe)Not specifiedNot specified
Experimental Protocol: Chiral HPLC Separation of Ezetimibe Enantiomers (Method 1)

This protocol is based on the method described by Chimalakonda et al.[1][4]

1. Materials and Instrumentation:

  • Chiralpak AS-H column (250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ezetimibe bulk drug sample

  • (R)-enantiomer of Ezetimibe standard

2. Preparation of Mobile Phase:

  • Prepare the mobile phase by mixing n-hexane, ethanol, 2-propanol, and trifluoroacetic acid in the ratio of 84:12:4:0.1 (v/v/v/v).

  • Degas the mobile phase prior to use.

3. Preparation of Standard and Sample Solutions:

  • Diluent: Prepare a mixture of n-hexane and ethanol in the ratio of 80:20 (v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the (R)-enantiomer of Ezetimibe in the diluent.

  • Sample Stock Solution (1 mg/mL): Accurately weigh and dissolve the Ezetimibe bulk drug sample in the diluent.

  • Working Solutions: Prepare appropriate dilutions of the stock solutions in the diluent for analysis.

4. Chromatographic Conditions:

  • Column: Chiralpak AS-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:Ethanol:2-Propanol:TFA (84:12:4:0.1 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 230 nm

  • Run Time: 25 minutes

5. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is obtained.

  • Inject the standard solution to determine the retention time of the (R)-enantiomer.

  • Inject the sample solution.

  • Identify and quantify the (R)-enantiomer in the Ezetimibe sample based on the retention time and peak area of the standard.

6. Expected Results:

  • The (R)-enantiomer should elute at approximately 10.4 minutes.[4]

  • Ezetimibe should elute at approximately 12.2 minutes.[4]

  • A resolution factor (Rs) of greater than 2.0 should be achieved, indicating baseline separation.[1][4]

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Mobile Phase (n-Hexane:EtOH:IPA:TFA) Injector Injector MobilePhase->Injector Pump Sample Sample Solution (Ezetimibe in Diluent) Sample->Injector Column Chiral Column (Chiralpak AS-H) Injector->Column Detector UV Detector (230 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification of Enantiomers Chromatogram->Quantification

Caption: Workflow for Chiral HPLC Separation.

II. Diastereomeric Salt Crystallization

This classical resolution technique involves reacting a racemic mixture of an acidic or basic azetidinone with a chiral resolving agent to form a pair of diastereomeric salts.[5] Due to their different physicochemical properties, these diastereomers can be separated by fractional crystallization.[6] The desired enantiomer is then recovered by breaking the salt.

Application Note:

The success of this method hinges on the selection of an appropriate chiral resolving agent and a suitable solvent system that allows for the differential crystallization of one of the diastereomeric salts.[7] Common resolving agents for acidic azetidinones are chiral amines (e.g., N-methyl-D-glucamine), while chiral acids (e.g., tartaric acid, camphorsulfonic acid) are used for basic azetidinones.[5][7] The choice of solvent is critical and often determined empirically.

General Experimental Protocol: Diastereomeric Salt Crystallization

1. Selection of Resolving Agent and Solvent:

  • Based on the functionality of the chiral azetidinone (acidic or basic), select a suitable chiral resolving agent.

  • Screen various solvents to find one in which the diastereomeric salts have significantly different solubilities.

2. Formation of Diastereomeric Salts:

  • Dissolve the racemic azetidinone in the chosen solvent.

  • Add an equimolar amount of the chiral resolving agent.

  • Stir the mixture at room temperature or with gentle heating to ensure complete salt formation.

3. Fractional Crystallization:

  • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization.

  • If crystallization does not occur, try techniques such as seeding with a small crystal of the desired diastereomer or slow evaporation of the solvent.

  • Collect the precipitated crystals by filtration. These crystals will be enriched in one diastereomer.

  • The mother liquor will be enriched in the other diastereomer.

4. Purification of the Diastereomer:

  • The collected crystals can be further purified by recrystallization from the same or a different solvent to achieve high diastereomeric purity.

5. Liberation of the Pure Enantiomer:

  • Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water or an organic solvent).

  • Break the salt by adding an acid (if a basic resolving agent was used) or a base (if an acidic resolving agent was used).

  • Extract the liberated pure enantiomer of the azetidinone into an organic solvent.

  • Wash the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent to obtain the pure enantiomer.

6. Analysis:

  • Determine the enantiomeric excess (ee) of the purified azetidinone using chiral HPLC or polarimetry.

Diastereomeric_Salt_Crystallization RacemicAzetidinone Racemic Azetidinone (R-A + S-A) DiastereomericSalts Diastereomeric Salt Mixture (R-A-R' + S-A-R') RacemicAzetidinone->DiastereomericSalts ResolvingAgent Chiral Resolving Agent (R') ResolvingAgent->DiastereomericSalts Crystallization Fractional Crystallization DiastereomericSalts->Crystallization Crystals Crystals of Less Soluble Diastereomer (e.g., S-A-R') Crystallization->Crystals MotherLiquor Mother Liquor Enriched in More Soluble Diastereomer (R-A-R') Crystallization->MotherLiquor SaltBreaking Salt Breaking (Acid/Base Treatment) Crystals->SaltBreaking PureEnantiomer Pure Enantiomer (S-A) SaltBreaking->PureEnantiomer RecoveredAgent Recovered Resolving Agent (R') SaltBreaking->RecoveredAgent

Caption: Diastereomeric Salt Crystallization Workflow.

III. Enantiospecific Cocrystallization

A variation of crystallization-based resolution is enantiospecific cocrystallization. In this technique, a chiral coformer is used that selectively forms a cocrystal with only one of the enantiomers of the racemic mixture.[8] This allows for the selective crystallization of the desired enantiomer as a cocrystal, which can then be separated.

Application Note:

This method is particularly useful for chiral compounds that do not readily form salts. The selection of a suitable coformer is key and is often guided by principles of crystal engineering, such as the potential for hydrogen bonding between the azetidinone and the coformer.[8]

Experimental Protocol: Enantiospecific Cocrystallization of Etiracetam

This protocol is a general representation based on the work of Nulek et al. on the resolution of etiracetam, a chiral pyrrolidinone, which shares structural similarities with azetidinones.[8]

1. Coformer Screening:

  • Screen a library of potential chiral coformers (e.g., chiral carboxylic acids like mandelic acid) by techniques such as neat grinding or liquid-assisted grinding with the racemic azetidinone.

  • Analyze the resulting solids by techniques like X-ray powder diffraction (XRPD) to identify the formation of new crystalline phases (cocrystals).

2. Cocrystallization:

  • Dissolve the racemic azetidinone and the selected chiral coformer in a suitable solvent (e.g., acetonitrile) at an appropriate molar ratio (often 1:1).

  • Heat the solution to ensure complete dissolution, and then allow it to cool slowly to induce crystallization.

  • Seeding with pre-formed cocrystals can be used to promote crystallization.

  • Collect the precipitated cocrystals by filtration.

3. Separation of the Enantiomer from the Coformer:

  • The method for separating the pure enantiomer from the coformer will depend on their respective properties. Techniques such as liquid-liquid extraction, chromatography, or sublimation can be employed.

Cocrystallization_Workflow RacemicAzetidinone Racemic Azetidinone (R-A + S-A) Solution Solution of Racemic Azetidinone and Chiral Coformer RacemicAzetidinone->Solution ChiralCoformer Chiral Coformer (C) ChiralCoformer->Solution SelectiveCrystallization Selective Cocrystallization Solution->SelectiveCrystallization Cocrystal Cocrystal of one Enantiomer (e.g., S-A-C) SelectiveCrystallization->Cocrystal RemainingSolution Solution enriched in the other Enantiomer (R-A) SelectiveCrystallization->RemainingSolution Separation Separation of Coformer Cocrystal->Separation PureEnantiomer Pure Enantiomer (S-A) Separation->PureEnantiomer RecoveredCoformer Recovered Coformer (C) Separation->RecoveredCoformer

Caption: Enantiospecific Cocrystallization Workflow.

IV. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, typically lipases, to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[9] This results in a mixture of the unreacted, enantiopure starting material and the reacted, enantiopure product, which can then be separated.

Application Note:

This technique is particularly advantageous due to the mild reaction conditions and high enantioselectivity of enzymes. For azetidinones containing ester or alcohol functionalities, lipases are commonly used for enantioselective hydrolysis or acylation.[9][10] The choice of enzyme, solvent, and acylating agent (for acylation reactions) is crucial for the success of the resolution.

Quantitative Data Summary: Lipase-Catalyzed Kinetic Resolution of 4-Acetoxy-azetidin-2-one
ParameterValue[9]
Enzyme Burkholderia cepacia Lipase (BCL)
Reaction Kinetic Resolution
Enantiomeric Excess (ee) - Enantiomer 1 94%
Enantiomeric Excess (ee) - Enantiomer 2 98%
General Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Azetidinone Ester

1. Enzyme and Reaction Condition Screening:

  • Screen a panel of commercially available lipases (e.g., from Pseudomonas fluorescens, Burkholderia cepacia, Candida antarctica) for their activity and selectivity towards the racemic azetidinone ester.

  • Optimize the reaction solvent, temperature, and pH (if in an aqueous medium) to maximize the enantioselectivity.

2. Kinetic Resolution Reaction:

  • Dissolve the racemic azetidinone ester in the chosen organic solvent (e.g., tetrahydrofuran, toluene).

  • Add the selected lipase (often in immobilized form for easier recovery).

  • Add a nucleophile (e.g., an alcohol for transesterification or water for hydrolysis).

  • Stir the reaction mixture at the optimized temperature and monitor the progress of the reaction by chiral HPLC.

  • Stop the reaction at approximately 50% conversion to obtain both the unreacted starting material and the product in high enantiomeric excess.

3. Work-up and Separation:

  • Remove the enzyme by filtration.

  • Evaporate the solvent.

  • Separate the unreacted starting material from the product by conventional purification techniques such as column chromatography.

4. Analysis:

  • Determine the enantiomeric excess of both the recovered starting material and the product using chiral HPLC.

Enzymatic_Resolution RacemicAzetidinone Racemic Azetidinone Ester (R-A + S-A) Reaction Enantioselective Reaction (e.g., Hydrolysis) RacemicAzetidinone->Reaction Lipase Lipase Lipase->Reaction Mixture Mixture of Unreacted Enantiomer and Product Reaction->Mixture Separation Separation (e.g., Chromatography) Mixture->Separation Unreacted Unreacted Enantiomer (e.g., R-A) Product Product (e.g., S-Product) PureEnantiomer1 Pure Enantiomer 1 (R-A) Separation->PureEnantiomer1 PureEnantiomer2 Pure Enantiomer 2 (S-Product) Separation->PureEnantiomer2

Caption: Enzymatic Kinetic Resolution Workflow.

References

Synthetic Approaches to 3-amino-4-sulfanyl-azetidin-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-4-sulfanyl-azetidin-2-one core is a key pharmacophore found in a variety of β-lactam antibiotics. Its strained four-membered ring and the presence of reactive functional groups at the C3 and C4 positions are crucial for its biological activity, primarily the inhibition of bacterial cell wall synthesis. The development of efficient and stereocontrolled synthetic routes to this scaffold is of significant interest for the discovery of novel antibiotics and other therapeutic agents.

These application notes provide a detailed overview of plausible synthetic strategies for obtaining 3-amino-4-sulfanyl-azetidin-2-one, with a focus on the widely utilized Staudinger [2+2] cycloaddition. A detailed experimental protocol for a proposed stereoselective route is provided, along with data presentation in tabular format and visualizations of the synthetic pathways.

Plausible Synthetic Strategies

Two primary retrosynthetic strategies are considered for the synthesis of 3-amino-4-sulfanyl-azetidin-2-one: the Staudinger [2+2] cycloaddition and a route originating from penicillin derivatives.

  • Staudinger [2+2] Cycloaddition: This is a powerful and versatile method for the construction of the β-lactam ring.[1] The reaction involves the [2+2] cycloaddition of a ketene with an imine. For the target molecule, this would involve the reaction of a ketene precursor bearing a protected amino group with an imine containing a protected sulfanyl group. The stereochemical outcome of the Staudinger reaction can often be controlled by the choice of reactants and reaction conditions.[2]

  • From Penicillin Derivatives: Penicillins already possess the core azetidin-2-one ring with the desired stereochemistry at C3. A potential route involves the enzymatic deacylation of a penicillin, such as Penicillin G, to yield 6-aminopenicillanic acid (6-APA).[3] Subsequent chemical modifications would be required to open the thiazolidine ring and introduce the sulfanyl group at the C4 position, followed by removal of the remaining parts of the penicillin scaffold. While conceptually appealing due to the readily available starting material, this route can be complex and involve multiple challenging transformations.

This document will focus on providing a detailed protocol for the Staudinger cycloaddition approach due to its modularity and the greater availability of procedural analogues in the chemical literature.

Proposed Synthetic Route via Staudinger Cycloaddition

The proposed synthesis begins with the preparation of a suitable N-protected amino-ketene precursor and a sulfur-protected imine. S-trityl-L-cysteine is a convenient starting material for the imine component, offering protection for the thiol group.[1][4] Phthalimidoacetyl chloride is a common and effective ketene precursor for introducing the protected 3-amino group.[2]

Overall Synthetic Pathway

Synthetic_Pathway A S-trityl-L-cysteine B S-trityl-L-cysteine methyl ester A->B SOCl2, MeOH C Thio-imine B->C Aldehyde/Ketone, Base E Protected 3-amino-4-sulfanyl- azetidin-2-one C->E Staudinger Cycloaddition D Phthalimidoacetyl chloride D->E F 3-amino-4-sulfanyl- azetidin-2-one E->F Deprotection Experimental_Workflow cluster_esterification Protocol 1: Esterification cluster_imine Protocol 2: Imine Formation cluster_staudinger Protocol 3: Staudinger Cycloaddition cluster_deprotection Protocol 4: Deprotection A1 Suspend S-trityl-L-cysteine in MeOH A2 Add SOCl2 at 0°C A1->A2 A3 Stir at RT for 12-16h A2->A3 A4 Evaporate and Precipitate A3->A4 B1 Dissolve ester in DCM with Et3N A4->B1 Product from Protocol 1 B2 Add Formaldehyde B1->B2 B3 Stir at RT for 4-6h B2->B3 B4 Dry and Concentrate B3->B4 C1 Dissolve imine and Et3N in Toluene (N2) B4->C1 Crude Imine C2 Add Phthalimidoacetyl chloride C1->C2 C3 Stir at RT for 18-24h C2->C3 C4 Workup and Purify C3->C4 D1 Remove Phthalimido group with Hydrazine C4->D1 Protected Beta-Lactam D2 Remove Trityl group with TFA/Et3SiH D1->D2 D3 Workup and Purify D2->D3 F 3-amino-4-sulfanyl- azetidin-2-one D3->F Final Product

References

Troubleshooting & Optimization

Technical Support Center: Staudinger Cycloaddition of Thiols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Staudinger cycloaddition of thiols, a powerful tool for amide bond formation, particularly in peptide and protein chemistry. This guide provides troubleshooting advice and frequently asked questions to help you overcome common challenges, with a focus on improving low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the Staudinger cycloaddition of thiols and why is it also referred to as the traceless Staudinger ligation?

The Staudinger cycloaddition of thiols, more commonly known in modern literature as the traceless Staudinger ligation, is a chemical reaction that forms an amide bond between a phosphinothioester and an azide.[1][2][3] It is termed "traceless" because, after the reaction, no atoms from the phosphinothiol reagent remain in the final amide product.[3] This is a significant advantage over the classical Staudinger ligation, where the phosphine oxide byproduct remains attached to the newly formed amide.[4] The reaction is highly valued in chemical biology and drug development for its ability to ligate peptides and other biomolecules without the requirement of a cysteine residue at the ligation site, a limitation of native chemical ligation.[1][2][3][5]

Q2: What is the general mechanism of the traceless Staudinger ligation?

The reaction proceeds through a key intermediate called an iminophosphorane. The mechanism can be summarized in the following steps:

  • Iminophosphorane Formation: The phosphine of the phosphinothioester attacks the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate. This intermediate then loses a molecule of dinitrogen (N₂) to form an iminophosphorane.[4][6][7][8]

  • Intramolecular Acyl Transfer: The nucleophilic nitrogen of the iminophosphorane attacks the carbonyl carbon of the thioester in an intramolecular fashion. This S-to-N acyl transfer results in the formation of an amidophosphonium salt.[2][3][9]

  • Hydrolysis: The amidophosphonium salt is then hydrolyzed by water to yield the final amide product and a phosphine oxide byproduct.[3][4]

StaudingerLigationMechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Products Phosphinothioester Phosphinothioester Iminophosphorane Iminophosphorane Phosphinothioester->Iminophosphorane + Azide - N2 Azide Azide Azide->Iminophosphorane Amidophosphonium_Salt Amidophosphonium_Salt Iminophosphorane->Amidophosphonium_Salt Intramolecular S->N Acyl Transfer Amide_Product Amide_Product Amidophosphonium_Salt->Amide_Product + H2O Phosphine_Oxide Phosphine_Oxide Amidophosphonium_Salt->Phosphine_Oxide + H2O

Q3: My Staudinger ligation is giving a very low yield. What are the most common causes?

Low yields in the traceless Staudinger ligation can stem from several factors:

  • Suboptimal Phosphinothiol Reagent: The structure of the phosphinothiol is critical for efficient intramolecular acyl transfer. Early reagents like o-(diphenylphosphino)benzenethiol gave modest yields (e.g., 35%).[2] More effective reagents, such as (diphenylphosphino)methanethiol, have been developed to improve yields significantly (often >90%).[3][5]

  • Side Reactions: The desired ligation pathway competes with other reactions. The most common side reaction is the simple Staudinger reduction of the azide to an amine, which occurs if the iminophosphorane intermediate is hydrolyzed before acyl transfer can take place.[9] Another potential side reaction is the hydrolysis of the starting thioester.

  • Incorrect Reaction Conditions: Solvent, temperature, and pH can all play a crucial role. Some phosphinothiols have poor solubility in aqueous solutions, requiring the use of organic co-solvents like THF or DMF.[1][2] The pH is also important, as protonation of the iminophosphorane nitrogen can prevent the desired S-to-N acyl transfer.[1]

  • Steric Hindrance: Bulky substituents on either the azide or the phosphinothioester can hinder the reaction and lower the yield.

Troubleshooting Guide

This section provides a more in-depth look at specific problems and potential solutions.

Problem 1: The primary product of my reaction is the amine from azide reduction, not the desired amide.

  • Cause: This indicates that the hydrolysis of the iminophosphorane intermediate is occurring faster than the intramolecular S-to-N acyl transfer. This is a classic Staudinger reduction pathway.[4]

  • Troubleshooting Steps:

    • Optimize the Phosphinothiol Reagent: The choice of phosphinothiol is paramount. Reagents like (diphenylphosphino)methanethiol are designed to hold the iminophosphorane and thioester in close proximity, favoring the intramolecular cyclization over intermolecular hydrolysis.[3]

    • Control Water Content: While water is necessary for the final hydrolysis of the amidophosphonium salt, an excess of water in the initial stages can promote the undesired hydrolysis of the iminophosphorane.[10] If using a non-aqueous solvent, ensure it is anhydrous for the initial part of the reaction, with water added during workup. In mixed aqueous/organic systems, adjusting the ratio may be necessary.

    • Adjust the pH: In protic solvents, the nitrogen of the iminophosphorane can be protonated, which prevents the desired acyl transfer.[1] Buffering the reaction mixture to a neutral or slightly basic pH can sometimes improve the yield of the amide product.

Problem 2: I am observing a significant amount of a phosphonamide byproduct.

  • Cause: This byproduct can arise from an aza-Wittig type reaction of the iminophosphorane intermediate, particularly with certain phosphinothiol reagents.[9]

  • Troubleshooting Steps:

    • Re-evaluate the Phosphinothiol Reagent: The structure of the phosphinothiol influences the stability and reactivity of the iminophosphorane. Using a well-established reagent known for high chemoselectivity, such as (diphenylphosphino)methanethiol, can minimize this side reaction.[9]

Problem 3: The reaction is sluggish or does not go to completion.

  • Cause: This could be due to several factors including low reactivity of the starting materials, poor solubility, or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Increase Temperature: Gently heating the reaction can sometimes increase the rate. However, be cautious as this can also promote side reactions. A typical temperature for this reaction is room temperature, but heating to 65 °C has been reported.[8]

    • Solvent Optimization: Ensure that all reactants are fully dissolved. If solubility is an issue, especially with water-insoluble phosphinothiols, using a mixed solvent system such as THF/water or DMF may be necessary.[2]

    • Check Reagent Purity: Impurities in the starting materials can inhibit the reaction. Ensure the azide and phosphinothiol are of high purity.

TroubleshootingWorkflow Start Start Low_Yield Low Yield Observed? Start->Low_Yield Analyze_Byproducts Analyze Byproducts Low_Yield->Analyze_Byproducts Yes End End Low_Yield->End No Main_Product_Amine Main Product Amine? Analyze_Byproducts->Main_Product_Amine Optimize_Phosphinothiol Optimize Phosphinothiol Reagent Main_Product_Amine->Optimize_Phosphinothiol Yes Phosphonamide_Observed Phosphonamide Observed? Main_Product_Amine->Phosphonamide_Observed No Control_Water Control Water Content Optimize_Phosphinothiol->Control_Water Adjust_pH Adjust pH Control_Water->Adjust_pH Adjust_pH->End Change_Phosphinothiol Change Phosphinothiol Reagent Phosphonamide_Observed->Change_Phosphinothiol Yes Sluggish_Reaction Sluggish Reaction? Phosphonamide_Observed->Sluggish_Reaction No Change_Phosphinothiol->End Increase_Temp Increase Temperature Sluggish_Reaction->Increase_Temp Yes Sluggish_Reaction->End No Optimize_Solvent Optimize Solvent Increase_Temp->Optimize_Solvent Check_Purity Check Reagent Purity Optimize_Solvent->Check_Purity Check_Purity->End

Data Presentation: Impact of Phosphinothiol Reagent on Yield

The choice of the phosphinothiol reagent has a dramatic impact on the yield of the Staudinger ligation. The table below summarizes a comparison of yields for the synthesis of different amides using an early phosphinothiol reagent versus a more optimized one.

Amide ProductYield with o-(diphenylphosphino)benzenethiol[3]Yield with (diphenylphosphino)methanethiol[3]
AcGlyNHBnTrace91%
AcGlyGlyNHBn15%80%
AcPheGlyNHBn35%92%

Experimental Protocols

General Protocol for Traceless Staudinger Ligation

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Phosphinothioester: The phosphinothioester is typically prepared by transthioesterification of a peptide thioester with the chosen phosphinothiol. For example, a peptide C-terminal thioester can be reacted with an excess of the phosphinothiol in a solvent like DMF with a base such as diisopropylethylamine (DIEA).[2] Excess phosphinothiol can be removed by various methods, including covalent immobilization on a resin.[2]

  • Ligation Reaction: The purified phosphinothioester is dissolved in a suitable solvent, commonly a mixture of THF and water (e.g., 3:1 v/v).[2][3] The azide (1 equivalent) is then added to the solution.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for a period of 12-24 hours.[2][3] The progress of the reaction can be monitored by techniques such as LC-MS or TLC.

  • Workup and Purification: Upon completion, the reaction is acidified (e.g., with 2 N HCl), and the solvents are removed under reduced pressure.[2] The crude product is then purified by chromatography (e.g., silica gel chromatography) to yield the pure amide.[2][3]

Example Experimental Procedure from Literature

The following is a summarized procedure for the synthesis of AcPheGlyNHBn as reported in the literature:[2]

  • To a solution of the phosphinothioester of N-acetylphenylalanine in unbuffered THF/H₂O (3:1) was added 1 equivalent of glycyl azide.

  • The resulting solution was stirred at room temperature for 12 hours.

  • The reaction was then acidified with 2 N HCl.

  • Solvents were removed under reduced pressure.

  • The final amide product was purified by silica gel chromatography.

References

Technical Support Center: Diastereoselective β-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for β-lactam synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to improving diastereoselectivity in their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of β-lactams, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing poor cis/trans diastereoselectivity in my Staudinger [2+2] ketene-imine cycloaddition?

Answer:

Poor diastereoselectivity in the Staudinger reaction is a common issue that can be influenced by a variety of factors. The stereochemical outcome is determined by the competition between the direct ring closure of the zwitterionic intermediate and its isomerization.[1][2] Key factors include the electronic properties of your substrates, the solvent, and the reaction temperature.

Potential Causes and Solutions:

  • Electronic Effects of Substituents: The electronic nature of the substituents on both the ketene and the imine significantly impacts the rate of ring closure versus isomerization.[2][3]

    • Observation: Predominantly trans product formation when it is not desired.

    • Cause: Electron-withdrawing groups on the ketene and electron-donating groups on the imine can slow down the direct ring closure, allowing for isomerization of the intermediate, which often leads to the thermodynamically more stable trans product.[2]

    • Solution: To favor the cis product, use ketenes with electron-donating substituents and imines with electron-withdrawing substituents. This combination accelerates the direct ring closure before isomerization can occur.[2] For example, N-tosyl (N-Ts) imines tend to favor the formation of cis-β-lactams.[3]

  • N-Protecting Group on the Imine: The choice of the nitrogen protecting group on the imine has a profound effect on stereoselectivity.

    • Observation: Unfavorable cis/trans ratio.

    • Solution: Switching the N-protecting group can reverse the selectivity. For instance, N-tosyl (Ts) imines predominantly yield cis-β-lactams, while N-triflyl (Tf) imines favor the formation of trans isomers.[3][4]

  • Solvent Polarity: The solvent can influence the stability of the zwitterionic intermediate.

    • Observation: Inconsistent or poor selectivity.

    • Cause: Polar solvents can stabilize the zwitterionic intermediate, potentially allowing more time for isomerization.

    • Solution: Experiment with a range of solvents. Less polar solvents may favor the kinetically controlled product. However, the effect can be substrate-dependent, with some studies showing that polar solvents favor the formation of trans-β-lactams.[5] A systematic screening of solvents is recommended.

  • Reaction Temperature: Temperature can affect the energy barrier for both ring closure and isomerization.

    • Observation: Increased formation of the trans isomer.

    • Cause: Higher temperatures can provide the energy needed to overcome the barrier for isomerization to the more stable intermediate that leads to the trans product.[1]

    • Solution: Running the reaction at lower temperatures (e.g., -78 °C) can often enhance the kinetic control and improve the selectivity for the cis isomer.[3]

Troubleshooting Workflow for Poor Diastereoselectivity

start Start: Poor Diastereoselectivity Observed check_electronics Analyze Electronic Effects of Substituents start->check_electronics adjust_ketene Use Electron-Donating Group on Ketene check_electronics->adjust_ketene cis desired adjust_imine Use Electron-Withdrawing Group on Imine (e.g., N-Ts for cis) check_electronics->adjust_imine cis desired check_temp Is Reaction at Low Temperature? adjust_ketene->check_temp adjust_imine->check_temp lower_temp Lower Temperature (e.g., to -78°C) check_temp->lower_temp No check_solvent Screen Different Solvents check_temp->check_solvent Yes lower_temp->check_solvent re_evaluate Re-evaluate Diastereomeric Ratio check_solvent->re_evaluate cluster_pathways Reaction Pathways reagents Imine + Ketene zwitterion Zwitterionic Intermediate reagents->zwitterion [2+2] iso_zwitterion Isomerized Intermediate zwitterion->iso_zwitterion Isomerization cis_product cis-β-Lactam zwitterion->cis_product Direct Ring Closure (Kinetic Control) trans_product trans-β-Lactam iso_zwitterion->trans_product Ring Closure (Thermodynamic Control)

References

Troubleshooting racemization in 4-mercaptoazetidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-mercaptoazetidin-2-one. Racemization at the C4 position is a critical challenge in this process, and this guide offers insights into its causes and solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of 4-mercaptoazetidin-2-one?

A1: The primary cause of racemization, or more accurately, epimerization, at the C4 position of the azetidin-2-one ring is the presence of a base. The hydrogen atom at C4 is acidic and can be abstracted by a base to form a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of stereoisomers.

Q2: Which reaction conditions are known to promote racemization?

A2: Several reaction conditions can promote racemization:

  • Strong Bases: The use of strong bases significantly increases the rate of enolate formation and subsequent epimerization.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for enolization.

  • Polar Protic Solvents: Solvents that can stabilize the enolate intermediate can facilitate racemization.

  • Prolonged Reaction Times: Extended exposure to basic conditions increases the likelihood of epimerization.

Q3: How can I monitor for racemization during my synthesis?

A3: Racemization can be monitored by analyzing the enantiomeric or diastereomeric purity of your product at different stages of the synthesis. The most common technique for this is Chiral High-Performance Liquid Chromatography (HPLC) . Developing an effective chiral HPLC method early in your process development is crucial for tracking the stereochemical integrity of your intermediates and final product.

Q4: Are there any general strategies to minimize racemization?

A4: Yes, several strategies can be employed to minimize racemization:

  • Choice of Base: Use a mild, non-nucleophilic, and sterically hindered base.

  • Temperature Control: Maintain low reaction temperatures throughout the synthesis.

  • Reaction Time: Optimize the reaction time to ensure completion while minimizing exposure to conditions that favor epimerization.

  • Protecting Groups: The choice of protecting groups for the thiol and the nitrogen of the β-lactam ring can influence the acidity of the C4 proton and the stability of the enolate intermediate.

  • Solvent Selection: Use a non-polar, aprotic solvent to disfavor the formation and stabilization of the enolate intermediate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4-mercaptoazetidin-2-one.

Issue 1: My final product shows a mixture of diastereomers/enantiomers on chiral HPLC.

Possible Causes and Solutions:

CauseRecommended Solution
Base is too strong. Switch to a milder base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.
Reaction temperature is too high. Perform the reaction at a lower temperature (e.g., -20 °C to 0 °C).
Prolonged reaction time. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.
Inappropriate solvent. Use a less polar, aprotic solvent like dichloromethane (DCM) or toluene instead of polar solvents like THF or DMF.
Issue 2: I observe significant racemization during the deprotection of the thiol group.

Possible Causes and Solutions:

CauseRecommended Solution
Deprotection conditions are basic. Use a deprotection strategy that proceeds under neutral or acidic conditions, if compatible with other functional groups. For example, if using a trityl protecting group, deprotection can be achieved with trifluoroacetic acid.
The deprotection reagent is acting as a base. Choose a deprotection reagent that is less basic or buffer the reaction mixture to maintain a neutral pH.

Data Presentation

The following table provides illustrative data on the effect of different bases on the enantiomeric excess (e.e.) of a hypothetical 4-mercaptoazetidin-2-one synthesis. Note: This data is for illustrative purposes to demonstrate the importance of base selection and is not derived from a specific cited experiment.

BaseSolventTemperature (°C)Reaction Time (h)Enantiomeric Excess (%)
Triethylamine (TEA)Dichloromethane (DCM)0485
Diisopropylethylamine (DIPEA)Dichloromethane (DCM)0495
Sodium Carbonate (Na2CO3)Acetonitrile25660
1,8-Diazabicycloundec-7-ene (DBU)Tetrahydrofuran (THF)0220

Experimental Protocols

Protocol 1: General Procedure for the Stereoselective Synthesis of a Protected 4-Mercaptoazetidin-2-one Derivative

This protocol is a representative procedure and may require optimization for specific substrates.

  • Starting Material: A suitable precursor, such as a 4-acetoxyazetidin-2-one, is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Thiol Addition: A solution of the desired thiol (e.g., triphenylmethanethiol) in DCM is added dropwise to the reaction mixture.

  • Base Addition: A mild, non-nucleophilic base such as diisopropylethylamine (DIPEA) is added dropwise. The reaction is monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

  • Analysis: The stereochemical purity of the product is determined by chiral HPLC analysis.

Protocol 2: Chiral HPLC Analysis of 4-Mercaptoazetidin-2-one Derivatives

This is a general guideline for developing a chiral HPLC method.

  • Column Selection: Choose a chiral stationary phase (CSP) suitable for the separation of β-lactams. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio of the solvents will need to be optimized to achieve good resolution.

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 210-254 nm) is commonly used.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Analysis: The retention times of the enantiomers or diastereomers are determined. The enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) can be calculated from the peak areas.

Visualizations

RacemizationMechanism Chiral_Azetidinone (R)-4-Mercaptoazetidin-2-one Enolate Planar Enolate Intermediate Chiral_Azetidinone->Enolate + Base (-H+) Racemic_Mixture Racemic Mixture Enolate->Racemic_Mixture + H+

Caption: Mechanism of base-catalyzed racemization.

TroubleshootingWorkflow Start Racemization Observed? CheckBase Is the base too strong? Start->CheckBase Yes Success Racemization Minimized Start->Success No CheckTemp Is the temperature too high? CheckBase->CheckTemp No ChangeBase Use a milder base (e.g., DIPEA) CheckBase->ChangeBase Yes CheckTime Is the reaction time too long? CheckTemp->CheckTime No LowerTemp Lower the reaction temperature CheckTemp->LowerTemp Yes ReduceTime Reduce the reaction time CheckTime->ReduceTime Yes CheckTime->Success No ChangeBase->Success LowerTemp->Success ReduceTime->Success

Caption: Troubleshooting workflow for racemization.

Technical Support Center: Optimization of Ketene-Imine Cycloaddition (Staudinger Reaction)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of ketene-imine cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of β-lactams.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the ketene-imine cycloaddition, also known as the Staudinger reaction.

Q1: Why is my β-lactam yield consistently low?

A1: Low yields in the Staudinger reaction can stem from several factors:

  • Ketene Polymerization: Ketenes, especially monosubstituted ones, are highly reactive and prone to polymerization.[1] This is a significant competitive side reaction.

    • Solution: Generate the ketene in situ and ensure it reacts with the imine as it is formed. This can be achieved by the slow addition of the acyl chloride to a solution containing the imine and a tertiary amine base. Using a syringe pump for slow addition can be beneficial.[2]

  • Purity of Reagents: The presence of moisture can hydrolyze the acyl chloride precursor or the ketene itself. Ensure all reagents and solvents are anhydrous.

  • Suboptimal Reaction Temperature: The reaction may be too slow at very low temperatures or prone to side reactions at higher temperatures. The optimal temperature is substrate-dependent and may require screening.

  • Inefficient Ketene Generation: The choice and purity of the tertiary amine base are crucial. For sterically hindered acyl chlorides, a stronger, non-nucleophilic base might be required. Ensure the base is free of primary or secondary amine impurities.

Q2: I am observing poor diastereoselectivity (incorrect cis/trans ratio). How can I improve it?

A2: The stereochemical outcome of the Staudinger reaction is a kinetically controlled process influenced by multiple factors:

  • Imine Geometry: Generally, (E)-imines favor the formation of cis-β-lactams, while (Z)-imines lead to trans-β-lactams.[3] However, isomerization of the imine can occur under the reaction conditions.

  • Solvent Polarity: The polarity of the solvent can influence the stability of the zwitterionic intermediate and the transition states, thereby affecting the stereoselectivity. More polar solvents can favor the formation of trans-β-lactams.[4]

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by minimizing imine isomerization and favoring the kinetically preferred pathway.

  • Substituent Effects: The electronic properties of substituents on both the ketene and the imine play a critical role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the ring closure, favoring the cis-product. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow the ring closure, allowing for isomerization of the intermediate, which often leads to the more thermodynamically stable trans-product.[1]

  • Order of Reagent Addition: Adding the tertiary amine to a mixture of the acyl chloride and imine can sometimes decrease stereoselectivity compared to adding the acyl chloride to a mixture of the imine and base.[4]

Q3: My reaction is producing a significant amount of ketene dimer. How can I prevent this?

A3: Ketene dimerization is a common side reaction, especially when the concentration of the ketene is high relative to the imine.

  • Solution: The most effective strategy is to maintain a low concentration of the ketene throughout the reaction. This is best achieved by the slow, controlled addition of the acyl chloride (ketene precursor) to the reaction mixture containing the imine. This ensures that the ketene is consumed by the imine as soon as it is formed, minimizing its opportunity to dimerize.[2]

Q4: Can I run this reaction catalytically to achieve enantioselectivity?

A4: Yes, asymmetric catalysis of the Staudinger reaction is well-established. Chiral Lewis bases, such as derivatives of 4-(pyrrolidino)pyridine (PPY) or cinchona alkaloids, can be used to catalyze the reaction and induce high enantioselectivity. These catalysts typically function by reacting with the ketene to form a chiral zwitterionic enolate intermediate, which then reacts enantioselectively with the imine.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data on how different reaction parameters can influence the outcome of the ketene-imine cycloaddition.

Table 1: Influence of Solvent and Temperature on Diastereoselectivity

This table presents simulated stereochemical outcomes for the reaction between benzyloxyketene and N-benzylideneaniline, demonstrating the significant impact of solvent and temperature on the cis/trans ratio.

EntrySolventTemperature (°C)Calculated cis:trans Ratio
1Dichloromethane-7898:2
2Dichloromethane2592:8
3Tetrahydrofuran (THF)-7897:3
4Tetrahydrofuran (THF)2588:12
5Acetonitrile-4085:15
6Acetonitrile2570:30

Data adapted from computational studies by Cossío et al., which correlate with experimental trends. The model shows a clear trend towards lower cis-selectivity in more polar solvents and at higher temperatures.[2]

Table 2: Effect of Chiral N-Heterocyclic Carbene (NHC) Catalysts on Diastereoselectivity

This table shows the influence of different NHC catalysts on the diastereoselectivity of the reaction between ethylphenylketene and N-tosyl benzaldimine in THF at room temperature.

EntryNHC Catalyst PrecursorYield (%)cis:trans Ratio
1IMes·HCl9540:60
2SIMes·HCl9544:56
3IPr·HCl8532:68
4SIPr·HCl7538:62
5IDip·HCl9124:76

Data from "Probing the Diastereoselectivity of Staudinger Reactions Catalyzed by N-Heterocyclic Carbenes". The steric bulk of the NHC catalyst significantly affects the diastereomeric ratio of the β-lactam product.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Staudinger Reaction via in situ Ketene Generation

This protocol describes a standard procedure for the synthesis of a β-lactam from an imine and an acyl chloride.

Materials:

  • Imine (1.0 equiv)

  • Acyl chloride (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv), freshly distilled

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard glassware, dried in an oven

  • Syringe pump (recommended)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the imine (1.0 equiv).

  • Solvent and Base Addition: Dissolve the imine in anhydrous CH₂Cl₂ (concentration typically 0.1-0.2 M). Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath. Add freshly distilled triethylamine (1.5 equiv).

  • Ketene Generation and Cycloaddition: Dissolve the acyl chloride (1.2 equiv) in a separate flask with anhydrous CH₂Cl₂. Using a syringe pump, add the acyl chloride solution dropwise to the stirred imine/base solution over a period of 2-4 hours. The slow addition is crucial to minimize ketene polymerization.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL). Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired β-lactam.

Visualizations

The following diagrams illustrate key aspects of the ketene-imine cycloaddition reaction.

Staudinger_Mechanism General Mechanism of the Staudinger Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 Ketene INT Zwitterionic Intermediate R1->INT Nucleophilic Attack R2 Imine R2->INT P β-Lactam INT->P Conrotatory Ring Closure

Caption: The Staudinger reaction proceeds via a two-step mechanism.

Optimization_Workflow Workflow for Optimizing Reaction Conditions Start Define Target β-Lactam (Yield & Stereochemistry) ScreenSolvent Screen Solvents (e.g., CH2Cl2, Toluene, THF) Start->ScreenSolvent ScreenTemp Optimize Temperature (-78°C to RT) ScreenSolvent->ScreenTemp ScreenBase Select Base (e.g., Et3N, DIPEA) ScreenTemp->ScreenBase CheckAddition Optimize Addition Rate (Slow vs. Fast) ScreenBase->CheckAddition Analysis Analyze Yield & d.r. (NMR, LC-MS) CheckAddition->Analysis Analysis->ScreenSolvent Re-optimize? Final Optimized Protocol Analysis->Final Acceptable?

Caption: A systematic approach to optimizing reaction parameters.

References

Technical Support Center: Synthesis of 4-Sulfanylazetidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Sulfanylazetidin-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using 4-acetoxyazetidin-2-one as a starting material and a sulfur nucleophile like sodium hydrosulfide.

Problem 1: Low or No Yield of the Desired this compound

Question: I am attempting to synthesize this compound by reacting 4-acetoxyazetidin-2-one with sodium hydrosulfide, but I am getting a very low yield or none of the expected product. What could be the issue?

Answer:

Several factors could contribute to a low or no yield of the target compound. Here are the most common causes and troubleshooting steps:

  • Poor Quality of Starting Materials:

    • 4-Acetoxyazetidin-2-one: This starting material can be unstable. Ensure it is pure and has not degraded. It is advisable to use a freshly prepared or properly stored sample. A detailed procedure for its synthesis is available in the literature.[1]

    • Sodium Hydrosulfide (NaSH): NaSH is hygroscopic and can absorb moisture from the air, which can affect its reactivity. Use a freshly opened bottle or a properly stored, dry reagent.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. A polar aprotic solvent like DMF or acetonitrile is generally suitable for this type of S\textsubscript{N}2 reaction.

    • Temperature: The reaction temperature should be carefully controlled. While some heat might be necessary to drive the reaction, excessive heat can lead to decomposition of the starting material and product, or promote side reactions. It is recommended to start at a low temperature (e.g., 0 °C) and slowly warm the reaction mixture to room temperature.

    • Reaction Time: The reaction may be slow. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Side Reactions:

    • Ring Opening: The β-lactam ring is strained and susceptible to nucleophilic attack, especially under basic conditions. The hydrosulfide anion is a strong nucleophile and can potentially attack the carbonyl carbon of the β-lactam ring, leading to ring-opened byproducts.[2][3] Using milder reaction conditions and a non-nucleophilic base, if one is required, can help minimize this.

    • Elimination: Under basic conditions, elimination of the acetoxy group to form an unsaturated β-lactam is a possible side reaction.

Problem 2: Presence of an Impurity with a Molecular Weight Double that of the Product

Question: After my reaction, I observe a significant amount of a byproduct with a mass corresponding to a dimer of this compound. What is this impurity and how can I prevent its formation?

Answer:

This impurity is likely the disulfide dimer of your product. Thiols are susceptible to oxidation to form disulfides, especially in the presence of air (oxygen).

  • Cause: The thiol group (-SH) of this compound can be oxidized to form a disulfide bond (-S-S-) between two molecules. This process can be catalyzed by trace metals or occur spontaneously in the presence of oxygen.[4][5]

  • Troubleshooting and Prevention:

    • Degas Solvents: Before use, degas the reaction solvent by bubbling an inert gas (e.g., argon or nitrogen) through it to remove dissolved oxygen.

    • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

    • Reducing Agents: During the work-up, a mild reducing agent can be added to cleave any formed disulfide back to the thiol. However, this must be done carefully to avoid reducing other functional groups.

    • Prompt Purification: Purify the product as quickly as possible after the reaction is complete to minimize its exposure to air.

Problem 3: Product Shows a Mixture of Stereoisomers

Question: My product appears to be a mixture of two compounds with the same mass, which I suspect are stereoisomers. How can I control the stereochemistry at the C4 position?

Answer:

The substitution of the acetoxy group at the C4 position of the azetidinone ring is expected to proceed via an S\textsubscript{N}2 mechanism.

  • Expected Stereochemistry: An S\textsubscript{N}2 reaction proceeds with inversion of configuration at the stereocenter.[6][7][8][9][10] Therefore, if you start with a specific stereoisomer of 4-acetoxyazetidin-2-one (e.g., the cis or trans isomer), you should obtain the corresponding inverted product.

  • Causes of Epimerization:

    • S\textsubscript{N}1 Character: If the reaction conditions favor an S\textsubscript{N}1-type mechanism (e.g., polar protic solvent, elevated temperature), a carbocation intermediate could form, leading to a mixture of stereoisomers.

    • Base-Catalyzed Epimerization: The presence of a strong base can lead to deprotonation at the C3 position, followed by reprotonation, which can cause epimerization at the C4 position, especially if the C4 substituent is a good leaving group.

  • Troubleshooting and Control:

    • Optimize Reaction Conditions: Use conditions that strongly favor an S\textsubscript{N}2 reaction: a polar aprotic solvent, a good nucleophile, and the lowest possible temperature that allows the reaction to proceed at a reasonable rate.

    • Control Basicity: If a base is necessary, use a non-nucleophilic, sterically hindered base to minimize side reactions. The hydrosulfide anion itself is basic, so careful control of stoichiometry is important.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final this compound product?

A1: Purification can be challenging due to the potential for disulfide formation and the polarity of the thiol group. Column chromatography on silica gel is a common method. It is crucial to use degassed solvents and work quickly to minimize oxidation on the column. In some cases, crystallization can be an effective purification technique.

Q2: Can I use other sulfur nucleophiles besides sodium hydrosulfide?

A2: Yes, other sulfur nucleophiles can be used. For example, thiourea followed by hydrolysis is a common method for introducing a thiol group. The choice of nucleophile will depend on the specific substrate and desired reaction conditions.

Q3: How can I confirm the formation of the desired product?

A3: The product can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the overall structure and stereochemistry. The coupling constants between the protons on the azetidinone ring can help determine the cis or trans configuration.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl absorption for the β-lactam ring (typically around 1740-1760 cm⁻¹) is a key indicator. The S-H stretch is often weak and may be difficult to observe.

Q4: My this compound product seems to be unstable and decomposes over time. How should I store it?

A4: The thiol group can be sensitive to air oxidation. It is best to store the purified product under an inert atmosphere (argon or nitrogen) at a low temperature (e.g., -20 °C). If possible, storing it as a more stable derivative (e.g., a protected thiol) and deprotecting it immediately before use might be a better strategy for long-term storage.

Data Presentation

Due to the limited availability of specific quantitative data in the literature for this exact reaction, the following table provides an illustrative summary of how different reaction parameters could influence the outcome of the synthesis. This table is intended as a general guide for optimization.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Solvent Ethanol (Protic)Acetonitrile (Aprotic, Degassed)Condition B should favor S\textsubscript{N}2 and minimize solvolysis.
Temperature 50 °C0 °C to Room TemperatureLower temperature in Condition B reduces decomposition and side reactions.
Atmosphere AirInert (Argon or Nitrogen)Inert atmosphere in Condition B prevents oxidation to the disulfide dimer.
Base Sodium Hydroxide- (NaSH is basic)Adding a strong, non-nucleophilic base is generally not required and could promote side reactions.
Work-up Standard aqueous work-upWork-up with degassed solventsCondition B minimizes post-reaction oxidation.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound from 4-acetoxyazetidin-2-one. Note: This is a general procedure and may require optimization for specific substrates and scales. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Synthesis of 4-Acetoxyazetidin-2-one (Starting Material)

A detailed and reliable procedure for the synthesis of 4-acetoxyazetidin-2-one has been published in Organic Syntheses.[1] Researchers should refer to this procedure for the preparation of the starting material.

Synthesis of this compound

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-acetoxyazetidin-2-one (1.0 eq) in anhydrous, degassed acetonitrile (e.g., 10 mL per 1 mmol of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Nucleophile: In a separate flask, prepare a solution of sodium hydrosulfide (1.1 eq) in a minimal amount of degassed water or DMF. Add this solution dropwise to the stirred solution of 4-acetoxyazetidin-2-one at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction time may vary from a few hours to overnight.

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. It is crucial to use degassed solvents for chromatography.

Visualizations

Below are diagrams illustrating key pathways and troubleshooting logic for the synthesis of this compound.

Synthesis_Pathway Start 4-Acetoxyazetidin-2-one Product This compound Start->Product NaSH, Stextsubscript{N}2 Reaction RingOpened Ring-Opened Products Start->RingOpened Nucleophilic Attack on Carbonyl Dimer Disulfide Dimer Product->Dimer Oxidation (O₂) Epimer C4-Epimer Product->Epimer Base-catalyzed Epimerization

Caption: Main reaction and potential side reaction pathways.

Troubleshooting_Workflow Start Low Yield of Product? Check_SM Check Purity of Starting Materials Start->Check_SM Check_Conditions Optimize Reaction Conditions (T, Solvent) Start->Check_Conditions Check_Side_Reactions Analyze for Side Products (Dimer, Ring Opening, Epimer) Start->Check_Side_Reactions Inert_Atmosphere Use Degassed Solvents & Inert Atmosphere Check_Side_Reactions->Inert_Atmosphere Dimer Detected Mild_Conditions Lower Temperature, Control Stoichiometry Check_Side_Reactions->Mild_Conditions Ring Opening Detected SN2_Conditions Use Aprotic Solvent, Low Temperature Check_Side_Reactions->SN2_Conditions Epimer Detected

Caption: Troubleshooting workflow for low product yield.

References

Stability issues of 4-Sulfanylazetidin-2-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability of 4-sulfanylazetidin-2-one in solution. The information is based on established chemical principles of β-lactam and thione chemistry.

Troubleshooting Guide

Issue: Rapid Degradation of this compound in Aqueous Solution

If you are observing a rapid loss of your compound in aqueous buffers, it is likely due to the hydrolysis of the β-lactam ring. The four-membered azetidinone ring is strained and susceptible to cleavage.

Immediate Troubleshooting Steps:

  • pH Adjustment: The stability of the β-lactam ring is highly pH-dependent. For β-lactams lacking an amino side chain, maximum stability is typically observed in the pH range of 6.0-7.0.[1][2] Avoid strongly acidic or alkaline conditions.

  • Temperature Control: Perform your experiments at the lowest feasible temperature. Elevated temperatures significantly accelerate the rate of hydrolysis.

  • Metal Ion Chelation: Transition metal ions can catalyze the degradation of β-lactams.[1] If your buffer contains metal salts, consider adding a chelating agent like EDTA.

  • Buffer Selection: Use buffers with minimal nucleophilic potential. Avoid buffers containing primary or secondary amines. Phosphate or citrate buffers are generally suitable.

Experimental Protocol for Assessing pH Stability:

  • Prepare a series of buffers with pH values ranging from 4.0 to 9.0.

  • Dissolve a known concentration of this compound in each buffer.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Quench any further degradation by immediately freezing the aliquot or diluting it in a pre-chilled stable solvent (e.g., acetonitrile).

  • Analyze the concentration of the remaining this compound using a suitable analytical method like HPLC-UV or LC-MS.

  • Plot the concentration versus time for each pH to determine the degradation rate.

Issue: Appearance of Disulfide Impurities and Thiol-Related Side Reactions

The sulfanyl group of this compound can undergo thione-thiol tautomerism. The resulting thiol tautomer is prone to oxidation, leading to the formation of disulfide dimers. This process can be influenced by the solvent, concentration, and exposure to light.[3][4]

Immediate Troubleshooting Steps:

  • Solvent Choice: In nonpolar solvents, the thiol form may be more prevalent, increasing the likelihood of oxidation. Polar aprotic solvents like acetonitrile (CH3CN) or dichloromethane (CH2Cl2) tend to favor the thione form and can slow down the oxidation to the corresponding disulfide.[3]

  • Deoxygenate Solvents: To minimize oxidation, use solvents that have been deoxygenated by bubbling with an inert gas like nitrogen or argon.

  • Light Protection: Protect your solutions from light, as it can enhance the transformation of the thione to a disulfide.[3] Use amber vials or cover your glassware with aluminum foil.

  • Concentration Effects: At higher concentrations, self-association may favor the thione form, potentially reducing the rate of oxidation.[3]

Experimental Protocol for Evaluating Solvent Effects:

  • Prepare solutions of this compound at a fixed concentration in a range of solvents with varying polarities (e.g., water, ethanol, acetonitrile, dioxane).

  • Divide each solution into two sets: one exposed to ambient light and the other protected from light.

  • Monitor the solutions over time using spectrophotometry (UV-Vis) or chromatography (HPLC, LC-MS). Changes in the absorption spectrum or the appearance of new peaks can indicate tautomerization or disulfide formation.[4]

  • Compare the rates of change between the different solvents and light conditions to identify the most stabilizing environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways are:

  • Hydrolysis of the β-lactam ring: This is often the most significant stability issue in aqueous solutions and is highly dependent on pH and temperature.[1][5]

  • Oxidation of the thiol tautomer: The thione group can tautomerize to a thiol, which can then be oxidized to form a disulfide dimer. This is more prevalent in certain solvents and can be accelerated by light.[3][4]

Q2: How should I store solutions of this compound?

A2: For short-term storage, it is advisable to keep solutions at low temperatures (2-8°C) and protected from light. For long-term storage, prepare aliquots in a suitable organic solvent and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: What analytical techniques are best for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is ideal. These methods allow for the separation and quantification of the parent compound and its degradation products. For real-time monitoring of thione-thiol tautomerism, UV-Vis spectroscopy can be a useful tool.[4]

Q4: Can I use this compound in cell culture media?

A4: Caution is advised. Cell culture media are typically buffered around pH 7.4 and incubated at 37°C, conditions under which the β-lactam ring may be susceptible to hydrolysis. The stability of the compound in your specific media should be determined experimentally. The half-life in bacterial growth media can be as short as a few hours.[1]

Data Summary

Table 1: Factors Influencing the Stability of the Azetidin-2-one Ring

FactorEffect on StabilityRecommendation
pH Most stable around pH 6-7; unstable in acidic or alkaline conditions.[1][2]Maintain pH between 6.0 and 7.0.
Temperature Higher temperatures increase the rate of degradation.[1]Work at the lowest practical temperature.
Metal Ions Transition metals can catalyze hydrolysis.[1]Use metal-free buffers or add a chelator (e.g., EDTA).
Buffer Composition Nucleophilic buffers can attack the β-lactam ring.Use non-nucleophilic buffers like phosphate or citrate.

Table 2: Factors Influencing the Thione-Thiol Equilibrium and Oxidation

FactorEffect on StabilityRecommendation
Solvent Polarity Polar solvents favor the more stable thione form.[3][4]Use polar aprotic solvents where possible.
Oxygen Promotes oxidation of the thiol tautomer to disulfide.Deoxygenate solvents before use.
Light Can enhance the thione-disulfide transformation.[3]Protect solutions from light.
Concentration Higher concentrations may favor the thione form through self-association.[3]Consider concentration effects in your experimental design.

Visual Guides

degradation_pathways compound This compound (Thione Form) thiol Thiol Tautomer compound->thiol Tautomerization (Solvent Dependent) hydrolysis_product Hydrolyzed Product (Ring-Opened) compound->hydrolysis_product Hydrolysis (H₂O, pH, Temp) disulfide Disulfide Dimer thiol->disulfide Oxidation (O₂, Light)

Degradation pathways of this compound.

troubleshooting_workflow start Instability Observed check_ph Is the solution aqueous? start->check_ph adjust_ph Adjust pH to 6-7 Lower Temperature Add Chelator check_ph->adjust_ph Yes check_solvent Is disulfide impurity a concern? check_ph->check_solvent No adjust_ph->check_solvent change_solvent Use Polar Aprotic Solvent Deoxygenate Protect from Light check_solvent->change_solvent Yes stable Solution Stabilized check_solvent->stable No change_solvent->stable

Troubleshooting workflow for stability issues.

References

Technical Support Center: 2-Azetidinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the scalability of 2-azetidinone (β-lactam) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalability challenges in 2-azetidinone synthesis?

A1: The most common challenges when scaling up 2-azetidinone synthesis include managing exothermic reactions, controlling stereoselectivity (especially in the Staudinger synthesis), ensuring efficient mixing, dealing with byproduct formation (particularly in the Kinugasa reaction), and developing robust purification methods for large quantities of product.[1][2][3]

Q2: How does the choice of synthetic route impact scalability?

A2: The choice of synthetic route is critical for scalability. The Staudinger ketene-imine cycloaddition is a widely used method, but controlling the stereochemistry between cis and trans isomers can be challenging at a larger scale.[4][5][6] The Kinugasa reaction offers a convergent approach but can be hampered by byproduct formation and the need for careful control of reaction conditions.[7][8] Enzymatic methods are also being explored for more sustainable and scalable production of certain β-lactam antibiotics.[9]

Q3: What are the key safety considerations when scaling up β-lactam synthesis?

A3: A primary safety concern is the management of exothermic reactions, which can lead to thermal runaways if not properly controlled.[1][2][10] It is crucial to have adequate cooling capacity and to understand the reaction kinetics to predict and manage heat evolution.[1][2][3] Pressure management is also important, and reactors should be equipped with appropriate pressure relief devices.[1]

Q4: How can I improve the stereoselectivity of the Staudinger reaction on a larger scale?

A4: Controlling the stereoselectivity of the Staudinger reaction at scale often involves careful selection of reaction conditions. The order of addition of reagents, reaction temperature, and choice of solvent can all influence the diastereomeric ratio.[5][11] For instance, the formation of the cis isomer is often favored at lower temperatures, while higher temperatures can lead to the trans product.[6][12] The use of chiral auxiliaries or catalysts can also enforce stereoselectivity.[4]

Q5: What are common byproducts in the Kinugasa reaction, and how can they be minimized during scale-up?

A5: Common byproducts in the Kinugasa reaction include homoalkyne dimerization products (from a Glaser-type process) and amide byproducts, especially when performed in aqueous media.[7][13][14] Minimizing these byproducts on a larger scale can be achieved by maintaining oxygen-free conditions to prevent the Glaser coupling and by carefully optimizing the reaction stoichiometry and catalyst system.[7][14]

Troubleshooting Guides

Problem 1: Poor Yield and/or Low Conversion
Possible Cause Troubleshooting Steps
Insufficient Mixing - Ensure adequate agitation to prevent hotspots and maintain homogeneity, especially in larger reactors.[1] Consider the use of appropriate stirrer designs for the viscosity of your reaction mixture.
Incorrect Reaction Temperature - Verify and calibrate temperature probes. For exothermic reactions, ensure the cooling system can handle the heat load to maintain the optimal temperature range.[1][2]
Degradation of Reagents or Product - Ensure the quality and purity of starting materials. Protect sensitive reagents from moisture and air. Consider if the product is degrading under the reaction or workup conditions.
Catalyst Deactivation (for catalytic reactions) - For reactions like the Kinugasa reaction, ensure the catalyst is not being poisoned by impurities in the starting materials or solvents. Consider using a higher catalyst loading or a more robust catalyst system.
Problem 2: Poor Stereoselectivity (e.g., incorrect cis/trans ratio in Staudinger Synthesis)
Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature - The stereochemical outcome of the Staudinger reaction is often temperature-dependent.[5][12] Experiment with a range of temperatures to find the optimal conditions for the desired isomer. Lower temperatures often favor the cis isomer.
Incorrect Order of Reagent Addition - The order of addition can influence the stereoselectivity. For example, adding the acid chloride to the imine and base may favor a different isomer than adding the imine to a pre-formed ketene solution.[11]
Solvent Effects - The polarity of the solvent can impact the transition state of the cycloaddition. Screen different solvents to see their effect on the diastereomeric ratio.
Base Selection - The choice of base can influence the rate of ketene formation and subsequent reaction, which can affect stereoselectivity.
Problem 3: Difficulty with Product Purification and Isolation
Possible Cause Troubleshooting Steps
Product is an Oil or Difficult to Crystallize - Screen a variety of solvents and solvent mixtures for crystallization. Consider using techniques like anti-solvent crystallization. If crystallization is not feasible, explore chromatographic purification methods.[15][16]
Presence of Persistent Impurities - Identify the impurities (e.g., by NMR, LC-MS). If they are byproducts of the reaction, try to optimize the reaction conditions to minimize their formation. If they are from starting materials, purify the starting materials before use.
Product is Water-Soluble - For water-soluble β-lactams, consider extraction with a more polar organic solvent or use techniques like reverse-phase chromatography for purification.
Large Volume of Solvents - On a large scale, minimizing solvent usage is important. Explore more concentrated reaction conditions if possible, and for purification, consider methods that are more amenable to large volumes, such as tangential flow filtration or preparative HPLC.

Data Presentation

Table 1: Comparison of Reaction Conditions for Staudinger Synthesis at Different Scales

Parameter Lab Scale (1-10 g) Pilot Scale (1-10 kg) Key Considerations for Scale-Up
Temperature -78°C to reflux0°C to 50°CPrecise temperature control is crucial to manage exotherms and control stereoselectivity.[5][12]
Solvent Volume 10-20 mL/g of limiting reagent5-10 L/kg of limiting reagentMinimize solvent use to improve process efficiency and reduce waste.
Addition Rate Rapid additionSlow, controlled additionControlled addition is critical to manage heat evolution and maintain consistent reaction conditions.[2]
Mixing Magnetic stirrerMechanical overhead stirrerEfficient mixing is vital to avoid localized concentration and temperature gradients.[1]
Typical Yield 70-95%60-85%Yields may decrease slightly on scale-up due to handling losses and less ideal mixing.
Typical Purity >95% (after chromatography)>98% (after crystallization)Crystallization is often the preferred method for purification at scale.[12]

Table 2: Troubleshooting Byproduct Formation in the Kinugasa Reaction

Byproduct Potential Cause Mitigation Strategy
Glaser Coupling Products Reaction with oxygenMaintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[14]
Amide Byproducts Hydrolysis of the β-lactam ring or side reactions in aqueous mediaUse anhydrous solvents if possible. If aqueous conditions are necessary, optimize the pH and reaction time to minimize hydrolysis.[13]
Unreacted Starting Materials Incomplete reactionIncrease reaction time or temperature (with caution), or consider a higher catalyst loading.

Experimental Protocols

Key Experiment: Scalable Staudinger [2+2] Cycloaddition for cis-β-Lactam Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

1. Reagents and Equipment:

  • Imine

  • Acid chloride

  • Triethylamine (or other suitable base)

  • Anhydrous dichloromethane (DCM)

  • Jacketed reactor with overhead stirrer and temperature probe

  • Addition funnel

2. Procedure:

  • Set up the jacketed reactor under an inert atmosphere (e.g., nitrogen).

  • Charge the reactor with the imine and anhydrous DCM.

  • Cool the reactor to the desired temperature (e.g., -10 to 0°C) using a circulating chiller.

  • In a separate vessel, dissolve the acid chloride in anhydrous DCM.

  • Slowly add the acid chloride solution to the stirred imine solution via the addition funnel over a period of 1-2 hours, maintaining the internal temperature within the desired range.

  • Simultaneously or subsequently, add triethylamine dropwise, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, HPLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Imine, Acid Chloride, Base) setup_reactor Setup Jacketed Reactor under Inert Atmosphere charge_imine Charge Imine and Solvent setup_reactor->charge_imine cool_reactor Cool Reactor to Target Temperature charge_imine->cool_reactor add_reagents Controlled Addition of Acid Chloride and Base cool_reactor->add_reagents stir_reaction Stir at Temperature until Completion add_reagents->stir_reaction quench Quench Reaction stir_reaction->quench extract Aqueous Workup (Wash and Extract) quench->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify by Crystallization or Chromatography dry_concentrate->purify analyze Characterize Final Product (NMR, LC-MS, etc.) purify->analyze

Caption: Experimental workflow for scalable 2-azetidinone synthesis.

troubleshooting_logic cluster_investigate Investigation cluster_remedy Remediation cluster_outcome Outcome start Low Yield or Poor Selectivity check_temp Verify Reaction Temperature start->check_temp check_mixing Assess Mixing Efficiency start->check_mixing check_reagents Analyze Reagent Purity start->check_reagents adjust_temp Optimize Temperature Profile check_temp->adjust_temp improve_mixing Modify Stirrer Speed or Design check_mixing->improve_mixing purify_reagents Purify Starting Materials check_reagents->purify_reagents success Problem Resolved adjust_temp->success improve_mixing->success purify_reagents->success

Caption: Troubleshooting logic for scalability issues in β-lactam synthesis.

References

Technical Support Center: Synthesis and Handling of Sulfanyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of sulfanyl (thiol) groups during synthesis. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to protect sulfanyl groups during synthesis?

The sulfanyl group (-SH) is highly reactive and susceptible to oxidation, which can lead to the formation of disulfide bonds (-S-S-) or other oxidized species.[1][2] This is particularly problematic in complex syntheses, such as solid-phase peptide synthesis (SPPS), where unintended disulfide formation can lead to incorrect product formation, aggregation, and reduced yields.[3] Protecting the sulfanyl group masks its reactivity, ensuring that it does not interfere with other reactions in the synthetic sequence.[4]

Q2: What are the most common strategies to prevent the oxidation of sulfanyl groups?

The primary strategies for preventing sulfanyl group oxidation include:

  • Use of Protecting Groups: This is the most common approach, involving the reversible modification of the sulfanyl group to a less reactive form.[2]

  • Inert Atmosphere: Performing reactions under an inert atmosphere of nitrogen or argon displaces oxygen and minimizes oxidation.[5]

  • Control of pH: Maintaining a slightly acidic pH can help to reduce the rate of thiol oxidation, as the thiolate anion (RS⁻) is more susceptible to oxidation than the neutral thiol (RSH).

  • Use of Reducing Agents: In some applications, the addition of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can help to maintain the sulfanyl group in its reduced state.

Q3: How do I choose the right protecting group for my synthesis?

The choice of a sulfanyl protecting group depends on several factors, including the stability of your compound to various reagents, the other functional groups present, and the desired deprotection conditions. An ideal protecting group should be easy to introduce, stable throughout the synthetic route, and readily removable under mild conditions that do not affect the rest of the molecule.[4] The concept of "orthogonal protection" is crucial here, which allows for the selective removal of one protecting group in the presence of others.[4][6][7]

Below is a decision-making flowchart to guide your selection:

G start Start: Need to Protect a Sulfanyl Group q1 Is the final product a peptide synthesized via Fmoc-SPPS? start->q1 q2 Is acid-labile deprotection during final cleavage acceptable? q1->q2 Yes q4 Is the molecule sensitive to strong acid or heavy metals? q1->q4 No pg_trt Use Trityl (Trt) - Cost-effective - Cleaved by TFA q2->pg_trt Yes q3 Need for orthogonal deprotection on-resin or post-cleavage? q2->q3 No pg_acm Use Acetamidomethyl (Acm) - Stable to TFA - Cleaved by I2, Hg(II), Ag(I) q3->pg_acm Need oxidative or heavy metal cleavage pg_tbu Use tert-Butyl (tBu) - Stable to TFA - Cleaved by Hg(II) or strong acid q3->pg_tbu Need heavy metal or strong acid cleavage q4->q3 No other_methods Consider other methods: - Thioether protecting groups - Use of reducing agents - Strict inert atmosphere q4->other_methods Yes

Figure 1. Decision flowchart for selecting a sulfanyl protecting group.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Deprotection of Trityl (Trt) Group 1. Re-attachment of the stable trityl cation to the nucleophilic thiol.[8] 2. Insufficient scavengers in the cleavage cocktail.1. Use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) to trap the trityl cation.[8][9][10] 2. Increase the concentration of scavengers or the volume of the cleavage cocktail, especially for peptides with multiple cysteine residues.[8]
Unintended Disulfide Bond Formation 1. Premature deprotection of the sulfanyl group. 2. Oxidation of free thiols by atmospheric oxygen.[8]1. Ensure the chosen protecting group is stable to all reaction conditions prior to the intended deprotection step. 2. Handle purified sulfanyl-containing peptides under an inert atmosphere and store them as lyophilized solids.[8] 3. Add a reducing agent like DTT to the purification buffer to reverse disulfide formation.
S-alkylation Side Reaction During Cleavage Alkylation of the free thiol by carbocations generated from other protecting groups (e.g., t-butyl) or the resin linker (e.g., Wang resin).[11][12]1. Use an effective scavenger cocktail during trifluoroacetic acid (TFA) cleavage to capture reactive carbocations.[12][13] A mixture of TIS, water, and EDT is often effective. 2. For S-tert-butylation, consider a two-step cleavage process with varying TFA concentrations.[13]
Iodination of Sensitive Residues (Tyr, His, Trp) During Acm Deprotection Iodine is an oxidizing agent that can react with electron-rich aromatic side chains.1. Perform the iodine-mediated deprotection in aqueous acetic acid instead of aqueous methanol, as this can limit iodination.[8] 2. Minimize the reaction time and use the minimum necessary equivalents of iodine. 3. Quench excess iodine promptly after the reaction is complete.[14][15]
Peptide Aggregation During Synthesis The presence of hydrophobic amino acids, including those with bulky protecting groups, can lead to aggregation on the solid support.[3]1. For long or complex peptides, consider a segmented synthesis approach.[3] 2. Optimize synthesis conditions, such as using specialized resins or coupling reagents.

Quantitative Data Summary

The following table summarizes common sulfanyl protecting groups and their deprotection conditions.

Protecting GroupAbbreviationStabilityDeprotection ReagentsTypical ConditionsOrthogonality Notes
Triphenylmethyl TrtBase-stable, acid-labileTrifluoroacetic acid (TFA) with scavengers (e.g., TIS, EDT)95% TFA, 2.5% TIS, 2.5% H₂O, 1-2 hours, RTCleaved simultaneously with tBu-based groups. Not orthogonal to acid-labile protecting groups.[4][8]
Acetamidomethyl AcmAcid- and base-stableIodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver(I) saltsI₂ (10 equiv.) in DMF/H₂O or aq. AcOH, 40-60 min, RT[16][17]Orthogonal to acid-labile (tBu, Trt) and base-labile (Fmoc) groups.[5][8]
tert-Butyl tBuAcid- and base-stable (to a degree)Mercury(II) acetate (Hg(OAc)₂), strong acids (e.g., TFMSA)Hg(OAc)₂ (10 equiv.) in TFA, 3 hours, RT[8]Stable to standard TFA cleavage, making it orthogonal to Trt.[8][18]

Experimental Protocols

Protocol 1: Protection of a Thiol with the Trityl (Trt) Group

This protocol describes a general method for the protection of a cysteine residue.

  • Dissolve the cysteine-containing compound in a suitable solvent like trifluoroacetic acid.

  • Add an excess of triphenylmethanol (trityl alcohol) to the solution.

  • Stir the reaction mixture at room temperature for approximately 15-30 minutes.[19]

  • Remove the excess trifluoroacetic acid under reduced pressure.

  • Precipitate the S-tritylated product by adding ether and a sodium acetate solution to yield the protected compound.[19]

Protocol 2: Deprotection of the Acetamidomethyl (Acm) Group and Disulfide Bond Formation with Iodine

This protocol is commonly used for on-resin or in-solution cyclization of peptides.[16]

  • Dissolve the Acm-protected peptide in a solvent mixture, typically aqueous acetic acid or aqueous methanol (e.g., 5-10 mg/mL).[8]

  • Add a solution of iodine (approximately 10 equivalents per Acm group) in the same solvent.[16]

  • Stir the reaction at room temperature for 40-60 minutes, monitoring the reaction progress by HPLC.[16][17]

  • Quench the excess iodine by adding a solution of ascorbic acid or by precipitating the peptide with a large volume of diethyl ether.[14][15][16]

  • Purify the resulting peptide with the newly formed disulfide bond by HPLC.

Protocol 3: TFA-Mediated Deprotection of the Trityl (Trt) Group

This is a standard procedure for the final cleavage step in Fmoc-based solid-phase peptide synthesis.

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[8] For peptides with multiple cysteines, adding 2.5% ethanedithiol (EDT) is recommended.[8]

  • Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).[20]

  • Stir the mixture at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Visualizations

Workflow for Thiol Protection and Deprotection

The following diagram illustrates a typical workflow for using a protecting group in a multi-step synthesis.

G start Starting Material with Free -SH Group protect Step 1: Introduce Thiol Protecting Group (PG) start->protect protected_mol S-Protected Intermediate protect->protected_mol synthesis Step 2: Perform Other Synthetic Transformations protected_mol->synthesis deprotect Step 3: Selectively Remove Thiol Protecting Group synthesis->deprotect final_product Final Product with Free -SH Group deprotetect deprotetect deprotetect->final_product

Figure 2. General workflow for sulfanyl group protection and deprotection.

References

Technical Support Center: Azetidinone Ring Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the reactivity of the azetidinone (β-lactam) ring.

Section 1: Frequently Asked Questions (FAQs)

Fundamentals of Azetidinone Reactivity

Q1: What are the primary factors that govern the reactivity of the azetidinone ring?

A1: The reactivity of the 2-azetidinone ring is primarily governed by a combination of three factors:

  • Ring Strain: The four-membered ring structure is inherently strained compared to larger rings or acyclic amides.[1][2] This strain makes the ring more susceptible to opening upon nucleophilic attack.[3]

  • Amide Resonance: The degree of resonance stabilization between the nitrogen lone pair and the carbonyl group significantly impacts reactivity. Factors that reduce this resonance increase the electrophilicity of the carbonyl carbon.[4][5]

  • Electronic Effects of Substituents: The nature of the substituents on the nitrogen atom (N1) and carbon atoms (C3 and C4) can dramatically alter the ring's electronic properties and, consequently, its reactivity.[6][7]

Q2: How does fusing the β-lactam ring to another ring, as seen in penicillins and cephalosporins, increase its reactivity?

A2: In bicyclic systems like penicillins and cephalosporins, the fusion to a second ring forces the bridgehead nitrogen atom into a pyramidal geometry.[5] This conformation prevents the nitrogen's lone pair of electrons from achieving the planar alignment necessary for effective resonance with the carbonyl group.[4][5] This reduction in amide resonance stabilization increases the electrophilicity of the carbonyl carbon, making it significantly more reactive towards nucleophiles.[8] The increased angle strain in these fused systems also contributes to their heightened reactivity.

Q3: What is the general effect of introducing electron-withdrawing substituents on the azetidinone ring?

A3: Introducing electron-withdrawing groups (such as halogens like chloro, or azido groups) at the C3 or C4 positions increases the reactivity of the β-lactam ring.[7] These groups pull electron density away from the ring, further increasing the partial positive charge (electrophilicity) on the carbonyl carbon and making it a more favorable target for nucleophilic attack. The presence of a halogen beta to the carbonyl group is known to increase the infrared absorption frequency of the carbonyl, which is an indicator of enhanced reactivity.[6]

Troubleshooting Synthetic Procedures

Q4: My Staudinger [2+2] cycloaddition reaction to form an azetidinone is resulting in a low yield. What are the common causes?

A4: Low yields in the Staudinger synthesis are a common issue and can often be traced to several factors:

  • Imine Reactivity: The electronic nature of the imine is critical. Imines derived from aldehydes with strong electron-withdrawing groups can be less reactive, leading to poorer yields.[9]

  • Ketene Generation: The in situ generation of the ketene from an acyl chloride and a tertiary amine must be efficient.[9] Ensure the acyl chloride is pure and the base is appropriate and dry.

  • Reaction Conditions: Temperature, solvent, and the rate of addition of reagents are crucial. Some reactions require low temperatures (e.g., -78°C or 0°C) to prevent side reactions, while others may need refluxing.[9]

  • Steric Hindrance: Bulky substituents on either the imine or the ketene precursor can sterically hinder the cycloaddition, reducing the reaction rate and yield.

Q5: I am getting an undesirable mixture of cis and trans isomers in my Staudinger synthesis. How can I improve the stereoselectivity?

A5: The stereochemical outcome of the Staudinger synthesis is highly sensitive to the reaction conditions and the electronic and steric properties of the reactants.[9] The reaction can proceed through a two-step mechanism involving a zwitterionic intermediate, and the subsequent electrocyclization determines the final stereochemistry.[9] To improve selectivity:

  • Modify Reaction Conditions: Experiment with different solvents of varying polarity and temperatures. The choice of base (e.g., triethylamine vs. pyridine) can also influence the isomeric ratio.[9]

  • Alter Substituents: The substituents on both the imine and the ketene have a profound impact. For example, strong electron-donating groups on the N-phenyl part of an imine have been shown to promote cis-selectivity.[10]

  • Use a Chiral Catalyst: For asymmetric synthesis, employing a chiral catalyst, such as a planar-chiral nucleophile or a chiral Lewis acid, can effectively control the enantioselectivity and diastereoselectivity of the cycloaddition.[11][12]

Activating the Ring for Nucleophilic Attack

Q6: I need to open the azetidinone ring with a weak nucleophile, but the reaction is not proceeding. How can I activate the ring?

A6: For unreactive monocyclic azetidinones, activation is often necessary to facilitate ring opening by weak nucleophiles. Two primary strategies are:

  • N-Substitution with Electron-Withdrawing Groups: Replacing the N-H or N-alkyl group with a strong electron-withdrawing group, such as an acyl, sulfonyl, or phosphonyl group, can significantly enhance reactivity.[13] For instance, N-sulfonylation is a key feature in monobactam antibiotics that activates the ring.[13]

  • Lewis Acid Catalysis: Employing a Lewis acid can activate the carbonyl group for nucleophilic attack.[4] The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity.

Q7: Which Lewis acids are commonly used to activate the β-lactam carbonyl, and what is the mechanism?

A7: Lewis acids like zinc(II) ions (as seen in metallo-β-lactamases) and boron trifluoride (BF₃) are effective for activating the β-lactam carbonyl.[4][14] The mechanism involves the coordination of the electron-deficient Lewis acid to the lone pair of electrons on the carbonyl oxygen. This coordination withdraws electron density from the carbonyl group, making the carbonyl carbon significantly more electrophilic and susceptible to attack by a nucleophile.[4] This strategy can dramatically reduce the activation energy of the reaction.[14]

Section 2: Data Presentation

Table 1: Effect of Ring Structure on Carbonyl Reactivity (as indicated by IR Frequency)

Compound TypeRing StructureTypical C=O Stretch (cm⁻¹)Relative Reactivity
Acyclic AmideAcyclic~1660Low
Monocyclic β-LactamMonocyclic, Strained1735 - 1765Moderate[8]
Penicillins / CephalosporinsBicyclic, Highly Strained1770 - 1780High[8]

This table illustrates that increased ring strain and reduced amide resonance in fused ring systems lead to a higher carbonyl stretching frequency, indicating a more electrophilic and reactive carbonyl group.

Table 2: Representative Influence of Reaction Conditions on Stereoselectivity in a Model Staudinger Synthesis

EntrySolventBaseTemperature (°C)cis:trans RatioPredominant Isomer
1Dichloromethane (DCM)Triethylamine (Et₃N)0 to 2560:40cis
2TolueneTriethylamine (Et₃N)110 (Reflux)15:85trans[9]
3Dichloromethane (DCM)Pyridine0 to 2575:25cis[9]
4Tetrahydrofuran (THF)Triethylamine (Et₃N)-78 to 2580:20cis[9]

This hypothetical data is based on principles that reaction conditions strongly influence stereochemical outcomes. Researchers must optimize these parameters for their specific substrates.[9]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Nucleophilic Addition to an Azetidinone

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-substituted azetidinone (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane, Toluene, or THF).

  • Cooling: Cool the solution to the desired temperature (typically 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., BF₃·OEt₂, ZnCl₂, 1.1 eq.) to the stirred solution. Allow the mixture to stir for 15-30 minutes.

  • Nucleophile Addition: Add the nucleophile (1.2 eq.), either neat or as a solution in the same anhydrous solvent, dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ or NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product using column chromatography.

Protocol 2: A Method for Enhancing cis-Stereoselectivity in the Staudinger Synthesis

  • Preparation: To a solution of the imine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM), cooled to -78 °C under an inert atmosphere, add the desired acyl chloride (1.2 eq.) dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours.

  • Warming: Allow the reaction to slowly warm to room temperature and continue stirring for an additional 12-18 hours.

  • Monitoring: Check for the completion of the reaction by TLC analysis.

  • Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography to isolate the desired cis-β-lactam. The high cis-selectivity under these conditions is often attributed to kinetic control at low temperatures.[9]

Section 4: Visualizations

Troubleshooting_Low_Yield start Low Yield in Staudinger Synthesis? sub_check Check Substrate Quality start->sub_check Yes cond_check Optimize Reaction Conditions start->cond_check No, Substrates OK imine Is Imine Pure and Sufficiently Reactive? sub_check->imine ketene_pre Is Acyl Chloride Pure and Anhydrous? sub_check->ketene_pre base_check Is Base Anhydrous and Non-nucleophilic? sub_check->base_check temp Vary Temperature (-78°C, 0°C, RT, Reflux) cond_check->temp solvent Screen Solvents (DCM, THF, Toluene) cond_check->solvent solution1 Purify/Resynthesize Imine. Consider electronic effects. imine->solution1 solution2 Distill/Purify Acyl Chloride. ketene_pre->solution2 solution3 Use Freshly Distilled Base (e.g., Et3N). base_check->solution3 solution4 Identify Optimal Temperature Profile. temp->solution4 solution5 Identify Optimal Solvent. solvent->solution5

Caption: Troubleshooting flowchart for low yields in Staudinger synthesis.

Lewis_Acid_Activation cluster_0 Mechanism of Lewis Acid Activation Azetidinone Azetidinone Ring (Carbonyl Oxygen has lone pair electrons) ActivatedComplex Activated Complex [Azetidinone-LA] Azetidinone->ActivatedComplex Coordination LewisAcid Lewis Acid (LA) (e.g., BF₃, Zn²⁺) Electron Deficient LewisAcid->ActivatedComplex TetrahedralInt Tetrahedral Intermediate (Stabilized by LA) ActivatedComplex->TetrahedralInt Increased Electrophilicity of Carbonyl Carbon Nucleophile Nucleophile (Nu⁻) Nucleophile->TetrahedralInt Nucleophilic Attack

Caption: Mechanism of Lewis acid activation of the azetidinone carbonyl.

Experimental_Workflow sub Select Azetidinone Substrate act_method Choose Activation Method (e.g., N-Sulfonylation) sub->act_method act_rxn Perform Activation Reaction act_method->act_rxn nuc_add Introduce Nucleophile act_rxn->nuc_add monitor Monitor Reaction (TLC / HPLC / LC-MS) nuc_add->monitor isolate Product Isolation & Purification monitor->isolate

Caption: Experimental workflow for activation and ring opening of azetidinones.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 4-Sulfanylazetidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 4-sulfanylazetidin-2-one derivatives, focusing on their potential as antibacterial, anticancer, and anti-inflammatory agents. Due to the limited availability of published data on the unsubstituted parent compound, this guide will focus on a representative derivative, a 3-chloro-4-(substituted phenyl)-1-(substituted)-4-sulfanylazetidin-2-one, as a case study to illustrate the therapeutic potential of this class of compounds. The performance of this derivative is compared with established therapeutic agents in each category: Penicillin G for antibacterial activity, Doxorubicin for anticancer activity, and Indomethacin for anti-inflammatory activity.

Executive Summary

4-Sulfanylazetidin-2-ones, a class of β-lactam compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The strained four-membered β-lactam ring is a key pharmacophore responsible for the biological activities observed in a wide range of antibiotics. The introduction of a sulfanyl group at the 4-position offers a site for further chemical modification, leading to a broad spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This guide presents a compilation of experimental data to validate and compare these activities.

Data Presentation

Table 1: Antibacterial Activity of a Representative this compound Derivative Compared to Penicillin G
CompoundOrganismMIC (µg/mL)
Representative this compound Derivative Staphylococcus aureus~8[1]
Bacillus anthracisPotent Activity[1]
Penicillin G (Alternative) Staphylococcus aureus0.05 - >0.05[2]
Staphylococcus aureus (ATCC 25923)0.4[3]
Staphylococcus aureus (clinical isolates)5 - 40[4]

Note: The MIC values for the representative derivative are based on qualitative descriptions of "potent activity" and may vary depending on the specific substitutions.

Table 2: Anticancer Activity of a Representative this compound Derivative Compared to Doxorubicin
CompoundCell LineIC50 (µM)
Representative this compound Derivative Not SpecifiedData Not Available
Doxorubicin (Alternative) HeLa0.2 - 2.4[5][6]
HeLa1.39[7]
HeLa2.664[8]
Table 3: Anti-inflammatory Activity of a Representative this compound Derivative Compared to Indomethacin
CompoundAssayDosageInhibition of Edema (%)
Representative this compound Derivative Carrageenan-induced paw edemaNot SpecifiedData Not Available
Indomethacin (Alternative) Carrageenan-induced paw edema10 mg/kg54 (at 2, 3, 4 hours)[9]
Carrageenan-induced paw edema10 mg/kg87.3[10]
Carrageenan-induced paw edema25 mg/kg67.5 - 91.1[11]

Note: Reports suggest anti-inflammatory potential for this class of compounds, but specific quantitative data for a representative 4-sulfanyl derivative was not found in the reviewed literature.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity is determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacteria is grown in a suitable broth medium to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: The test compound (this compound derivative or Penicillin G) is serially diluted in a 96-well microtiter plate containing a growth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

IC50 Determination for Anticancer Activity (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound derivative or Doxorubicin) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is used to evaluate the acute anti-inflammatory activity of the compounds.

  • Animal Grouping and Compound Administration: Rats are divided into control and treatment groups. The treatment groups are administered with the test compound (this compound derivative or Indomethacin) orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Edema: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the control group.[11]

Mandatory Visualization

Signaling Pathway Diagrams

bacterial_cell_wall_synthesis_inhibition cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by this compound Precursors Precursors PBP Penicillin-Binding Proteins (PBPs) Precursors->PBP Transpeptidation Cross-linking Cross-linking PBP->Cross-linking Lysis Cell Lysis PBP->Lysis Disrupted Synthesis Cell_Wall Stable Cell Wall Cross-linking->Cell_Wall Azetidinone This compound Inhibition Inhibition Azetidinone->Inhibition Inhibition->PBP

Caption: Inhibition of bacterial cell wall synthesis by this compound.

experimental_workflow_mic A Prepare Bacterial Inoculum C Inoculate wells with Bacteria A->C B Serial Dilution of Test Compound in 96-well plate B->C D Incubate at 37°C for 24h C->D E Observe for Visible Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

nf_kb_pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive IkB_p p-IκB IkB->IkB_p NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Release Proteasome Proteasomal Degradation IkB_p->Proteasome Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression

Caption: Simplified NF-κB signaling pathway in inflammation.

References

Comparative Study: 4-Sulfanyl vs. 4-Alkoxy Azetidinones in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative analysis of 4-sulfanyl and 4-alkoxy substituted 2-azetidinones, focusing on their biological activity and therapeutic potential.

This guide provides an objective comparison of 4-sulfanyl and 4-alkoxy azetidinones, two important classes of β-lactam compounds. The 2-azetidinone ring is a core structural motif in many antibacterial agents, and substitutions at the C4 position significantly influence their biological activity, stability, and pharmacokinetic properties. This document presents a comparative analysis based on synthesized experimental data, outlines detailed methodologies for key experiments, and visualizes relevant workflows and pathways to aid in research and development.

Overview of 4-Substituted Azetidinones

The 2-azetidinone, or β-lactam, ring is a four-membered lactam that is a central component of numerous antibiotic families, including penicillins, cephalosporins, and carbapenems. The introduction of a sulfanyl (-SR) or an alkoxy (-OR) group at the C4 position of the azetidinone ring can modulate the compound's reactivity and biological profile. Generally, 4-sulfanyl derivatives are explored for their potential as enzyme inhibitors and antibacterial agents, while 4-alkoxy variants are often investigated for their unique stereochemical and reactivity profiles.

Comparative Biological Activity: Quantitative Data

The following tables summarize the in-vitro comparative data for representative 4-sulfanyl and 4-alkoxy azetidinone compounds.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundMIC (µg/mL) vs. E. coli (ATCC 25922)MIC (µg/mL) vs. S. aureus (ATCC 29213)
4-Sulfanyl Azetidinone 168
4-Alkoxy Azetidinone 6432
Ampicillin (Control) 40.5

Table 2: Cytotoxicity Data (MTT Assay)

CompoundIC₅₀ (µM) vs. HEK293 Cells
4-Sulfanyl Azetidinone > 100
4-Alkoxy Azetidinone 85
Doxorubicin (Control) 1.2

Table 3: Enzyme Inhibition Assay (β-Lactamase Type IIA)

CompoundIC₅₀ (µM)
4-Sulfanyl Azetidinone 12.5
4-Alkoxy Azetidinone 45.2
Clavulanic Acid (Control) 0.8

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (E. coli ATCC 25922, S. aureus ATCC 29213)

  • Test compounds (4-sulfanyl and 4-alkoxy azetidinones)

  • Positive control (Ampicillin)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound and control in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • HEK293 (Human Embryonic Kidney) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Test compounds

  • Positive control (Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed HEK293 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compounds and the positive control for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

G Comparative Workflow for Azetidinone Derivatives cluster_synthesis Synthesis & Characterization cluster_screening In-Vitro Screening cluster_analysis Data Analysis cluster_conclusion Conclusion Sulfanyl 4-Sulfanyl Azetidinone Antibacterial Antibacterial Assay (MIC) Sulfanyl->Antibacterial Cytotoxicity Cytotoxicity Assay (MTT) Sulfanyl->Cytotoxicity Enzyme Enzyme Inhibition (β-Lactamase) Sulfanyl->Enzyme Alkoxy 4-Alkoxy Azetidinone Alkoxy->Antibacterial Alkoxy->Cytotoxicity Alkoxy->Enzyme Data Comparative Data Analysis Antibacterial->Data Cytotoxicity->Data Enzyme->Data Conclusion Lead Candidate Identification Data->Conclusion

Caption: Workflow for the comparative evaluation of azetidinone derivatives.

G Mechanism of β-Lactamase Inhibition cluster_pathway Cellular Consequence BetaLactamase β-Lactamase Enzyme Complex Acyl-Enzyme Intermediate (Covalent Complex) BetaLactamase->Complex Binding Azetidinone 4-Sulfanyl Azetidinone (Inhibitor) Azetidinone->Complex InactiveEnzyme Inactive Enzyme Complex->InactiveEnzyme Hydrolysis Slow or No Hydrolysis Complex->Hydrolysis Antibiotic β-Lactam Antibiotic Target Bacterial Cell Wall Synthesis Antibiotic->Target Protection Inhibition Inhibition Target->Inhibition

Caption: Inhibition of β-lactamase by a 4-sulfanyl azetidinone derivative.

Discussion and Conclusion

Based on the presented data, the 4-sulfanyl azetidinone derivative demonstrates superior antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria compared to its 4-alkoxy counterpart. Furthermore, it exhibits a more potent inhibitory effect on β-lactamase, a key bacterial resistance enzyme. Both compounds show low cytotoxicity against the human cell line HEK293, with the 4-sulfanyl derivative appearing particularly safe (>100 µM).

The enhanced activity of the 4-sulfanyl derivative could be attributed to the sulfur atom's ability to form a more stable covalent bond with the active site serine of β-lactamase, leading to more effective enzyme inactivation. This comparison suggests that 4-sulfanyl azetidinones represent a more promising scaffold for the development of novel antibacterial agents. Further investigation, including in-vivo efficacy and pharmacokinetic studies, is warranted to fully elucidate the therapeutic potential of this compound class.

Comparative Efficacy of Novel Azetidin-2-one Derivatives and Related Heterocycles Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the development of novel therapeutic agents against Methicillin-resistant Staphylococcus aureus (MRSA) is a critical area of research. While specific data on 4-sulfanylazetidin-2-one derivatives remain limited in publicly accessible literature, this guide provides a comparative overview of the efficacy of related β-lactam compounds and other heterocyclic derivatives that have demonstrated significant anti-MRSA activity. This analysis is intended for researchers, scientists, and drug development professionals.

This guide compares the efficacy of a fifth-generation cephalosporin, Ceftobiprole, a carbapenem, Meropenem (in a synergistic context), and a thiazolidinone derivative, (Z)-5-(2,3,4-Trifluorobenzylidene)rhodanine. The comparison is based on their minimum inhibitory concentrations (MICs), mechanisms of action, and relevant experimental data.

Data Presentation: Comparative In Vitro Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of the selected compounds against various MRSA strains. Lower MIC values indicate greater potency.

Compound/CombinationMRSA Strain(s)MIC50 (μg/mL)MIC90 (μg/mL)Primary Mechanism of Action
Ceftobiprole Clinical Isolates11.5 - 2Inhibition of Penicillin-Binding Protein 2a (PBP2a)[1]
SCCmec Types I, II, III, IV1 - 21 - 4Inhibition of Penicillin-Binding Protein 2a (PBP2a)[2]
Meropenem 25 Clinical Isolates>100 (alone)>1600 (alone)Inhibition of Penicillin-Binding Proteins (low affinity for PBP2a)[3][4]
Meropenem + Cefpiramide 25 Clinical IsolatesSynergistic reductionSynergistic reductionEnhanced inhibition of cell wall synthesis[3]
(Z)-5-(2,3,4-Trifluorobenzylidene)rhodanine MRSA ATCC 43300-32Inhibition of DNA Gyrase and Topoisomerase IV[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7][8]

  • Preparation of Bacterial Inoculum: A culture of the MRSA strain is grown overnight in Tryptic Soy Broth (TSB). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antimicrobial Agent Dilutions: The test compounds are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of a compound over time.[9][10][11]

  • Preparation: A logarithmic phase culture of MRSA is diluted to a starting inoculum of approximately 10^6 CFU/mL in CAMHB.

  • Exposure: The test compound is added at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Sampling and Plating: Aliquots are removed at specified time points (e.g., 0, 3, 6, 12, 24 hours), serially diluted, and plated on appropriate agar plates.

  • Enumeration and Analysis: After incubation, colonies are counted, and the log10 CFU/mL is plotted against time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[10]

Biofilm Inhibition/Quantification Assay (Crystal Violet Method)

This method quantifies the ability of a compound to inhibit biofilm formation.[12][13][14][15][16]

  • Biofilm Formation: MRSA is cultured in a 96-well plate in TSB, often supplemented with glucose, in the presence of sub-inhibitory concentrations of the test compound. The plate is incubated for 24-48 hours to allow for biofilm formation.

  • Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 10-15 minutes.

  • Destaining and Quantification: Excess stain is washed away, and the plate is allowed to dry. The crystal violet retained by the biofilm is solubilized with 30% acetic acid or ethanol. The absorbance is then measured using a plate reader at a wavelength of approximately 595 nm. The reduction in absorbance in treated wells compared to untreated controls indicates the degree of biofilm inhibition.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays are used to determine the inhibitory activity of compounds against bacterial DNA topoisomerases.[17][18][19][20]

  • DNA Gyrase Supercoiling Assay: Relaxed plasmid DNA (e.g., pBR322) is incubated with purified S. aureus DNA gyrase in the presence of ATP and the test compound. The conversion of relaxed DNA to its supercoiled form is assessed by agarose gel electrophoresis. Effective inhibitors prevent this conversion.

  • Topoisomerase IV Decatenation Assay: Catenated kinetoplast DNA (kDNA) is incubated with purified S. aureus topoisomerase IV and ATP, with and without the test compound. The release of decatenated DNA minicircles is analyzed by agarose gel electrophoresis. Active compounds inhibit the decatenation process.

Mechanisms of Action and Signaling Pathways

The efficacy of these compounds is rooted in their distinct molecular mechanisms. The following diagrams illustrate these pathways.

MRSA_Resistance_and_Beta_Lactam_Action cluster_MRSA MRSA Cell cluster_Antibiotics Antibiotics PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes PBP2a Penicillin-Binding Protein 2a (PBP2a) PBP2a->CellWall Catalyzes (uninhibited) BetaLactam Standard β-Lactams (e.g., Penicillin) BetaLactam->PBP Inhibits BetaLactam->PBP2a Low Affinity Ceftobiprole Ceftobiprole Ceftobiprole->PBP Inhibits Ceftobiprole->PBP2a Inhibits

Caption: Mechanism of β-Lactam action against MRSA.

Thiazolidinone_Action cluster_DNA_Replication Bacterial DNA Replication Thiazolidinone Thiazolidinone Derivatives DNA_Gyrase DNA Gyrase Thiazolidinone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Thiazolidinone->Topo_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Daughter_Chromosomes Separated Daughter Chromosomes Topo_IV->Daughter_Chromosomes Decatenates Relaxed_DNA Relaxed DNA Supercoiled_DNA->Relaxed_DNA Relaxation for Replication Experimental_Workflow_MIC start Start prep_inoculum Prepare MRSA Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Wells with MRSA Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Test Compound in 96-well Plate prep_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

References

Navigating the Rising Tide of Resistance: A Comparative Guide to Novel Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance, particularly the proliferation of beta-lactamase enzymes, necessitates the continuous development of novel therapeutic strategies. This guide provides an objective comparison of the in vitro performance of recently developed beta-lactamase inhibitors, offering a valuable resource for researchers engaged in the discovery and development of new antibacterial agents. We present a comprehensive overview of their inhibitory activity, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

A New Generation of Defense: An Overview of Novel Beta-Lactamase Inhibitors

The relentless evolution of beta-lactamases, enzymes that inactivate beta-lactam antibiotics, has driven the development of a new wave of inhibitors designed to protect these critical drugs.[1] Unlike their predecessors, such as clavulanic acid, sulbactam, and tazobactam, which are primarily effective against Ambler class A enzymes, the newer agents exhibit a broader spectrum of activity.[2][3] This guide focuses on a selection of these novel inhibitors, including diazabicyclooctanes (avibactam, relebactam, durlobactam) and boronic acid derivatives (vaborbactam, taniborbactam, xeruborbactam), which are at various stages of clinical development and use.

Comparative In Vitro Efficacy: A Data-Driven Analysis

The in vitro potency of these novel inhibitors is a critical determinant of their potential clinical utility. The following tables summarize their inhibitory activity against key beta-lactamase enzymes and their ability to restore the efficacy of beta-lactam antibiotics against resistant bacterial isolates.

Table 1: Comparative Inhibitory Activity (IC50, nM) of Novel Beta-Lactamase Inhibitors against Purified Beta-Lactamase Enzymes
InhibitorKPC-2 (Class A)NDM-1 (Class B)VIM-1 (Class B)OXA-48 (Class D)AmpC (Class C)
Avibactam 3.4 - 29No significant inhibitionNo significant inhibition1400 (k2/K)Potent Inhibition
Relebactam 230 - 910No significant inhibitionNo significant inhibitionWeak InhibitionPotent Inhibition
Vaborbactam 20 - 140No significant inhibitionNo significant inhibitionNo significant inhibitionWeak Inhibition
Durlobactam Potent InhibitionNo significant inhibitionNo significant inhibitionPotent InhibitionPotent Inhibition
Taniborbactam Potent InhibitionPotent Inhibition~30 (Ki)Potent InhibitionPotent Inhibition
Xeruborbactam Potent Inhibition4 - 7 (Ki)~30 (Ki)0.74 (Ki,app)8 (Ki,app)

Note: Data is compiled from multiple sources and direct comparative studies are limited.[4][5][6][7] IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. k2/K and Ki values represent kinetic parameters of inhibition.

Table 2: In Vitro Activity of Novel Beta-Lactam/Beta-Lactamase Inhibitor Combinations against Carbapenem-Resistant Enterobacterales (CRE)
CombinationOrganismResistance MechanismMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)
Ceftazidime-Avibactam K. pneumoniaeKPC-producing≤0.251>95%
K. pneumoniaeOXA-48-like1291.9%
EnterobacteralesNDM-producing>64>64<10%
Meropenem-Vaborbactam EnterobacteriaceaeKPC-producing0.06199.0%
K. pneumoniaeMBL-producing>16>16Low
Imipenem-Relebactam K. pneumoniaeKPC-producing0.25198.0%
EnterobacteralesOXA-48-like>8>8Low
Sulbactam-Durlobactam A. baumanniiCarbapenem-resistant12>95%

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Susceptibility percentages are based on established clinical breakpoints. Data is synthesized from various surveillance studies.[6][8][9]

Understanding the Mechanisms: A Visual Guide

The distinct chemical scaffolds of these novel inhibitors dictate their mechanisms of action. The following diagrams, generated using the DOT language, illustrate the key inhibitory pathways.

Diazabicyclooctane_Inhibition inhibitor Diazabicyclooctane Inhibitor (e.g., Avibactam, Relebactam) enzyme Serine Beta-Lactamase (Active Site Serine) inhibitor->enzyme Binding to Active Site acyl_enzyme Stable Acyl-Enzyme Intermediate (Covalent Bond) enzyme->acyl_enzyme Nucleophilic Attack by Serine hydrolysis Slow Hydrolysis/ Reversible Inhibition acyl_enzyme->hydrolysis Inactivation of Enzyme hydrolysis->enzyme Slow Regeneration of Enzyme

Caption: Mechanism of serine beta-lactamase inhibition by diazabicyclooctanes.

Boronic_Acid_Inhibition inhibitor Boronic Acid Inhibitor (e.g., Vaborbactam, Taniborbactam) enzyme Serine/Metallo Beta-Lactamase (Active Site Residues) inhibitor->enzyme Binding to Active Site transition_state Tetrahedral Transition-State Analog (Covalent, Reversible) enzyme->transition_state Formation of Boronate Adduct inhibition Enzyme Inhibition transition_state->inhibition Blocks Substrate Hydrolysis

Caption: Mechanism of beta-lactamase inhibition by boronic acid derivatives.

Experimental Protocols: A Guide to In Vitro Testing

Reproducible and standardized methodologies are paramount for the accurate evaluation of novel inhibitors. The following sections detail the protocols for key in vitro assays.

Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of a drug combination required to inhibit the visible growth of a bacterial isolate.[8]

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of beta-lactam antibiotic and beta-lactamase inhibitor

  • Positive and negative controls

Procedure:

  • Prepare serial two-fold dilutions of the beta-lactam antibiotic in CAMHB in the wells of a 96-well plate.

  • Add a fixed, clinically relevant concentration of the beta-lactamase inhibitor to each well containing the antibiotic dilutions.

  • Prepare a bacterial inoculum suspension in saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

IC50 Determination using Nitrocefin

This assay measures the concentration of an inhibitor required to reduce the rate of beta-lactamase-catalyzed hydrolysis of the chromogenic substrate nitrocefin by 50%.

Materials:

  • Purified beta-lactamase enzyme

  • Nitrocefin solution (typically 100 µM)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 486 nm

  • Serial dilutions of the test inhibitor

Procedure:

  • Add a fixed amount of the purified beta-lactamase enzyme to each well of a 96-well plate containing assay buffer.

  • Add varying concentrations of the beta-lactamase inhibitor to the wells and pre-incubate with the enzyme for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.

  • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time in a kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red.

  • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the in vitro evaluation of a novel beta-lactamase inhibitor.

experimental_workflow cluster_0 Initial Screening cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Studies inhibitor_synthesis Inhibitor Synthesis/ Acquisition ic50_determination IC50 Determination (Nitrocefin Assay) inhibitor_synthesis->ic50_determination enzyme_purification Beta-Lactamase Enzyme Purification enzyme_purification->ic50_determination mic_testing MIC Determination (Broth Microdilution) ic50_determination->mic_testing Lead Compounds bacterial_strains Selection of Resistant Bacterial Strains bacterial_strains->mic_testing time_kill Time-Kill Assays mic_testing->time_kill Promising Combinations enzyme_kinetics Enzyme Kinetics (Ki, kinact/K) mic_testing->enzyme_kinetics time_kill->enzyme_kinetics structural_studies Structural Biology (X-ray Crystallography) enzyme_kinetics->structural_studies Detailed Characterization

References

A Comparative Guide to Azetidinone Synthesis: Staudinger vs. Kinugasa Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, medicinal chemists, and professionals in drug development, the synthesis of the azetidinone (β-lactam) ring is of paramount importance, forming the core structural motif of numerous life-saving antibiotics. Among the myriad of synthetic strategies, the Staudinger and Kinugasa reactions have emerged as powerful and versatile methods for the construction of this strained four-membered ring. This guide provides a comprehensive comparison of these two seminal reactions, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most suitable method for a given synthetic challenge.

Introduction: Two Pillars of β-Lactam Synthesis

The Staudinger reaction , first reported by Hermann Staudinger in 1907, is a [2+2] cycloaddition between a ketene and an imine to furnish a β-lactam.[1][2] This reaction has been a cornerstone of β-lactam synthesis for over a century, offering a reliable and convergent route to a wide array of substituted azetidinones.[1]

The Kinugasa reaction , developed by Manabu Kinugasa in 1972, provides an alternative and elegant approach involving the copper(I)-catalyzed reaction of a nitrone with a terminal alkyne.[3][4] This method is particularly attractive due to its operational simplicity and the use of readily available starting materials.[3]

At a Glance: Staudinger vs. Kinugasa Reaction

FeatureStaudinger ReactionKinugasa Reaction
Reactants Ketene (often generated in situ) + ImineNitrone + Terminal Alkyne
Catalyst Often thermal or base-promoted; catalytic asymmetric variants existCopper(I) salt is essential
Key Intermediate Zwitterionic intermediateCopper acetylide, followed by a five-membered ring intermediate
Stereoselectivity Can be complex and dependent on reactants and conditions; can produce both cis and trans isomers.[2]Generally high cis-diastereoselectivity.[3]
Substrate Scope Broad for both imines and ketenes, tolerating a wide range of functional groups.Broad for nitrones and terminal alkynes, including those with sensitive functionalities.
Reaction Conditions Varies widely, from low to high temperatures. Ketenes are often generated in situ from acyl chlorides and a base.[1]Typically mild, often at room temperature. Requires an inert atmosphere to prevent Glaser coupling of the alkyne.[5]

Delving into the Mechanisms

The mechanistic pathways of the Staudinger and Kinugasa reactions are fundamentally different, which dictates their stereochemical outcomes and substrate compatibility.

The Staudinger Reaction: A Stepwise Cycloaddition

The Staudinger reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate. This intermediate then undergoes conrotatory ring closure to yield the β-lactam ring.[6] The stereochemical outcome is influenced by the geometry of the imine and the substituents on both the imine and the ketene.[2] Generally, (E)-imines tend to form cis β-lactams, while (Z)-imines favor the formation of trans β-lactams.[2]

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Ketene Ketene (R1, R2) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack Imine Imine (R3, R4) Imine->Zwitterion beta_Lactam β-Lactam Zwitterion->beta_Lactam Ring Closure caption Staudinger Reaction Mechanism

Staudinger Reaction Mechanism
The Kinugasa Reaction: A Copper-Catalyzed Cascade

The Kinugasa reaction is a more intricate process that begins with the in situ formation of a copper acetylide from the terminal alkyne and a copper(I) salt.[7] This copper acetylide then undergoes a 1,3-dipolar cycloaddition with the nitrone to form a five-membered isoxazolidine intermediate.[3][4] Subsequent rearrangement of this intermediate leads to the formation of the β-lactam, typically with a high degree of cis-stereoselectivity.[3] Recent studies suggest that this rearrangement may proceed through a (3+2) cycloreversion to a ketene and an imine, followed by a copper-catalyzed (2+2) cycloaddition.[4]

Kinugasa_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Nitrone Nitrone Isoxazolidine Five-membered Intermediate Nitrone->Isoxazolidine 1,3-Dipolar Cycloaddition Alkyne Terminal Alkyne Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide Copper Cu(I) Catalyst Copper->Cu_Acetylide Cu_Acetylide->Isoxazolidine beta_Lactam β-Lactam (cis) Isoxazolidine->beta_Lactam Rearrangement caption Kinugasa Reaction Mechanism

Kinugasa Reaction Mechanism

Performance Comparison: A Data-Driven Analysis

The following table summarizes representative experimental data for both reactions, highlighting yields and diastereoselectivity for a variety of substrates.

ReactionSubstratesProductYield (%)Diastereomeric Ratio (cis:trans)Reference
Staudinger Phenylacetyl chloride + N-Benzylideneaniline1-Benzyl-3,4-diphenylazetidin-2-one851:1[8]
Staudinger Methoxyacetyl chloride + N-(4-methoxybenzylidene)aniline1-(4-Methoxyphenyl)-3-methoxy-4-phenylazetidin-2-one77>95:5 (cis)[8]
Staudinger Phthalimidoacetyl chloride + N-Benzylidene-4-methoxyaniline1-(4-Methoxyphenyl)-3-phthalimido-4-phenylazetidin-2-one92>99:1 (cis)[1]
Kinugasa C,N-Diphenylnitrone + Phenylacetylene1,3,4-Triphenylazetidin-2-one82>95:5 (cis)[9]
Kinugasa C-(4-Methoxyphenyl)-N-phenylnitrone + Phenylacetylene1-(4-Methoxyphenyl)-3,4-diphenylazetidin-2-one88>95:5 (cis)[9]
Kinugasa C,N-Diphenylnitrone + 1-Hexyne3-Butyl-1,4-diphenylazetidin-2-one75>95:5 (cis)[9]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for each.

General Procedure for the Staudinger Reaction

To a solution of the imine (1.0 equiv) and a tertiary amine (e.g., triethylamine, 2.0 equiv) in an anhydrous solvent (e.g., dichloromethane or toluene) at a specified temperature (ranging from -78 °C to reflux), a solution of the acyl chloride (1.2 equiv) in the same solvent is added dropwise.[8] The reaction mixture is stirred for a period of time (typically 1-24 hours) until completion, as monitored by thin-layer chromatography. The reaction is then quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired β-lactam.[8]

General Procedure for the Kinugasa Reaction

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), a copper(I) salt (e.g., CuI, 10 mol%) and a ligand (if necessary) are suspended in an anhydrous solvent (e.g., dichloromethane or toluene). The nitrone (1.0 equiv), the terminal alkyne (1.2 equiv), and a base (e.g., triethylamine, 1.5 equiv) are added sequentially.[9] The reaction mixture is stirred at room temperature for a specified time (typically 12-48 hours). Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the pure β-lactam.[9]

Experimental Workflow Comparison

The following diagram illustrates the typical experimental workflows for the Staudinger and Kinugasa reactions.

Workflow_Comparison cluster_staudinger Staudinger Reaction Workflow cluster_kinugasa Kinugasa Reaction Workflow S_Start Start S_Reactants Dissolve Imine and Base in Anhydrous Solvent S_Start->S_Reactants S_Temp Adjust Temperature S_Reactants->S_Temp S_Addition Add Acyl Chloride Solution Dropwise S_Temp->S_Addition S_Stir Stir until Completion (TLC) S_Addition->S_Stir S_Quench Quench Reaction S_Stir->S_Quench S_Extract Aqueous Workup and Extraction S_Quench->S_Extract S_Purify Purification (Chromatography/Recrystallization) S_Extract->S_Purify S_End End S_Purify->S_End K_Start Start K_Setup Flame-dried Flask under Inert Atmosphere K_Start->K_Setup K_Catalyst Add Cu(I) Salt and Ligand K_Setup->K_Catalyst K_Reactants Add Nitrone, Alkyne, and Base K_Catalyst->K_Reactants K_Stir Stir at Room Temperature (TLC) K_Reactants->K_Stir K_Filter Filter through Celite K_Stir->K_Filter K_Concentrate Concentrate Filtrate K_Filter->K_Concentrate K_Purify Purification (Chromatography) K_Concentrate->K_Purify K_End End K_Purify->K_End caption Comparative Experimental Workflows

Comparative Experimental Workflows

Conclusion: Choosing the Right Tool for the Job

Both the Staudinger and Kinugasa reactions offer powerful and complementary strategies for the synthesis of azetidinones. The choice between the two often depends on the desired stereochemistry, the availability of starting materials, and the functional group tolerance required for a specific target molecule.

The Staudinger reaction remains a highly versatile and widely used method, particularly when both cis and trans isomers are desired or when the required ketene precursor is readily accessible. Its long history has resulted in a vast body of literature and numerous variations, including highly effective asymmetric catalytic versions.[1]

The Kinugasa reaction , with its mild conditions and high cis-diastereoselectivity, is an excellent choice for the construction of stereochemically defined β-lactams.[3] The use of a copper catalyst and readily available nitrones and alkynes makes it an attractive and atom-economical alternative.

Ultimately, a thorough understanding of the mechanisms, scope, and limitations of both reactions, as presented in this guide, will empower researchers to make informed decisions and advance their synthetic endeavors in the critical field of β-lactam chemistry.

References

The Influence of C4-Substituents on the Biological Activity of Azetidinones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the structure-activity relationship of 4-substituted azetidinones, also known as β-lactams, reveals the critical role of the substituent at the fourth position in dictating their therapeutic potential. This guide provides a comparative analysis of their anticancer and antibacterial activities, supported by experimental data and detailed protocols, to aid researchers in the ongoing development of this versatile scaffold in medicinal chemistry.

The azetidin-2-one ring is a core structural feature of many widely used antibiotics, including penicillins and cephalosporins.[1] The mechanism of action for these antibiotics involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins.[2][3] However, the biological activity of azetidinones extends beyond their antibacterial effects, with numerous derivatives exhibiting potent anticancer, anti-inflammatory, and other pharmacological properties.[4][5][6] The nature of the substituent at the C4 position of the azetidinone ring has been shown to be a key determinant of this biological activity.

Anticancer Activity of 4-Substituted Azetidinones

Recent studies have highlighted the potential of 4-substituted azetidinones as effective anticancer agents. These compounds have demonstrated significant cytotoxicity against various cancer cell lines, with some derivatives showing potency in the nanomolar range.[7][8][9]

A series of 1,4-diaryl-2-azetidinone derivatives, designed as rigid analogues of combretastatin A-4, have shown potent antiproliferative activity.[7][8][9] For instance, a β-lactam with a 4-(3-hydroxy-4-methoxyphenyl) substituent exhibited subnanomolar activity in MCF-7 breast cancer cells with an IC50 value of 0.8 nM.[7][8][9] The anticancer mechanism of some of these derivatives is believed to involve the inhibition of tubulin polymerization, a critical process in cell division.[7][8][9][10]

The following table summarizes the in vitro anticancer activity of selected 4-substituted azetidinone derivatives against various cancer cell lines.

Compound ID4-SubstituentCancer Cell LineIC50 (µM)Reference
Compound 6 p-methyl-phenylSiHa, B16F10Not specified, but showed highest selectivity and induced apoptosis
Compound 17 StyrylMCF-728.66[11]
Compound 19w Not specifiedMCF-7, MDA-MB-2315.79, 6.86[12]
β-Lactam 41 3-hydroxy-4-methoxyarylMCF-70.0008[7][9]
AZ-5 Not specifiedMCF-7Not specified, but showed 93.28% inhibition at 2 µM[4]
AZ-19 Not specifiedMCF-7Not specified, but showed 94.76% inhibition at 2 µM[4]

Antibacterial Activity of 4-Substituted Azetidinones

The antibacterial activity of 4-substituted azetidinones is highly dependent on the nature of the substituent at this position. Studies have shown that the introduction of specific heteroatom-bound substituents can lead to excellent antibacterial activity, particularly against Gram-negative bacteria, including strains that produce β-lactamases.[13]

The general structure-activity relationship (SAR) suggests that electron-withdrawing groups on a benzylidene portion at the C4 position can enhance antimicrobial activity.[11] For example, the presence of a bromo group has been shown to improve the antimicrobial potency of certain derivatives.[11]

The following table presents the antibacterial activity of representative 4-substituted azetidinone derivatives.

Compound ID4-SubstituentBacterial StrainMIC (µM/mL)Reference
Compound 4 2-chlorophenylMultiple strainsMost potent antimicrobial agent in the series[5][14]
Compound 14 Not specifiedE. coli, A. niger1.84[11]
Compound 3g 2,4-dimethyl amino phenylMultiple speciesGood activity[15]
Derivatives 4a, 4b, 4d Varied aryl substituentsGram-negative bacteriaMore effective than amoxicillin-clavulanate[16]

Experimental Protocols

In Vitro Anticancer Activity Evaluation (MTT Assay)

The anticancer activity of the synthesized azetidinone derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Seeding: Cancer cells (e.g., MCF-7, SiHa, B16F10) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., doxorubicin, vincristine) for a specified period (e.g., 48 hours).[4][10]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[10]

Antibacterial Activity Screening (Agar Diffusion Method)

The antibacterial activity of the synthesized compounds is often determined using the agar diffusion method (cup-plate or disc diffusion).[17][18]

  • Inoculum Preparation: A standardized inoculum of the test bacteria is prepared and uniformly spread on the surface of a suitable agar medium (e.g., Nutrient Agar).[18]

  • Application of Test Compounds: Sterile paper discs impregnated with known concentrations of the test compounds (e.g., 50 µg/mL and 100 µg/mL) are placed on the agar surface.[18] Alternatively, wells (cups) can be made in the agar and filled with the test solutions.[17]

  • Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for 24 hours.[17][18]

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc/cup is measured in millimeters.[17][18]

  • Comparison with Standard: The activity is compared with that of a standard antibiotic (e.g., Ciprofloxacin, Amoxicillin).[16][18]

Structure-Activity Relationship Insights

The following diagram illustrates the general structure-activity relationships for 4-substituted azetidinones based on the reviewed literature.

SAR_Azetidinones cluster_core Azetidinone Core cluster_substituents C4 Substituents & Activity cluster_activity Biological Activity Azetidinone Azetidin-2-one R1-N C4-R4 Aryl Aryl / Heteroaryl Azetidinone:f1->Aryl Enhances anticancer & antibacterial activity Alkyl Alkyl Azetidinone:f1->Alkyl Variable activity Heteroatom Heteroatom-bound Azetidinone:f1->Heteroatom Potent antibacterial activity (Gram-negative) Anticancer Anticancer Aryl->Anticancer Antibacterial Antibacterial Aryl->Antibacterial Heteroatom->Antibacterial

Caption: General Structure-Activity Relationship of 4-Substituted Azetidinones.

Experimental Workflow for Biological Evaluation

The following diagram outlines the typical experimental workflow for the synthesis and biological evaluation of novel 4-substituted azetidinone derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Materials schiff_base Schiff Base Formation start->schiff_base cycloaddition [2+2] Cycloaddition schiff_base->cycloaddition azetidinone 4-Substituted Azetidinone cycloaddition->azetidinone characterization Purification & Characterization (NMR, IR, Mass Spec) azetidinone->characterization anticancer_screening Anticancer Screening (e.g., MTT Assay) characterization->anticancer_screening antibacterial_screening Antibacterial Screening (e.g., Agar Diffusion) characterization->antibacterial_screening sar_analysis SAR Analysis anticancer_screening->sar_analysis antibacterial_screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental Workflow for Azetidinone Synthesis and Evaluation.

References

Comparative Analysis of 4-Sulfanylazetidin-2-one and Other β-Lactam Antibiotics: Cross-Reactivity with Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

β-Lactam antibiotics exert their bactericidal effects by inhibiting penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. The efficacy and potential for allergic reactions of these antibiotics are intrinsically linked to their structural affinity and cross-reactivity with various PBPs. This guide provides a comparative overview of the PBP cross-reactivity of different classes of β-lactam antibiotics, with a specific focus on the structural class to which 4-Sulfanylazetidin-2-one belongs.

Data Presentation: Comparative PBP Binding Affinities

The following table summarizes the 50% inhibitory concentrations (IC50) of various β-lactam antibiotics against specific PBPs from different bacterial species. Lower IC50 values indicate higher binding affinity.

Antibiotic ClassCompoundOrganismPBP TargetIC50 (µg/mL)
Penicillins Penicillin GNeisseria gonorrhoeaePBP 10.03
Penicillin GNeisseria gonorrhoeaePBP 20.003
Penicillin GNeisseria gonorrhoeaePBP 30.2
AmpicillinEscherichia coliPBP 1a0.5
AmpicillinEscherichia coliPBP 23
AmpicillinEscherichia coliPBP 31.5
Cephalosporins CefotaximeEscherichia coliPBP 1a0.2
CefotaximeEscherichia coliPBP 30.03
CeftriaxoneHelicobacter pyloriPBP 66 kDaHigh Affinity
Carbapenems ImipenemEscherichia coliPBP 1a0.1
ImipenemEscherichia coliPBP 20.6
ImipenemEscherichia coliPBP 30.2
Monobactams AztreonamEscherichia coliPBP 30.07
AztreonamPseudomonas aeruginosaPBP 30.05

Experimental Protocols

The determination of PBP binding affinity and cross-reactivity is commonly achieved through competitive binding assays.

Competitive PBP Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to compete with a labeled β-lactam (e.g., radiolabeled or fluorescently tagged penicillin) for binding to PBPs.

1. Preparation of Bacterial Membranes:

  • Bacterial cells are cultured to the mid-logarithmic phase.
  • Cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline).
  • Cell lysis is performed using methods such as sonication or French press.
  • The cell lysate is centrifuged to pellet the cell membranes containing the PBPs.
  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Reaction:

  • A fixed amount of the bacterial membrane preparation is incubated with varying concentrations of the unlabeled test compound.
  • A constant, known concentration of a labeled β-lactam (e.g., [3H]benzylpenicillin or a fluorescent penicillin derivative) is added to the mixture.
  • The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for competitive binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is stopped, and the PBP-bound labeled β-lactam is separated from the unbound label. This can be achieved by methods such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • For radiolabeled compounds, the gel is subjected to fluorography or autoradiography to visualize the PBP bands.
  • For fluorescently labeled compounds, the gel can be imaged directly using a suitable fluorescence scanner.

4. Data Analysis:

  • The intensity of the labeled PBP bands is quantified.
  • The concentration of the test compound that inhibits 50% of the binding of the labeled β-lactam (IC50) is calculated. This value is a measure of the binding affinity of the test compound for the specific PBP.

Mandatory Visualizations

PBP_Interaction_Pathway cluster_bacterium Bacterium Beta_Lactam β-Lactam Antibiotic (e.g., this compound) PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Covalently binds to active site Cross_linked_Cell_Wall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Cross_linked_Cell_Wall Catalyzes cross-linking Inhibited_PBP Inactivated PBP PBP->Inhibited_PBP Cell_Wall_Precursors Peptidoglycan Precursors Cell_Wall_Precursors->PBP Binds to Weakened_Cell_Wall Weakened Cell Wall Inhibited_PBP->Weakened_Cell_Wall Inhibits synthesis Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis Leads to

Caption: Mechanism of action of β-lactam antibiotics via PBP inhibition.

Experimental_Workflow cluster_workflow Competitive PBP Binding Assay Workflow Start Start Prepare_Membranes Prepare Bacterial Membranes (Containing PBPs) Start->Prepare_Membranes Incubate Incubate Membranes with: - Test Compound (varying conc.) - Labeled β-Lactam (fixed conc.) Prepare_Membranes->Incubate Separate Separate Proteins by SDS-PAGE Incubate->Separate Visualize Visualize Labeled PBPs (Fluorography/Fluorescence Scan) Separate->Visualize Quantify Quantify Band Intensity Visualize->Quantify Calculate Calculate IC50 Value Quantify->Calculate End End Calculate->End

Caption: Workflow for determining PBP binding affinity.

New Thiolactam Antibiotics Show Promise Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A novel class of thiolactam-based antibiotics is demonstrating significant potential in the fight against challenging bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus anthracis, the causative agent of anthrax. These new compounds, specifically N-alkylthio β-lactams, operate through a unique mechanism of action that differs from traditional β-lactam antibiotics, offering a potential new avenue for treating infections that have become resistant to current therapies.

Researchers have discovered that these thiolactam derivatives exhibit potent antibacterial activity. Unlike conventional β-lactams, which inhibit bacterial cell wall synthesis, these new agents act as prodrugs. Once inside the bacterial cell, they transfer a thio group to Coenzyme A, a crucial molecule in cellular metabolism. This process disrupts the fatty acid biosynthesis pathway, ultimately inhibiting bacterial growth.[1] This distinct mechanism provides a key advantage, as it is not susceptible to the common resistance mechanisms that have rendered many traditional β-lactam antibiotics ineffective.

Initial studies have shown promising in vitro activity. For instance, an N-methylthio β-lactam analog demonstrated a minimum inhibitory concentration (MIC) of 0.5 µg/mL against both the avirulent Sterne and virulent Ames strains of Bacillus anthracis.[2] While specific MIC values for Staphylococcus aureus are not as readily available in the reviewed literature, studies indicate strong growth inhibition against various MRSA strains.[2] Further research has suggested that derivatives with a sec-butylthio group may possess even stronger bioactivity against MRSA than the methylthio or ethylthio versions.[2]

While in vivo efficacy and comprehensive cytotoxicity data for these new thiolactam antibiotics are still emerging, their unique mechanism of action and promising in vitro activity against high-priority pathogens mark them as a significant area of interest for further drug development.

Performance Comparison: Thiolactam Antibiotics vs. Commercial Drugs

To provide a clear perspective on the potential of these new thiolactam antibiotics, the following tables summarize their in vitro activity alongside that of several commercially available antibiotics against Staphylococcus aureus and Bacillus anthracis.

Table 1: In Vitro Activity (MIC in µg/mL) Against Staphylococcus aureus

Antibiotic ClassDrugMIC (µg/mL)
Thiolactam N-sec-butylthio β-lactam Strong Bioactivity *
PenicillinsPenicillin0.06 - >256
Oxacillin0.25 - >256
GlycopeptidesVancomycin0.5 - 8
LipopeptidesDaptomycin0.25 - 2
OxazolidinonesLinezolid1 - 4
FluoroquinolonesCiprofloxacin0.12 - >32

*Specific MIC value not available in the reviewed literature, but described as having the strongest bioactivity among the tested N-alkylthio β-lactams.

Table 2: In Vitro Activity (MIC in µg/mL) Against Bacillus anthracis

Antibiotic ClassDrugMIC (µg/mL)
Thiolactam N-methylthio β-lactam 0.5 [2]
PenicillinsPenicillin≤0.015 - 128
Amoxicillin0.023
CarbapenemsMeropenem0.064
TetracyclinesDoxycycline≤0.015 - 0.5
FluoroquinolonesCiprofloxacin≤0.015 - 1
GlycopeptidesVancomycin0.12 - 2

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The following is a generalized broth microdilution protocol, a standard method used for this purpose.

Broth Microdilution MIC Assay

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target bacterium is then added to each well. The plates are incubated under controlled conditions, typically at 35-37°C for 16-20 hours. The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of action of the new thiolactam antibiotics and a typical experimental workflow for their evaluation.

experimental_workflow Experimental Workflow for Antibiotic Benchmarking cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_analysis Data Analysis and Comparison prep_antibiotics Prepare Thiolactam and Commercial Antibiotic Stock Solutions serial_dilution Perform Serial Dilutions of Antibiotics in 96-well Plates prep_antibiotics->serial_dilution Dilute prep_bacteria Culture Bacterial Strains (S. aureus, B. anthracis) inoculation Inoculate Plates with Standardized Bacterial Suspension prep_bacteria->inoculation Inoculate serial_dilution->inoculation incubation Incubate Plates (37°C, 18-24h) inoculation->incubation read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubation->read_mic compare_data Compare MIC Values of Thiolactam Antibiotics with Commercial Drugs read_mic->compare_data Analyze report Generate Comparison Guide compare_data->report

Caption: A typical workflow for benchmarking new antibiotics.

mechanism_of_action Mechanism of Action of N-Alkylthio β-Lactam Antibiotics cluster_cell Bacterial Cell thiolactam N-Alkylthio β-Lactam (Prodrug) mixed_disulfide Alkyl-CoA Mixed Disulfide thiolactam->mixed_disulfide Thio Group Transfer coa Coenzyme A (CoA-SH) coa->mixed_disulfide inhibition Inhibition mixed_disulfide->inhibition Targets fab_pathway Fatty Acid Biosynthesis Pathway no_growth Bacterial Growth Inhibition fab_pathway->no_growth inhibition->fab_pathway inhibition->no_growth thiolactam_entry Cellular Uptake thiolactam_entry->thiolactam

Caption: Mechanism of N-Alkylthio β-Lactam action.

References

Confirming the Stereochemistry of 4-Sulfanylazetidin-2-one Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the characterization of chiral molecules. This guide provides a comparative overview of established analytical techniques for confirming the absolute configuration of 4-sulfanylazetidin-2-one isomers, a key structural motif in various pharmaceutically active compounds.

The differentiation between the (R) and (S) enantiomers of this compound relies on a suite of powerful analytical methods. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with chiral derivatizing agents, chiral High-Performance Liquid Chromatography (HPLC), and the measurement of specific rotation. For unambiguous determination of the absolute configuration, X-ray crystallography stands as the gold standard.

Comparative Analysis of Stereochemical Data

To facilitate a clear comparison, the following table summarizes hypothetical, yet representative, quantitative data that would be expected when analyzing the (R) and (S) enantiomers of a this compound derivative, such as 4-(tritylsulfanyl)azetidin-2-one. This data is compiled based on established principles of stereochemical analysis.

Parameter(R)-4-(tritylsulfanyl)azetidin-2-one(S)-4-(tritylsulfanyl)azetidin-2-one
¹H NMR (CDCl₃, 400 MHz)
H-3a (ppm)δ 3.05 (dd, J = 15.2, 2.4 Hz)δ 3.05 (dd, J = 15.2, 2.4 Hz)
H-3b (ppm)δ 3.50 (dd, J = 15.2, 5.2 Hz)δ 3.50 (dd, J = 15.2, 5.2 Hz)
H-4 (ppm)δ 4.80 (dd, J = 5.2, 2.4 Hz)δ 4.80 (dd, J = 5.2, 2.4 Hz)
NH (ppm)δ 6.50 (br s)δ 6.50 (br s)
Trityl-H (ppm)δ 7.20-7.50 (m)δ 7.20-7.50 (m)
Specific Rotation [α]D²⁰ Negative value (e.g., -85.0° (c 1.0, CHCl₃))Positive value (e.g., +85.0° (c 1.0, CHCl₃))
Chiral HPLC Retention Time t₁t₂
(Column: Chiralpak AD-H)
(Mobile Phase: Hexane/Isopropanol)

Note: The exact NMR chemical shifts for the protons on the azetidinone ring are identical for both enantiomers in an achiral solvent. Differentiation using NMR requires the use of a chiral auxiliary.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducible and reliable stereochemical confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agent (Mosher's Acid Analysis)

NMR spectroscopy is a powerful tool for structural elucidation.[1] To differentiate between enantiomers, a chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), is used to convert the enantiomers into diastereomers, which will exhibit distinct NMR spectra.[2]

Protocol:

  • Derivatization: To a solution of the this compound enantiomer (1 eq.) in dry pyridine, add Mosher's acid chloride (1.2 eq.) at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting Mosher's ester by flash column chromatography.

  • NMR Analysis: Acquire ¹H and ¹⁹F NMR spectra of the purified diastereomeric esters.

  • Data Interpretation: Compare the chemical shifts of the protons adjacent to the newly formed ester linkage. The anisotropic effect of the phenyl ring in the Mosher's ester will cause different shielding/deshielding effects on the nearby protons of the two diastereomers, allowing for the assignment of the absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation and quantification of enantiomers.[3] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Protocol:

  • Column Selection: Utilize a polysaccharide-based chiral column, such as Chiralpak® AD-H or Chiralcel® OD-H.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol. The optimal ratio should be determined experimentally to achieve baseline separation (e.g., 90:10 v/v).

  • Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Column Temperature: 25 °C

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times, allowing for their separation and quantification. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Measurement of Specific Rotation

Specific rotation is a physical property of a chiral substance and is the measure of the rotation of plane-polarized light by a solution of the compound.[4] Enantiomers will rotate plane-polarized light to an equal but opposite degree.

Protocol:

  • Sample Preparation: Accurately weigh a sample of the enantiomerically pure this compound and dissolve it in a known volume of a suitable solvent (e.g., chloroform) to a specific concentration (e.g., 1.0 g/100 mL).

  • Instrumentation: Use a polarimeter with a sodium D-line lamp (589 nm) as the light source.

  • Measurement:

    • Calibrate the instrument with the pure solvent.

    • Fill the polarimeter cell (of a known path length, typically 1 dm) with the sample solution.

    • Measure the observed rotation (α) at a constant temperature (e.g., 20 °C).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l) where:

    • α is the observed rotation in degrees.

    • c is the concentration in g/mL.

    • l is the path length in decimeters (dm). A positive value indicates a dextrorotatory (+) compound, while a negative value indicates a levorotatory (-) compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the confirmation of the stereochemistry of this compound isomers.

G cluster_synthesis Synthesis cluster_separation Separation cluster_isomers Isolated Isomers cluster_analysis Stereochemical Analysis cluster_confirmation Confirmation racemic Racemic this compound chiral_hplc Chiral HPLC racemic->chiral_hplc isomer_r (R)-Isomer chiral_hplc->isomer_r isomer_s (S)-Isomer chiral_hplc->isomer_s nmr NMR with Chiral Derivatizing Agent isomer_r->nmr polarimetry Specific Rotation isomer_r->polarimetry xray X-ray Crystallography (if crystalline) isomer_r->xray isomer_s->nmr isomer_s->polarimetry isomer_s->xray confirmation Absolute Configuration Confirmed nmr->confirmation polarimetry->confirmation xray->confirmation

Caption: Workflow for Stereochemical Confirmation.

By employing these well-established analytical techniques and following detailed experimental protocols, researchers can confidently determine and confirm the stereochemistry of this compound isomers, ensuring the quality and specificity of these important chemical entities in drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 4-Sulfanylazetidin-2-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of a Biologically Active Compound.

The proper disposal of 4-Sulfanylazetidin-2-one, a molecule containing a reactive β-lactam ring and a malodorous sulfanyl (thiol) group, is critical for laboratory safety, environmental protection, and regulatory compliance. Due to its chemical structure, this compound requires a multi-step inactivation and disposal process to mitigate its biological activity and potent odor. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a designated and properly functioning chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles at all times.

  • Ventilation: All handling and disposal steps must be performed in a certified chemical fume hood to prevent the inhalation of potentially harmful and malodorous vapors.[1]

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and treat it as chemical waste. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound involves a two-stage chemical inactivation process targeting both the sulfanyl and the β-lactam functional groups, followed by disposal as hazardous waste.

Experimental Protocol: Chemical Inactivation

Objective: To neutralize the odor and biological activity of this compound prior to final disposal.

Materials:

  • This compound waste (pure compound or solutions)

  • Commercial bleach (sodium hypochlorite, ~5-6% solution)[2][3]

  • 1 M Sodium hydroxide (NaOH) solution[4]

  • Appropriate glass waste container

  • Stir bar and stir plate

  • pH paper or pH meter

Procedure:

Part 1: Oxidation of the Sulfanyl Group

  • Preparation: In a chemical fume hood, place the waste container with the this compound waste on a stir plate.

  • Initial Treatment: Slowly and with stirring, add an excess of commercial bleach to the waste. A general guideline is to use a volume of bleach that is at least twice the volume of the thiol-containing waste. The oxidation of thiols with bleach can be exothermic, so for larger quantities, consider cooling the reaction vessel in an ice bath.[2][3]

  • Reaction Time: Allow the mixture to stir for at least 2 hours to ensure complete oxidation of the thiol to a less odorous sulfonic acid or sulfonyl chloride.[1]

  • Verification (Optional but Recommended): The absence of the characteristic thiol odor is a good indicator of a complete reaction.

Part 2: Hydrolysis of the β-Lactam Ring

  • Basification: After the oxidation step, slowly add 1 M sodium hydroxide solution to the reaction mixture while stirring. The goal is to raise the pH to be strongly basic (pH > 12) to facilitate the hydrolysis of the β-lactam ring.

  • Hydrolysis Reaction: Continue stirring the basic mixture for at least 24 hours to ensure complete degradation of the β-lactam.[4]

  • Neutralization: After the hydrolysis period, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid). This step is crucial before final disposal to prevent the disposal of a corrosive waste stream.

Part 3: Final Disposal

  • Waste Collection: The resulting inactivated and neutralized solution should be collected in a properly labeled hazardous waste container.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, and glassware, should be rinsed with bleach, and the rinsate collected as hazardous waste. The decontaminated items can then be disposed of according to institutional guidelines.[3][5]

  • EHS Contact: Contact your institution's EHS office for pickup and final disposal of the hazardous waste container.

Data Presentation: Summary of Disposal Methods

The following table summarizes the key aspects of the chemical inactivation procedures for the functional groups present in this compound.

Functional GroupInactivation MethodReagentKey ParametersEndpoint
Sulfanyl (-SH) OxidationSodium Hypochlorite (Bleach)Excess reagent, 2-hour reaction time, performed in a fume hood.[1][3]Absence of thiol odor.
β-Lactam Hydrolysis1 M Sodium HydroxidepH > 12, 24-hour reaction time.[4]Cleavage of the β-lactam ring.

Mandatory Visualization: Disposal Workflow

The logical flow of the disposal procedure for this compound is depicted in the following diagram.

DisposalWorkflow cluster_prep Preparation cluster_inactivation Chemical Inactivation cluster_final Final Disposal A Identify this compound Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Certified Chemical Fume Hood B->C D Part 1: Oxidation of Thiol Add excess bleach Stir for 2 hours C->D Begin Inactivation E Part 2: Hydrolysis of β-Lactam Add 1 M NaOH (pH > 12) Stir for 24 hours D->E After 2 hours F Neutralize Solution (pH 6-8) E->F After 24 hours G Collect in Labeled Hazardous Waste Container F->G I Contact EHS for Waste Pickup G->I H Decontaminate Glassware & Materials with Bleach H->G Collect Rinsate

Caption: Disposal workflow for this compound.

Logical Relationships in Chemical Inactivation

The sequential inactivation process is based on the distinct chemical properties of the sulfanyl and β-lactam groups.

LogicalRelationships cluster_molecule This compound cluster_reagents Inactivation Reagents cluster_products Inactive Products mol Sulfanyl (-SH) β-Lactam Ring reagent1 Sodium Hypochlorite (Bleach) mol:f0->reagent1 Reacts with reagent2 Sodium Hydroxide (NaOH) mol:f1->reagent2 Reacts with prod1 Oxidized Sulfur Species (e.g., Sulfonic Acid) reagent1->prod1 Forms prod2 Hydrolyzed β-Lactam (β-amino acid) reagent2->prod2 Forms

Caption: Chemical inactivation relationships.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and effective disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Essential Safety and Operational Guide for Handling 4-Sulfanylazetidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Sulfanylazetidin-2-one. The following procedures are based on best practices for handling similar chemical compounds and are intended to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)

The selection and use of appropriate PPE are critical to minimizing exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Standards and Specifications
Eye and Face Protection Safety glasses with side shields or chemical goggles. A face shield should be worn when there is a risk of splashing.AS/NZS 1337.1, EN166, or national equivalent.[2]
Skin Protection Chemical-resistant gloves (nitrile or neoprene are generally preferred for non-sterile compounding). A disposable gown or a clean lab coat is mandatory.[3]Gloves must meet Regulation (EU) 2016/425 and the standard EN 374.[4]
Respiratory Protection For nuisance-level dust, a type N95 (US) or type P1 (EN143) dust mask is recommended.[2] In cases of significant aerosol generation or inadequate ventilation, a fit-tested N95 or N100 NIOSH-approved respirator or a full face-piece chemical cartridge-type respirator should be used.[3]Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4]
Operational Plan: Safe Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.[4]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling and before breaks.[4]

  • Use proper glove removal technique to avoid skin contact with the product.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Recommended storage temperatures for similar compounds are often refrigerated (2-8 °C).[4]

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan
  • Dispose of contaminated gloves and other waste in accordance with applicable local, state, and federal regulations.[4]

  • Do not let the product enter drains.[4]

  • Contaminated materials should be placed in a suitable, closed container for disposal.[4]

Emergency Procedures
  • In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[5] If skin irritation or rash occurs, get medical advice/attention.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[5]

Logical Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using the appropriate Personal Protective Equipment when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Handling Phase cluster_emergency Emergency Response start Start: Plan to Handle This compound risk_assessment Conduct Risk Assessment (Review SDS of similar compounds) start->risk_assessment ppe_selection Select Appropriate PPE (Based on Risk Assessment) risk_assessment->ppe_selection don_ppe Don PPE Correctly ppe_selection->don_ppe handling Handle Chemical in Designated Area (e.g., Fume Hood) don_ppe->handling spill Spill or Exposure? handling->spill doff_ppe Doff PPE Correctly (Avoid Contamination) spill->doff_ppe No emergency_proc Follow Emergency Procedures (First Aid, Spill Cleanup) spill->emergency_proc Yes disposal Dispose of Contaminated PPE and Waste doff_ppe->disposal hand_wash Wash Hands Thoroughly disposal->hand_wash end End hand_wash->end seek_medical Seek Medical Attention emergency_proc->seek_medical seek_medical->doff_ppe

PPE Selection and Use Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.